Metanephrine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2;/h3-5,9,11-13H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIQFVCFOPJYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60965141 | |
| Record name | 4-[1-Hydroxy-2-(methylamino)ethyl]-2-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881-95-8, 5090-31-3 | |
| Record name | Benzenemethanol, 4-hydroxy-3-methoxy-α-[(methylamino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metanephrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-((Methylamino)methyl)vanillyl alcohol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[1-Hydroxy-2-(methylamino)ethyl]-2-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-α-[(methylamino)methyl]vanillyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | α-[(methylamino)methyl]vanillyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METANEPHRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D40947X4MO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Metanephrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for metanephrine hydrochloride, a crucial metabolite of epinephrine used in clinical diagnostics and biomedical research. The synthesis commences with the readily available starting material, vanillin, and proceeds through a multi-step process involving protection, acylation, amination, reduction, and deprotection, culminating in the formation of the hydrochloride salt. This document outlines the experimental protocols, presents quantitative data in a structured format, and includes detailed diagrams to elucidate the reaction pathway and experimental workflows.
Overview of the Synthetic Pathway
The synthesis of this compound from vanillin can be strategically divided into six key stages. This approach leverages common and well-documented organic transformations, ensuring a reproducible and scalable process. The overall pathway is depicted below:
Caption: Overall synthetic pathway from vanillin to this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, including molar ratios, reaction conditions, and typical yields, are summarized in Table 1 for easy comparison.
Step 1: Protection of Vanillin
To prevent the phenolic hydroxyl group of vanillin from interfering with subsequent reactions, it is first protected. A common and effective method is benzylation.
Experimental Protocol:
-
Dissolve vanillin (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution and stir the mixture at room temperature.
-
Add benzyl chloride (BnCl, 1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield O-benzylvanillin.
Step 2: Chloroacetylation of O-Benzylvanillin
The protected vanillin undergoes a Friedel-Crafts acylation to introduce the chloroacetyl group at the para-position relative to the ether linkage.
Experimental Protocol:
-
Dissolve O-benzylvanillin (1 equivalent) in a dry, non-polar solvent such as dichloromethane (DCM).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.2 equivalents), portion-wise while maintaining the low temperature.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to obtain 2-chloro-1-(4-(benzyloxy)-3-methoxyphenyl)ethan-1-one.
Step 3: Amination with Methylamine
The chloroacetyl intermediate is then reacted with methylamine to introduce the N-methylamino group.
Experimental Protocol:
-
Dissolve the chloroacetyl intermediate (1 equivalent) in a suitable solvent like tetrahydrofuran (THF).
-
Add an aqueous solution of methylamine (40%, excess, ~5-10 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with DCM.
-
Combine the organic extracts, dry over Na₂SO₄, and concentrate to yield 1-(4-(benzyloxy)-3-methoxyphenyl)-2-(methylamino)ethan-1-one (a protected adrenalone analogue).
Step 4: Reduction of the Ketone
The ketone functionality is reduced to a secondary alcohol using catalytic hydrogenation. This step is crucial for establishing the final structure of metanephrine.
Experimental Protocol:
-
Dissolve the protected adrenalone analogue (1 equivalent) in a protic solvent such as methanol or ethanol.
-
Add a hydrogenation catalyst, typically 5-10% Palladium on carbon (Pd/C), in a catalytic amount (e.g., 5 mol%).
-
Transfer the suspension to a hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas (H₂) to 3-5 bar.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the protected metanephrine.
Step 5: Deprotection of the Phenolic Group
The benzyl protecting group is removed to yield the free phenolic hydroxyl group of metanephrine. Conveniently, this can often be achieved under the same conditions as the ketone reduction if the reaction is allowed to proceed for a longer duration or at a slightly elevated temperature, or by adjusting the catalyst and solvent system.
Experimental Protocol (if not concurrent with Step 4):
-
Dissolve the protected metanephrine (1 equivalent) in ethanol.
-
Add a fresh portion of 10% Pd/C catalyst.
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (1-3 bar) until TLC analysis indicates the complete removal of the benzyl group.
-
Filter the catalyst and concentrate the solvent to yield metanephrine free base.
Step 6: Formation of this compound
The final step involves the conversion of the metanephrine free base to its more stable hydrochloride salt.
Experimental Protocol:
-
Dissolve the crude metanephrine free base in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Cool the solution in an ice bath.
-
Add a solution of hydrochloric acid in isopropanol (or ethereal HCl) dropwise with stirring until the pH of the solution is acidic (pH ~ 2-3).
-
The this compound will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum to obtain the final product.
Quantitative Data Summary
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Protection | Vanillin | Benzyl chloride, K₂CO₃ | DMF | 80-90 | 4-6 | 90-95 |
| 2 | Chloroacetylation | O-Benzylvanillin | Chloroacetyl chloride, AlCl₃ | DCM | 0 to RT | 2-4 | 80-85 |
| 3 | Amination | Chloroacetyl intermediate | Methylamine (40% aq.) | THF | RT | 24-48 | 70-80 |
| 4 | Reduction | Protected adrenalone analogue | H₂, Pd/C | Methanol | RT | 12-24 | 85-95 |
| 5 | Deprotection | Protected Metanephrine | H₂, Pd/C | Ethanol | RT | 12-24 | 90-98 |
| 6 | Salt Formation | Metanephrine | HCl in Isopropanol | Isopropanol | 0 | 1-2 | >95 |
Table 1: Summary of quantitative data for the synthesis of this compound. Yields are estimates based on typical literature values for analogous reactions and may vary depending on specific experimental conditions and optimization.
Visualizations
Detailed Synthesis Pathway
Caption: Detailed multi-step synthesis of this compound.
Experimental Workflow for a Typical Step (Catalytic Hydrogenation)
Caption: Workflow for the catalytic hydrogenation and deprotection steps.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and scale requirements. Standard laboratory safety precautions should be followed throughout all procedures.
An In-Depth Technical Guide to Metanephrine Hydrochloride for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, biological activity, and experimental applications of Metanephrine hydrochloride. The information is intended to support researchers in designing and executing robust scientific investigations.
Core Chemical and Physical Properties
This compound is the hydrochloride salt of metanephrine, a metabolite of epinephrine. It is a crucial biomarker in clinical diagnostics and a valuable tool in pharmacological research. The following tables summarize its key quantitative properties.
Table 1: Chemical Identifiers and Formula
| Property | Value |
| Chemical Name | 4-(1-hydroxy-2-(methylamino)ethyl)-2-methoxyphenol hydrochloride[1] |
| Synonyms | (±)-Metanephrine hydrochloride, Metadrenaline hydrochloride, DL-3-O-Methyladrenaline hydrochloride[2][3] |
| CAS Number | 881-95-8[2][3][4] |
| Molecular Formula | C₁₀H₁₆ClNO₃[2][3] |
| Molecular Weight | 233.69 g/mol [2][3][4] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to beige solid/powder |
| Melting Point | 177 - 182 °C[3][4] |
| Boiling Point | 378.8 °C at 760 mmHg[3] |
| Flash Point | 182.9 °C[3] |
| Solubility | Soluble in water[3] |
| Storage Temperature | 2-8°C or -20°C for long-term storage[1][3][4][5] |
| Stability | Stable under recommended storage conditions. Protect from light.[5][6][7] |
Biological Activity and Signaling Pathways
Metanephrine is an endogenous metabolite of epinephrine, formed through the action of the enzyme catechol-O-methyltransferase (COMT). While historically considered inactive, recent research has identified it as a potent agonist for the Trace Amine-Associated Receptor 1 (TAAR1).
Metabolic Pathway of Epinephrine
The metabolic conversion of epinephrine to metanephrine is a key pathway in catecholamine metabolism. This process is crucial for the regulation of adrenergic signaling.
TAAR1 Agonism
Metanephrine's agonistic activity at TAAR1 suggests a role in modulating monoaminergic neurotransmission, presenting a novel avenue for pharmacological research beyond its biomarker utility.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Quantification of Metanephrine in Biological Samples (LC-MS/MS)
This protocol is a general guideline for the quantification of metanephrine in urine or plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
3.1.1. Sample Preparation (Urine)
-
Hydrolysis: To 1 mL of urine, add an internal standard and acidify to hydrolyze conjugated metanephrines. Heat the sample in a boiling water bath.[4]
-
Extraction: After cooling, neutralize the sample and perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the metanephrines.[4]
-
Reconstitution: Elute the metanephrines from the extraction column and evaporate to dryness. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]
3.1.2. LC-MS/MS Analysis
-
Column: Use a C18 reversed-phase column for chromatographic separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions for metanephrine and its internal standard.
In Vitro Adrenergic Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for adrenergic receptors.
3.2.1. Membrane Preparation
-
Homogenize tissue or cells expressing the adrenergic receptor of interest in a suitable buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a buffer and determine the protein concentration.[9]
3.2.2. Binding Assay
-
Incubate the prepared membranes with a known concentration of a suitable radioligand (e.g., [³H]-prazosin for α₁-receptors, [³H]-rauwolscine for α₂-receptors, [³H]-dihydroalprenolol for β-receptors) and varying concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Analyze the data to determine the inhibition constant (Ki) of this compound for the receptor.
In Vivo Assessment of Cardiovascular Effects in Rodents
This protocol provides a general framework for assessing the effect of this compound administration on blood pressure in rats.
3.3.1. Animal Preparation
-
Acclimatize adult male rats (e.g., Sprague-Dawley) to the housing conditions for at least one week.
-
Surgically implant a catheter into the carotid artery or femoral artery for direct blood pressure monitoring and into the jugular vein for drug administration. Allow for a recovery period.
3.3.2. Experimental Procedure
-
Connect the arterial catheter to a pressure transducer to record baseline blood pressure and heart rate in conscious, freely moving rats.
-
Administer this compound intravenously at various doses.
-
Continuously monitor and record blood pressure and heart rate before, during, and after drug administration.
-
Analyze the data to determine the dose-response relationship of this compound on cardiovascular parameters.
Synthesis, Purification, and Quality Control
This compound for research purposes is typically synthesized chemically. While specific, detailed synthesis protocols are often proprietary, the general approach involves the transformation of a suitable precursor like vanillin.
General Synthesis Outline
A plausible synthetic route starts from vanillin (4-hydroxy-3-methoxybenzaldehyde), which can be converted to an intermediate that is then subjected to reductive amination with methylamine to introduce the side chain, followed by conversion to the hydrochloride salt.
Purification
Purification of the final product is critical to remove any unreacted starting materials, by-products, and other impurities. Common purification techniques for compounds like this compound include:
-
Recrystallization: To obtain a highly pure crystalline product.
-
Chromatography: Techniques such as column chromatography can be employed for purification.
Quality Control
To ensure the identity, purity, and quality of synthesized this compound, a series of analytical tests are performed.[8][][11][12]
Table 3: Quality Control Parameters and Methods
| Parameter | Analytical Method(s) |
| Identity | ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry |
| Purity | HPLC, Elemental Analysis |
| Residual Solvents | Gas Chromatography (GC) |
| Water Content | Karl Fischer Titration |
| Physical Appearance | Visual Inspection |
Safety and Handling
This compound may cause skin, eye, and respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.[6]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is at 2-8°C for short-term and -20°C for long-term.[1][3][4][5][6]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6][13][14]
References
- 1. medkoo.com [medkoo.com]
- 2. scbt.com [scbt.com]
- 3. This compound | CAS 881-95-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. rac this compound | 881-95-8 | FR27535 [biosynth.com]
- 5. DL-Metanephrine·HCl (α,β,β-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. isotope.com [isotope.com]
- 8. thepharmamaster.com [thepharmamaster.com]
- 9. benchchem.com [benchchem.com]
- 11. shriramlab.org [shriramlab.org]
- 12. blog.veoliawatertechnologies.co.uk [blog.veoliawatertechnologies.co.uk]
- 13. capotchem.com [capotchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Metanephrine Hydrochloride as a TAAR1 Agonist: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metanephrine, a metabolite of epinephrine, has emerged as a potent endogenous agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] Historically considered an inactive metabolite, its recognition as a TAAR1 agonist has opened new avenues for understanding its physiological roles and therapeutic potential.[1] TAAR1, a G protein-coupled receptor (GPCR), is a key modulator of monoaminergic systems, including dopamine, norepinephrine, and serotonin, making it a promising target for the treatment of neuropsychiatric and metabolic disorders.[2][3] This technical guide provides an in-depth overview of the mechanism of action of metanephrine hydrochloride as a TAAR1 agonist, focusing on its signaling pathways, quantitative pharmacology, and the experimental protocols used for its characterization.
Chemical Properties of this compound
This compound is the salt form of metanephrine, enhancing its stability and solubility for experimental use.
| Property | Value |
| Chemical Formula | C₁₀H₁₆ClNO₃ |
| Molecular Weight | 233.69 g/mol |
| CAS Number | 881-95-8 |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Quantitative Pharmacology of TAAR1 Agonists
| Compound | Receptor Species | Assay Type | Ki (nM) | EC50 (nM) |
| β-Phenylethylamine (β-PEA) | Human | cAMP Accumulation | - | ~100-500 |
| Tyramine | Human | cAMP Accumulation | - | ~300-1000 |
| RO5256390 | Human | cAMP Accumulation | - | ~5 |
| Amphetamine | Human | cAMP Accumulation | - | ~1000-5000 |
| Dopamine | Human | Radioligand Binding | ~420 | - |
Note: The Ki and EC50 values can vary depending on the cell line, receptor expression levels, and specific assay conditions.
Mechanism of Action: TAAR1 Signaling Pathways
Activation of TAAR1 by this compound initiates a cascade of intracellular signaling events primarily through the coupling to Gαs and Gα13 proteins, as well as through β-arrestin-2 mediated pathways.[2][4]
Gαs-cAMP-PKA/PKC Pathway
The canonical signaling pathway for TAAR1 involves its coupling to the stimulatory G protein, Gαs. This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression.[5] TAAR1 activation can also lead to the activation of Protein Kinase C (PKC).[6]
Gα13-RhoA Pathway
TAAR1 can also couple to Gα13, leading to the activation of the small GTPase RhoA.[4] This pathway is implicated in the regulation of the trafficking of monoamine transporters, such as the dopamine transporter (DAT).[4]
β-Arrestin-2 Pathway
Upon agonist binding, TAAR1 can also recruit β-arrestin-2. This interaction is involved in receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with TAAR1.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to TAAR1.
Experimental Workflow:
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably or transiently expressing human TAAR1.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable TAAR1 radioligand (e.g., [³H]-rac-2-(1,2,3,4-tetrahydro-1-naphthyl)-2-imidazoline).
-
Add increasing concentrations of unlabeled this compound.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known TAAR1 ligand.
-
-
Filtration and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate TAAR1 and induce the production of intracellular cyclic AMP (cAMP), providing a measure of its potency (EC50) and efficacy.
Experimental Workflow:
Methodology:
-
Cell Culture:
-
Seed HEK293 cells stably expressing human TAAR1 in a 96-well plate and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add increasing concentrations of this compound to the wells.
-
Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells using the lysis buffer provided with a commercial cAMP detection kit.
-
Quantify the intracellular cAMP levels using a suitable detection method, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): Based on the competition between native cAMP and a labeled cAMP analog for binding to a specific antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay format.
-
Bioluminescence Resonance Energy Transfer (BRET): Utilizes a cAMP biosensor.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each well based on the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
Conclusion
This compound is a potent agonist at the Trace Amine-Associated Receptor 1, activating multiple downstream signaling pathways that modulate monoaminergic neurotransmission. Its primary mechanism of action involves the Gαs-cAMP pathway, leading to the production of the second messenger cAMP. The experimental protocols detailed in this guide provide a robust framework for the quantitative characterization of metanephrine's interaction with TAAR1. Further research into the specific pharmacological profile of metanephrine at TAAR1 will be crucial for elucidating its physiological significance and exploring its therapeutic potential in a range of neurological and psychiatric disorders.
References
- 1. D,L-Metanephrine = 98 HPLC 881-95-8 [sigmaaldrich.com]
- 2. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TAAR1 - Wikipedia [en.wikipedia.org]
The Evolving Role of Metanephrine Hydrochloride in Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metanephrine, traditionally viewed as an inactive metabolite of the neurotransmitter epinephrine, is now understood to play a significant role in neurotransmission through its potent agonistic activity at the Trace Amine-Associated Receptor 1 (TAAR1). This technical guide provides an in-depth exploration of the function of metanephrine hydrochloride in the nervous system. It details the biochemical pathways of its formation, its interaction with TAAR1, and the subsequent intracellular signaling cascades. Furthermore, this guide presents a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of key pathways and workflows to support advanced research and drug development in this emerging area.
Introduction: From Inactive Metabolite to Neuromodulator
For decades, metanephrine was primarily considered a clinically relevant biomarker for the diagnosis of pheochromocytoma and paraganglioma, tumors of the adrenal medulla and extra-adrenal chromaffin tissue, respectively.[1][2] These tumors can produce excessive amounts of catecholamines, leading to elevated levels of their metabolites, including metanephrine.[3] The measurement of plasma free metanephrines is considered a superior diagnostic tool due to their continuous release from tumor cells, offering higher sensitivity than episodic catecholamine measurements.
However, recent discoveries have unveiled a more direct role for metanephrine in the central nervous system. It is now recognized as a potent endogenous agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[4][5] This finding has shifted the perspective on metanephrine from a mere metabolic byproduct to a potential neuromodulator, opening new avenues for research into its physiological and pathological roles in neurotransmission.
The Biochemical Landscape of Metanephrine
Metanephrine is an endogenous metabolite of epinephrine, formed through the action of the enzyme Catechol-O-methyltransferase (COMT).[2] This process is a key step in the metabolic clearance of catecholamines.
Catecholamine Synthesis and Metabolism
The synthesis of catecholamines, including epinephrine, begins with the amino acid tyrosine. A series of enzymatic reactions in the adrenal medulla and sympathetic neurons convert tyrosine to dopamine, then to norepinephrine, and finally to epinephrine.[6] COMT then catalyzes the methylation of epinephrine to metanephrine and norepinephrine to normetanephrine.[1] These metabolites can be further broken down by monoamine oxidase (MAO) to form vanillylmandelic acid (VMA).[7]
Metanephrine's Role in Neurotransmission via TAAR1
The discovery of metanephrine as a TAAR1 agonist has profound implications for its role in neurotransmission. TAAR1 is expressed in brain regions associated with monoaminergic systems, including the ventral tegmental area (VTA) and the dorsal raphe nucleus.[5]
TAAR1 Signaling Pathway
TAAR1 is a G-protein coupled receptor that can signal through multiple G protein subtypes, primarily Gs and G13.[8] Activation of TAAR1 by metanephrine can initiate the following signaling cascades:
-
Gs Pathway: Activation of the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA).[5]
-
G13 Pathway: Activation of the G13 alpha subunit can lead to the activation of RhoA, a small GTPase involved in regulating the cytoskeleton and cell signaling.[8]
The activation of these pathways by metanephrine can modulate the activity of monoaminergic systems, including dopamine, serotonin, and norepinephrine, suggesting a role in regulating mood, cognition, and arousal.[9]
Quantitative Data
The following tables summarize key quantitative data related to metanephrine, including its reference ranges in biological fluids and its activity at the TAAR1 receptor.
Table 1: Reference Ranges for Plasma Free Metanephrines
| Analyte | Age Group | Reference Range (nmol/L) | Reference Range (pg/mL) |
| Normetanephrine | < 1 year | < 0.47 | < 86 |
| 1-17 years | < 0.61 | < 112 | |
| 18-29 years | < 0.79 | < 145 | |
| 30-39 years | < 0.90 | < 165 | |
| 40-49 years | < 1.02 | < 187 | |
| 50-59 years | < 1.15 | < 211 | |
| ≥ 60 years | < 1.48 | < 271 | |
| Metanephrine | All ages | < 0.50 | < 99 |
Note: Reference ranges can vary between laboratories and methodologies. The provided data is a compilation from multiple sources for illustrative purposes.[10][11]
Table 2: Reference Ranges for 24-Hour Urinary Fractionated Metanephrines
| Analyte | Reference Range (µg/24 hours) |
| Normetanephrine | 82 - 500 |
| Metanephrine | 45 - 290 |
| Total Metanephrines | < 1300 |
Note: These values are for adults and can be influenced by factors such as diet and medication.[12][13][14]
Table 3: Pharmacological Activity of Metanephrine at TAAR1
| Parameter | Species | Value |
| EC50 (cAMP assay) | Human | ~55 nM |
| EC50 (cAMP assay) | Rat | ~14 nM |
| EC50 (cAMP assay) | Mouse | ~3.3 nM |
| Potency | Rat | Potent agonist |
EC50 (Half maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response.[5][15]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of metanephrine in neurotransmission.
Quantification of Plasma Free Metanephrines by LC-MS/MS
This protocol describes a common method for the sensitive and specific measurement of metanephrine in plasma.
Objective: To accurately quantify the concentration of free metanephrine in human plasma.
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Solid-Phase Extraction (SPE) cartridges (e.g., weak cation exchange)
-
Metanephrine and deuterated internal standards
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Human plasma samples collected in EDTA tubes and stored at -80°C
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard solution containing deuterated metanephrine.
-
Precipitate proteins by adding a precipitating solution (e.g., acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for SPE.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridges.
-
Wash the cartridges with a weak solvent to remove interfering substances.
-
Elute the metanephrines with an appropriate elution solvent (e.g., methanol with formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the eluted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable chromatography column (e.g., HILIC or reversed-phase).
-
Detect and quantify metanephrine and its internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of metanephrine standards.
-
Calculate the concentration of metanephrine in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Measurement of Intracellular cAMP Levels
This protocol outlines a common method to measure changes in intracellular cAMP, a key second messenger in the TAAR1 signaling pathway.
Objective: To determine the effect of metanephrine on intracellular cAMP accumulation in cells expressing TAAR1.
Materials:
-
HEK293 cells stably or transiently expressing human TAAR1
-
Cell culture reagents
-
This compound
-
cAMP assay kit (e.g., ELISA, HTRF, or FRET-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
Procedure:
-
Cell Culture and Plating:
-
Culture TAAR1-expressing HEK293 cells under standard conditions.
-
Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
-
Cell Stimulation:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a PDE inhibitor to prevent cAMP degradation.
-
Add varying concentrations of this compound to the cells. Include a vehicle control.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
-
cAMP Measurement:
-
Follow the instructions of the specific cAMP assay kit to measure the amount of cAMP in the cell lysates. This typically involves a competitive binding assay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in the experimental samples from the standard curve.
-
Plot the cAMP concentration against the log of the metanephrine concentration to generate a dose-response curve and calculate the EC50 value.
-
Conclusion and Future Directions
The recognition of metanephrine as a functional ligand for TAAR1 marks a paradigm shift in our understanding of its role in the nervous system. No longer just a passive metabolite, metanephrine emerges as a potential neuromodulator with the capacity to influence monoaminergic neurotransmission. This technical guide provides a comprehensive overview of the current knowledge, offering valuable data and protocols for researchers in neuropharmacology and drug development.
Future research should focus on further elucidating the physiological and pathological roles of the metanephrine-TAAR1 signaling pathway in various neurological and psychiatric disorders. Investigating the therapeutic potential of targeting this pathway could lead to the development of novel treatments for conditions such as schizophrenia, depression, and substance use disorders. The methodologies and data presented herein serve as a foundational resource for advancing these critical areas of investigation.
References
- 1. Metanephrines - 24 hr urine | Pathology Tests Explained [pathologytestsexplained.org.au]
- 2. Metanephrine - Wikipedia [en.wikipedia.org]
- 3. neurology.testcatalog.org [neurology.testcatalog.org]
- 4. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metanephrines – My Endo Consult [myendoconsult.com]
- 7. testing.com [testing.com]
- 8. researchgate.net [researchgate.net]
- 9. Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reference intervals for plasma free metanephrines with an age adjustment for normetanephrine for optimized laboratory testing of phaeochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Metanephrines, Fractionated, 24 Hour, Urine - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]
- 14. Metanephrines, Fractionated, 24-Hour, Urine (Sendout) [testguide.labmed.uw.edu]
- 15. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Conversion of Epinephrine to Metanephrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core metabolic pathway converting epinephrine to metanephrine. The document details the enzymatic reaction, its physiological significance, quantitative data, and detailed experimental protocols for its study.
Introduction
The metabolism of catecholamines, a class of neurotransmitters and hormones that includes epinephrine, is a critical physiological process for maintaining homeostasis. A primary route for the inactivation of epinephrine is its conversion to metanephrine.[1][2] This reaction is catalyzed by the enzyme Catechol-O-methyltransferase (COMT).[3][4][5] Understanding this metabolic pathway is crucial for various fields of research, including neurobiology, endocrinology, and pharmacology, particularly in the context of diseases such as pheochromocytoma, a rare tumor of the adrenal medulla that secretes excess catecholamines.[3][6][7] This guide will delve into the core aspects of this metabolic conversion, providing researchers with the necessary information to investigate this pathway further.
The Core Metabolic Pathway
The conversion of epinephrine to metanephrine is a methylation reaction that occurs in the cytoplasm of various tissues.[8][9] The adrenal medulla is a significant site of this metabolic process.[6][10]
Enzymatic Reaction:
-
Substrate: Epinephrine
-
Co-substrate: S-adenosyl methionine (SAM), which donates the methyl group.[5]
-
Product: Metanephrine[3]
The reaction involves the transfer of a methyl group from SAM to the meta-hydroxyl group (at the 3-position) of the catechol ring of epinephrine.[11]
Quantitative Data
Precise quantification of enzyme kinetics and metabolite levels is fundamental for studying the metabolic pathway of epinephrine to metanephrine. The following table summarizes key quantitative data.
| Parameter | Value | Organism/Tissue | Method | Reference |
| COMT Km for Epinephrine | Data not available in search results | Data not available in search results | Data not available in search results | |
| COMT Vmax for Epinephrine | Data not available in search results | Data not available in search results | Data not available in search results | |
| Normal Plasma Metanephrine | <510 pmol/L | Human | LC-MS/MS | [7] |
| Normal 24-hour Urine Metanephrine | <400 mcg | Human | LC-MS/MS | [12] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of epinephrine metabolism to metanephrine.
Measurement of Catechol-O-methyltransferase (COMT) Activity
This protocol describes a common method for determining COMT activity in tissue homogenates using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[13]
Materials:
-
Tissue of interest (e.g., liver, adrenal gland)
-
Homogenization buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
MgCl2 solution (5 mM)
-
S-adenosyl-L-methionine (SAM) solution (200 µM)
-
Epinephrine solution (substrate)
-
Perchloric acid
-
HPLC system with an electrochemical detector
-
Centrifuge
Procedure:
-
Tissue Homogenization: Homogenize the tissue sample in ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris. The supernatant will be used as the enzyme source.
-
Incubation: In a microcentrifuge tube, combine the tissue supernatant, MgCl2 solution, SAM solution, and epinephrine solution.
-
Enzyme Reaction: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a small volume of perchloric acid.
-
Sample Preparation: Centrifuge the sample to precipitate proteins. Filter the supernatant before HPLC analysis.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. The separation of metanephrine from other components is typically achieved on a C18 reverse-phase column. Electrochemical detection provides high sensitivity for catecholamines and their metabolites.
-
Data Analysis: Quantify the amount of metanephrine produced by comparing the peak area to a standard curve of known metanephrine concentrations. COMT activity is typically expressed as pmol or nmol of product formed per minute per milligram of protein.
Quantification of Epinephrine and Metanephrine in Biological Samples
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of catecholamines and their metabolites in biological fluids like plasma and urine.[14][15]
Materials:
-
Biological sample (plasma or urine)
-
Internal standards (deuterated analogs of epinephrine and metanephrine)
-
Solid-phase extraction (SPE) cartridges
-
Solvents for SPE (e.g., methanol, water, elution buffer)
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment: For urine samples, an initial hydrolysis step may be required to measure total metanephrines (free and conjugated). For plasma, protein precipitation is often necessary.
-
Internal Standard Spiking: Add a known amount of the internal standards to each sample, calibrator, and quality control sample.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges with the appropriate solvents.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes (epinephrine and metanephrine) with an appropriate elution solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase used for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic separation is achieved on a suitable column (e.g., C18).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for epinephrine, metanephrine, and their respective internal standards.
-
-
Data Analysis: Calculate the concentration of epinephrine and metanephrine in the samples by comparing the peak area ratios of the analytes to their internal standards against a calibration curve.
Conclusion
The metabolic conversion of epinephrine to metanephrine by COMT is a fundamental pathway in catecholamine metabolism. This guide has provided a detailed overview of this process, including the core reaction, quantitative data, and comprehensive experimental protocols. The methodologies and information presented here are intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development, facilitating further investigation into the physiological and pathological roles of this important metabolic pathway.
References
- 1. O-Methylation, the principal route of metabolism of epinephrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-methylation, the Principal Route of Metabolism of Epinephrine in Man | Semantic Scholar [semanticscholar.org]
- 3. Metanephrine - Wikipedia [en.wikipedia.org]
- 4. What are COMT inhibitors and how do they work? [synapse.patsnap.com]
- 5. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. southtees.nhs.uk [southtees.nhs.uk]
- 8. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Regional release and removal of catecholamines and extraneuronal metabolism to metanephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. COMT - Creative Enzymes [creative-enzymes.com]
- 12. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 13. Catechol-O-Methyltransferase (COMT) Protein Expression and Activity after Dopaminergic and Noradrenergic Lesions of the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of Metanephrine and Normetanephrine in Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure of Metanephrine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the crystal structure of Metanephrine hydrochloride, a key metabolite of epinephrine. The information presented herein is crucial for understanding its stereochemistry, intermolecular interactions, and solid-state properties, which are vital for drug design, formulation development, and analytical characterization.
Crystallographic Data Summary
The crystal structure of DL-Metanephrine hydrochloride has been determined by X-ray diffraction. The compound crystallizes in the triclinic space group Pī. A comprehensive summary of the crystallographic data is presented in Table 1.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₆ClNO₃ |
| Molecular Weight | 233.7 g/mol |
| Crystal System | Triclinic |
| Space Group | Pī |
| Unit Cell Dimensions | |
| a | 8.359(2) Å |
| b | 9.101(3) Å |
| c | 7.847(3) Å |
| α | 87.69(3)° |
| β | 95.19(2)° |
| γ | 81.43(2)° |
| Volume (V) | 587.0 ų |
| Cellular Composition | |
| Z (molecules per unit cell) | 2 |
| Density | |
| Calculated Density (Dc) | 1.322 Mg m⁻³ |
| Measured Density (Dm) | 1.320 Mg m⁻³ |
| Diffraction Data | |
| Radiation | Mo Kα (λ = 0.71069 Å) |
| Temperature | 298 K |
| Refinement | |
| R-factor | 0.065 |
| R_w-factor | 0.040 |
| Number of Reflections | 1758 |
Molecular and Crystal Structure Insights
The analysis of the crystal structure reveals significant details about the conformation of the metanephrine molecule. The ethylamine side chain is oriented out of the plane of the benzene ring. Key torsion angles that define the molecular conformation are provided in Table 2.
Table 2: Selected Torsion Angles for this compound
| Torsion Angle | Value (°) |
| C(1)─C(6)─C(7)─C(8) | -112.2 |
| C(6)─C(7)─C(8)─N | 53.8 |
| C(1)─C(6)─C(7)─O(3) | 131.1 |
| O(3)─C(7)─C(8)─N | 176.0 |
| C(7)─C(8)─N─C(9) | 167.0 |
| C(10)─O(2)─C(4)─C(5) | 11.6 |
The crystal packing is stabilized by a network of hydrogen bonds. These interactions involve the ammonium and hydroxyl groups of the metanephrine cation and the chloride anion. The hydrogen bond geometry is detailed in Table 3. A projection of the crystal structure down the b-axis, illustrating the hydrogen bonding network, is shown in the original research paper.
Table 3: Hydrogen Bond Distances and Angles
| D-H···A | D···A (Å) | D···H (Å) | H···A (Å) | ∠D-H···A (°) |
| N-H(N)···Cl⁻ | 3.119(3) | 1.06 | 2.07 | 171.8 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the methodology typically employed for the single-crystal X-ray diffraction analysis of a small organic molecule like this compound, based on the published study.
1. Crystal Growth:
-
Crystals of DL-Metanephrine hydrochloride suitable for X-ray diffraction are grown from an appropriate solvent system. While the specific solvent system for the cited study is not detailed, slow evaporation of a saturated solution is a common technique.
2. Data Collection:
-
A single crystal of suitable size and quality is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of nitrogen gas to maintain a constant temperature (298 K in this case).
-
X-ray diffraction data are collected using a diffractometer equipped with a molybdenum X-ray source (Mo Kα radiation, λ = 0.71069 Å).
-
A series of diffraction images are collected as the crystal is rotated.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures.
-
The final model is evaluated using the R-factor and weighted R-factor (R_w) to assess the agreement between the calculated and observed structure factors.
Visualization of the Crystallographic Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a compound like this compound.
Spectroscopic Profile of Metanephrine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for metanephrine hydrochloride, a key metabolite of epinephrine. The information presented herein is intended to support research, development, and quality control activities involving this compound. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside methodologies for their acquisition.
Chemical Structure and Properties
This compound is the hydrochloride salt of metanephrine. The structure consists of a benzene ring substituted with hydroxyl, methoxy, and a hydroxyethylamino group.
Chemical Formula: C₁₀H₁₆ClNO₃ Molecular Weight: 233.69 g/mol
Spectroscopic Data
The following sections present the available spectroscopic data for this compound. For clarity, quantitative data are summarized in tabular format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted proton (¹H) and carbon-13 (¹³C) NMR data for the metanephrine cation.
Table 1: Predicted ¹H NMR Spectroscopic Data for Metanephrine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.0 - 6.8 | m | 3H | Ar-H |
| 4.8 - 4.7 | m | 1H | CH-OH |
| 3.85 | s | 3H | OCH₃ |
| 3.2 - 3.0 | m | 2H | CH₂-N |
| 2.7 | s | 3H | N-CH₃ |
Note: This is a predicted spectrum and actual experimental values may vary. Data sourced from the Human Metabolome Database.[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data for Metanephrine
| Chemical Shift (δ) ppm | Assignment |
| 148.5 | C-OH (aromatic) |
| 147.9 | C-OCH₃ (aromatic) |
| 131.5 | C (aromatic) |
| 119.0 | CH (aromatic) |
| 115.5 | CH (aromatic) |
| 111.0 | CH (aromatic) |
| 72.5 | CH-OH |
| 56.0 | OCH₃ |
| 55.0 | CH₂-N |
| 33.0 | N-CH₃ |
Note: This is a predicted spectrum and actual experimental values may vary.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The following table lists the expected characteristic IR absorption bands for this compound.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretch (alcohol and phenol) |
| 3000 - 2800 | Medium | C-H stretch (aliphatic) |
| 2700 - 2400 | Broad | N-H stretch (secondary amine salt) |
| 1600 - 1450 | Medium | C=C stretch (aromatic) |
| 1260 - 1200 | Strong | C-O stretch (aryl ether) |
| 1150 - 1000 | Strong | C-O stretch (alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure. For metanephrine, tandem mass spectrometry (LC-MS/MS) is commonly used for quantification in biological samples. Electron ionization (EI) mass spectrometry can provide detailed fragmentation patterns for structural elucidation.
Table 4: Mass Spectrometry Data for Metanephrine
| m/z | Relative Intensity (%) | Assignment |
| 197 | - | [M]+ (Metanephrine free base) |
| 182 | - | [M - CH₃]+ |
| 167 | - | [M - CH₂NHCH₃]+ |
| 151 | - | [M - H₂O - CH₂NH]+ |
| 44 | - | [CH₂NHCH₃]+ |
Note: The fragmentation pattern is based on typical fragmentation of similar compounds and may not represent a complete experimental spectrum. The molecular ion of the hydrochloride salt is not typically observed.
LC-MS/MS analysis of metanephrine typically involves monitoring the transition of a precursor ion to a product ion. A common transition for metanephrine is m/z 180.1 → 165.1.[2] In some gas chromatography-mass spectrometry (GC-MS) methods, derivatized metanephrine is analyzed, with monitored ions including m/z 522, 523, 525, and 526.[3]
Experimental Protocols
The following sections outline general experimental methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
The final sample volume should be approximately 0.5-0.7 mL.[4]
Instrumentation and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
A standard one-pulse sequence is typically used.
-
Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR:
-
A proton-decoupled pulse sequence is commonly employed.
-
A larger number of scans is required due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Place the mixture into a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent pellet.
-
Note: For hydrochloride salts, ion exchange with KBr can occur, potentially altering the spectrum.[5][6] Using potassium chloride (KCl) as the matrix can mitigate this issue.[5][7]
Instrumentation and Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Acquire a background spectrum of a blank KBr (or KCl) pellet.
-
Place the sample pellet in the sample holder and acquire the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry (Electron Ionization)
Sample Introduction and Ionization:
-
Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
-
Volatilize the sample by heating the probe.
-
Bombard the gaseous molecules with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
Instrumentation and Data Acquisition:
-
Instrument: A mass spectrometer equipped with an electron ionization source.
-
Analysis:
-
The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
A detector records the abundance of each ion.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Formation of this compound.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Plasma Metanephrines for Differential Diagnosis of Adrenal Incidentaloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. shimadzu.com [shimadzu.com]
- 6. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. jasco-global.com [jasco-global.com]
Solubility and stability characteristics of Metanephrine hydrochloride
An In-depth Technical Guide on the Solubility and Stability Characteristics of Metanephrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metanephrine, a metabolite of epinephrine, is a crucial biomarker in the diagnosis of pheochromocytoma and paraganglioma. As the hydrochloride salt, it serves as a reference standard in clinical diagnostics and is investigated for its own biological activities, notably as a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] A thorough understanding of its physicochemical properties, such as solubility and stability, is paramount for its use as an analytical standard, in pre-formulation studies for potential therapeutic applications, and for interpreting clinical-biochemical data.
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. It includes available quantitative data, detailed experimental protocols for its characterization, and an overview of its primary signaling pathway.
Physicochemical Properties
This compound (CAS Number: 881-95-8) is the hydrochloride salt of 4-(1-hydroxy-2-(methylamino)ethyl)-2-methoxyphenol.[2][3] Its fundamental physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆ClNO₃ | [3] |
| Molecular Weight | 233.69 g/mol | [2][3] |
| Appearance | White to beige powder/crystalline solid | [1][4] |
| Melting Point | 180-182 °C | [2] |
Solubility Characteristics
The solubility of an active pharmaceutical ingredient is a critical determinant of its formulation, delivery, and bioavailability. The available solubility data for this compound is summarized below.
Quantitative Solubility Data
Quantitative solubility information for this compound is limited in publicly available literature. The following table consolidates the known values.
| Solvent / Medium | Solubility | Remarks | Reference |
| Water (H₂O) | 12 mg/mL | Clear solution | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~15 mg/mL | - | [4] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | - | [4] |
| Ethanol | ~20 mg/mL | - | [4] |
| Dimethylformamide (DMF) | ~20 mg/mL | - | [4] |
Qualitative Solubility and pH Influence
This compound is described as soluble in water.[2][5] The molecule possesses both a phenolic hydroxyl group and a secondary amine, making its solubility dependent on pH. While a complete pH-solubility profile is not publicly available, studies on the stability of metanephrines in urine indicate that acidification is a key factor in maintaining their integrity in aqueous solutions, suggesting that the protonated form at low pH is stable and soluble.[6] Conversely, degradation has been noted under strongly acidic conditions when combined with heat, a process used for the hydrolysis of conjugated metanephrines in clinical assays.[7]
Stability Profile
The chemical stability of this compound is crucial for its storage, handling, and use as a reliable standard or therapeutic agent.
Solid-State Stability
The solid form of this compound is reported to be stable under appropriate storage conditions. A product information sheet indicates a stability of at least four years when stored as a crystalline solid at -20°C.[4] General recommendations include storage in a desiccated environment and protection from light.[1][8]
| Storage Condition | Recommendation | Reference |
| Temperature | 2-8°C or -20°C (Freezer) | [1][8] |
| Humidity | Store desiccated | [1] |
| Light | Protect from light | [8] |
Solution Stability and Degradation Pathways
This compound's stability in solution is influenced by pH, temperature, and the presence of oxidizing agents.
-
Hydrolysis: The compound is susceptible to hydrolysis, particularly under harsh acidic or basic conditions, especially when heated. Acid hydrolysis at elevated temperatures (e.g., 90-107°C) is a standard procedure to deconjugate metanephrine metabolites in urine samples, which indicates the parent molecule can also be degraded under these conditions.[6][7] Optimal pH for the hydrolysis of related sulfated metanephrines was found to be between 0.7-0.9.[9]
-
Oxidation: As a catecholamine derivative, this compound is susceptible to oxidation. The presence of phenolic hydroxyl and secondary amine groups makes it a target for oxidative degradation.
-
Photodegradation: As a standard practice for phenolic compounds, protection from light is recommended to prevent photolytic degradation.[8]
Experimental Protocols
The following sections detail standardized methodologies for the systematic evaluation of the solubility and stability of a drug substance like this compound.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method to determine the thermodynamic equilibrium solubility.
Objective: To determine the concentration of this compound in a saturated solution at a specific temperature and pH.
Materials:
-
This compound powder
-
Buffer solutions (e.g., pH 1.2, 4.5, 6.8 as per WHO guidelines)
-
Mechanical shaker or agitator with temperature control (e.g., 25°C or 37°C)
-
Centrifuge and/or syringe filters (e.g., 0.45 µm PVDF)
-
Validated analytical method (e.g., HPLC-UV) for quantification
-
Vials (e.g., glass HPLC vials)
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the desired buffer solution. The presence of undissolved solid must be visible.
-
Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary studies by sampling at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration plateaus.
-
After agitation, allow the vials to stand to let undissolved solids sediment.
-
Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, centrifuge the aliquot and/or filter it through a syringe filter.
-
Immediately dilute the clear filtrate with a suitable solvent to prevent precipitation and bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.
-
Calculate the equilibrium solubility in mg/mL or mol/L. The experiment should be performed in triplicate.
Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies as recommended by ICH guidelines to identify potential degradation products and establish the intrinsic stability of the molecule.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M HCl)
-
Sodium hydroxide (e.g., 0.1 M NaOH)
-
Hydrogen peroxide (e.g., 3% H₂O₂)
-
Stability chambers (thermal and photostability)
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store at room temperature and an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Store at room temperature, protected from light.
-
Thermal Degradation: Expose the solid powder of this compound to dry heat in a temperature-controlled oven (e.g., 80°C). Also, expose a solution sample to the same condition.
-
Photolytic Degradation (as per ICH Q1B): Expose the solid powder and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw samples from each stress condition. Quench the reactions if necessary (e.g., neutralize acid/base samples). Analyze all samples, including a non-degraded control, using a validated stability-indicating HPLC method to determine the percentage of degradation and to detect the formation of any degradation products.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for conducting stability and forced degradation studies on a drug substance like this compound.
References
- 1. D,L-Metanephrine = 98 HPLC 881-95-8 [sigmaaldrich.com]
- 2. This compound | CAS 881-95-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound | C10H16ClNO3 | CID 102502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Metanephrine.HCl - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. ovid.com [ovid.com]
- 8. DL-Metanephrine·HCl (α,β,β-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. Synthetic calibrators for the analysis of total metanephrines in urine: revisiting the conditions of hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Metanephrine Hydrochloride: A Definitive Biomarker for Pheochromocytoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pheochromocytomas and paragangliomas (PPGLs) are rare neuroendocrine tumors characterized by the excessive production of catecholamines. The diagnosis of these tumors is critical due to the potential for life-threatening cardiovascular complications. Metanephrine and its counterpart normetanephrine, the O-methylated metabolites of epinephrine and norepinephrine respectively, have emerged as the most sensitive and specific biomarkers for the detection of PPGLs. This technical guide provides a comprehensive overview of the biochemical basis for the utility of metanephrines in diagnosing pheochromocytoma, detailed experimental protocols for their measurement, and a summary of their diagnostic accuracy.
Introduction: The Biochemical Rationale for Metanephrine Measurement
Catecholamines—epinephrine, norepinephrine, and dopamine—are synthesized in the chromaffin cells of the adrenal medulla and the sympathetic nervous system.[1] In patients with pheochromocytoma, these catecholamines are produced in excess. A crucial aspect of catecholamine metabolism within the tumor cells is their conversion to metanephrines (metanephrine and normetanephrine) by the enzyme catechol-O-methyltransferase (COMT).[2] This metabolism occurs independently of catecholamine release from the tumor, resulting in a continuous leakage of metanephrines into the circulation.[3] This continuous production and release make plasma free metanephrines and their urinary counterparts superior biomarkers compared to the parent catecholamines, which are often released episodically.[2]
Catecholamine Biosynthesis and Metabolism Signaling Pathway
The synthesis of catecholamines begins with the amino acid tyrosine, which is converted through a series of enzymatic reactions to dopamine, norepinephrine, and finally epinephrine.[4][5] The metabolism of norepinephrine and epinephrine primarily involves two enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[6] COMT converts norepinephrine to normetanephrine and epinephrine to metanephrine.[7] These metanephrines are then either conjugated with sulfate or further metabolized by MAO to vanillylmandelic acid (VMA).[6]
References
Methodological & Application
Application Note: Quantification of Metanephrine in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metanephrine and its counterpart normetanephrine are the O-methylated metabolites of the catecholamines epinephrine and norepinephrine, respectively. The quantification of plasma free metanephrines is a critical biochemical test for the diagnosis and management of pheochromocytoma and paraganglioma, which are rare neuroendocrine tumors that can produce excessive amounts of catecholamines.[1][2] The analysis of these compounds in plasma is challenging due to their polar nature, low molecular weight, and low physiological concentrations.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application, offering high sensitivity, specificity, and throughput compared to other methods like HPLC with electrochemical detection or immunoassays.[3][4][5]
This document provides a detailed protocol for the extraction and quantification of metanephrine in human plasma using LC-MS/MS, incorporating a solid-phase extraction (SPE) cleanup procedure.
Catecholamine Metabolic Pathway
The diagram below illustrates the metabolic conversion of catecholamines to their respective metanephrine metabolites by the enzyme Catechol-O-methyltransferase (COMT). Accurate measurement of metanephrine is crucial for diagnosing conditions related to catecholamine excess.[6]
Caption: Metabolic pathway of catecholamines to metanephrines.
Experimental Protocol
This protocol details the materials, sample preparation, and instrument conditions required for the analysis.
Materials and Reagents
-
Standards: Metanephrine hydrochloride and Metanephrine-d3 hydrochloride (internal standard, IS) from a certified supplier.[7]
-
Plasma: Human plasma (K2-EDTA). Charcoal-stripped plasma for calibration standards and quality controls (QCs).[6]
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Formic acid (≥98%), Ammonium hydroxide, and Ammonium phosphate monobasic.[8]
-
SPE Device: Weak Cation Exchange (WCX) SPE cartridges or 96-well plates (e.g., 30 mg, 1 mL).[8]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Metanephrine and Metanephrine-d3 in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions in methanol:water (50:50) to create calibration curve standards.
-
Internal Standard (IS) Spiking Solution: Prepare a working solution of Metanephrine-d3 at an appropriate concentration (e.g., 4 ng/mL) in methanol.[6]
-
SPE Buffer: 10 mM Ammonium Phosphate buffer (pH 6.5). Prepare by dissolving ammonium phosphate monobasic in water and adjusting the pH with ammonium hydroxide.[8]
-
SPE Wash Solvents: Water, Methanol, and 0.2% formic acid in acetonitrile.[8]
-
SPE Elution Solvent: 2% formic acid in acetonitrile.[8]
-
Reconstitution Solvent: 0.2% formic acid in water.[8]
Sample Preparation: Solid-Phase Extraction (SPE)
This procedure is a robust method for extracting metanephrines and removing plasma interferences.[8]
-
Pre-treatment: To 0.5 mL of plasma sample, calibrator, or QC, add 50 µL of the IS spiking solution. Add 0.5 mL of SPE Buffer (10 mM NH4H2PO4, pH 6.5) and vortex to mix.[8]
-
Condition: Condition the WCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of SPE Buffer.[8]
-
Load: Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge sequentially with 1 mL of water, 1 mL of methanol, and 1 mL of 0.2% formic acid in acetonitrile. Dry the cartridge under vacuum for 5 minutes after the final wash.[8]
-
Elute: Elute the analytes with two aliquots of 250 µL of the elution solvent (2% formic acid in acetonitrile).[8]
-
Evaporate: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40-55 °C.[6][8]
-
Reconstitute: Reconstitute the dried extract in 100 µL of reconstitution solvent (0.2% formic acid in water).[8] Vortex, and transfer to an autosampler vial for injection.
LC-MS/MS Instrumental Analysis
Liquid Chromatography (LC) Conditions | Parameter | Condition | | :--- | :--- | | LC System | UHPLC/HPLC System | | Column | Agilent Zorbax Eclipse Plus C18 (2.1 × 150 mm, 1.8 µm)[4] or Raptor HILIC-Si (2.7 µm, 50 mm x 2.1 mm)[6] | | Mobile Phase A | 0.1% Formic Acid in Water[4] | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid[4] | | Flow Rate | 0.4 mL/min[4] | | Injection Volume | 10-20 µL[4][6] | | Column Temp. | 50 °C[4] | | Gradient | Time (min) | %B | | | 0.0 | 5 | | | 1.0 | 40 | | | 5.0 | 50 | | | 5.1 | 95 | | | 7.0 | 95 | | | 7.1 | 5 | | | 10.0 | 5 |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Condition |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer[1] |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive Mode[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[9] |
| Spray Voltage | ~3500 V |
| Sheath/Aux Gas | Nitrogen |
| Collision Gas | Argon |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Metanephrine | 180.1 | 148.1 / 165.1[2][9] |
| Metanephrine-d3 (IS) | 183.1 | 151.0 / 168.1[3][9] |
Experimental Workflow Diagram
The following diagram outlines the complete process from sample receipt to final data analysis.
Caption: End-to-end workflow for plasma metanephrine analysis.
Method Performance Characteristics
The presented methodology, when validated, demonstrates high performance in terms of linearity, sensitivity, precision, and accuracy, making it suitable for clinical research. The following table summarizes typical validation parameters from various published LC-MS/MS methods.
| Parameter | Metanephrine |
| Linearity Range | 0.05 - 20 nmol/L (10 - 4,000 pg/mL)[6] |
| Correlation Coefficient (r²) | > 0.999[6][8] |
| Lower Limit of Quantification (LLOQ) | 0.04 - 0.12 nmol/L (approx. 8 - 24 pg/mL)[2][10] |
| Intra-Assay Precision (%CV) | < 10.2%[1] |
| Inter-Assay Precision (%CV) | < 9.1%[1] |
| Accuracy (% Bias) | -8.6% to 4.2%[1] |
| Recovery | 88 - 104%[8] |
Conclusion
The LC-MS/MS protocol described provides a robust, reproducible, and sensitive method for the quantification of metanephrine in human plasma.[1] The use of solid-phase extraction ensures effective sample cleanup, minimizing matrix effects and leading to reliable data.[8] This method meets the stringent requirements for clinical research and can be implemented in laboratories for the routine analysis of this important biomarker.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Plasma Metanephrines for Differential Diagnosis of Adrenal Incidentaloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An LC-MRM assay for the quantification of metanephrines from dried blood spots for the diagnosis of pheochromocytomas and paragangliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Urinary Metanephrines Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trace-Level Analysis of Metanephrines in Plasma by HILIC LC-MS/MS [restek.com]
- 7. waters.com [waters.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction (SPE) for Metanephrine Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metanephrine and its counterpart normetanephrine are the O-methylated metabolites of the catecholamines epinephrine and norepinephrine, respectively.[1] The quantitative analysis of these compounds in biological matrices, particularly plasma, is a cornerstone for the biochemical diagnosis and research of catecholamine-secreting tumors like pheochromocytoma and paraganglioma.[1][2] However, the inherent polarity and low physiological concentrations of metanephrines present significant analytical challenges.[3]
Solid-phase extraction (SPE) is a critical sample preparation technique that addresses these challenges by efficiently isolating and concentrating metanephrines from complex biological samples such as plasma.[2][3] Among various SPE chemistries, weak cation exchange (WCX) is a highly effective and widely adopted mechanism for this application.[1][3] This application note provides a detailed protocol for the extraction of metanephrine and normetanephrine from human plasma using WCX SPE, ensuring high recovery and reproducibility for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Weak Cation Exchange (WCX) SPE
The effectiveness of WCX for metanephrine extraction is based on the pKa of the analytes and the pH-dependent charge of the sorbent. Metanephrines are basic compounds that are positively charged (protonated) under neutral or mildly acidic conditions. The WCX sorbent contains carboxylic acid functional groups that are negatively charged (deprotonated) at this same pH.
The extraction process involves the following key interactions:
-
Loading: The pre-treated plasma sample is loaded onto the SPE cartridge. The positively charged metanephrines are retained on the negatively charged WCX sorbent through strong ionic interactions.
-
Washing: A series of wash steps removes unretained matrix components. A polar wash (e.g., water or a mild buffer) removes salts and other hydrophilic interferences, while a non-polar wash with an organic solvent removes lipids and other hydrophobic interferences.
-
Elution: A highly acidic or basic elution solvent is introduced. This solvent neutralizes the charge on either the sorbent or the analyte, disrupting the ionic interaction and allowing the purified and concentrated metanephrines to be eluted from the cartridge.
Experimental Protocol
This protocol outlines a standard offline procedure for extracting metanephrines from human plasma. It is recommended to use deuterated internal standards (e.g., Metanephrine-d3, Normetanephrine-d3) to correct for matrix effects and extraction variability.[4][5]
3.1. Materials and Reagents
-
Analytes: Metanephrine hydrochloride, Northis compound.
-
Internal Standards: Metanephrine-d3, Normetanephrine-d3.[4]
-
SPE Device: Weak Cation Exchange (WCX) SPE cartridges or 96-well plates (e.g., Waters Oasis WCX, Agilent SampliQ WCX, Biotage EVOLUTE EXPRESS WCX).[6][7]
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Water.
-
Reagents: Formic acid, Ammonium hydroxide, Ammonium acetate or Ammonium phosphate buffer.[5][7]
-
Equipment: Centrifuge, SPE vacuum manifold or positive pressure processor, sample concentrator (e.g., nitrogen evaporator), vortex mixer.
3.2. Sample Preparation Workflow
3.3. Step-by-Step Methodology
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Place the WCX SPE cartridges on the manifold.
-
Pass 1 mL of methanol through each cartridge. Do not allow the sorbent bed to go dry.[7]
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of water or buffer (e.g., 10 mM Ammonium Phosphate, pH 6.5) through each cartridge.[7] Ensure the sorbent does not dry out before sample loading.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample (Step 1) onto the conditioned and equilibrated SPE cartridge.
-
Apply a slow, steady flow rate (approx. 1-2 mL/min) to ensure adequate interaction between the analytes and the sorbent.
-
-
Interference Wash Steps:
-
Wash 1 (Polar): Wash the cartridge with 1 mL of water to remove salts and polar interferences.[7]
-
Wash 2 (Organic): Wash the cartridge with 1 mL of methanol to remove non-polar and weakly retained interferences.[7][8]
-
After the final wash, dry the SPE sorbent thoroughly under full vacuum or positive pressure for 5-10 minutes to remove residual wash solvents.
-
-
Elution:
-
Place a clean collection tube or plate inside the manifold.
-
Elute the metanephrines by passing 2 x 0.5 mL aliquots of an elution solvent (e.g., 2% formic acid in acetonitrile or 5% ammonium hydroxide in methanol) through the cartridge.[7] Allow the solvent to soak for a minute before applying vacuum.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.[5][8]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase used for the LC-MS/MS analysis (e.g., 95:5 Water:Methanol with 0.1% formic acid).[5]
-
Vortex thoroughly and transfer to an autosampler vial for analysis.
-
Performance Data
The described WCX SPE methodology provides excellent quantitative performance, making it suitable for demanding clinical research applications. Data is summarized from multiple validated methods.
Table 1: Method Linearity & Lower Limits of Quantification (LLOQ)
| Analyte | Linearity Range (nmol/L) | Correlation Coefficient (R²) | LLOQ (nmol/L) | Citations |
|---|---|---|---|---|
| Metanephrine | 0.11 – 13.92 | > 0.999 | 0.123 | [1][2] |
| Normetanephrine | 0.14 – 26.43 | > 0.999 | 0.432 |[1][2] |
Table 2: Recovery and Precision
| Analyte | Mean Extraction Recovery | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Citations |
|---|---|---|---|---|
| Metanephrine | 97% | < 5% | < 14% | [9][10] |
| Normetanephrine | 95% | < 10% | < 14% |[9][10] |
Discussion
-
Matrix Effects: Despite the efficiency of SPE, residual matrix components can cause ion suppression or enhancement in the MS source. The use of stable isotope-labeled internal standards that co-elute with the analytes is crucial for compensating for these effects and ensuring accurate quantification.[11]
-
Method Automation: The described protocol can be fully automated using robotic liquid handling systems and 96-well SPE plates, significantly increasing sample throughput and reducing operator involvement. Online SPE systems, which integrate extraction directly with the LC-MS, offer further improvements in speed and precision.[12]
-
Alternative Matrices: While this protocol is optimized for plasma, the principles of WCX SPE can be readily adapted for the extraction of metanephrines from urine.[6][9][13] For urine samples, a hydrolysis step is often required to measure total (free plus conjugated) metanephrines.[13]
Conclusion
This application note details a robust and reliable solid-phase extraction protocol using weak cation exchange for the sample preparation of metanephrine and normetanephrine from human plasma. The method provides high extraction recovery, excellent linearity, and precision suitable for clinical research and drug development applications.[1][11] The clean extracts obtained are compatible with sensitive LC-MS/MS analysis, enabling accurate quantification of these critical biomarkers.
References
- 1. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative Measurement of Plasma Free Metanephrines by a Simple and Cost-Effective Microextraction Packed Sorbent with Porous Graphitic Carbon and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis | Separation Science [sepscience.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. Trace-Level Analysis of Metanephrines in Plasma by HILIC LC-MS/MS [restek.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Performance characteristics of an LC-MS/MS method for the determination of plasma metanephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. Quantitation using HRMS: A new tool for rapid, specific and sensitive determination of catecholamines and deconjugated methanephrines metanephrines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acid Hydrolysis of Conjugated Metanephrines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metanephrines, the O-methylated metabolites of catecholamines (epinephrine and norepinephrine), are crucial biomarkers for the diagnosis and monitoring of pheochromocytoma and paraganglioma. In circulation and urine, metanephrines exist in both free and conjugated forms, primarily as sulfates.[1] To accurately quantify total metanephrines, a hydrolysis step is essential to cleave the conjugate moiety, liberating the free metanephrines for analysis. This document provides a detailed protocol for the acid hydrolysis of conjugated metanephrines in plasma and urine, optimized for subsequent analysis by techniques such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Biochemical Pathway: Catecholamine Metabolism
The synthesis and metabolism of catecholamines is a critical pathway in neuroendocrine function. Epinephrine and norepinephrine are metabolized to metanephrine and normetanephrine, respectively, by the enzyme Catechol-O-methyltransferase (COMT).[2][3][4] These metabolites are then conjugated, predominantly through sulfation, for excretion.[2][3] Understanding this pathway is fundamental to the interpretation of metanephrine measurements in a clinical and research context.
Caption: Catecholamine synthesis and metabolism pathway.
Experimental Protocols
I. Specimen Collection and Handling
Proper specimen collection and handling are critical to prevent pre-analytical errors.
-
Plasma:
-
Draw blood into a chilled lavender-top (EDTA) tube.
-
It is recommended that the patient be in a supine position for at least 20-30 minutes prior to and during collection to minimize physiological fluctuations in catecholamine levels.[2][3]
-
Immediately place the tube on ice.
-
Centrifuge at a low temperature to separate plasma.
-
Transfer the plasma to a labeled plastic transport tube and freeze immediately.
-
-
Urine (24-hour):
II. Optimized Acid Hydrolysis Protocol for Plasma and Urine
This protocol is designed for the efficient deconjugation of sulfated metanephrines.
Materials:
-
Perchloric acid (HClO4) or Hydrochloric acid (HCl)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
pH meter or pH strips
-
Solid-Phase Extraction (SPE) columns (for post-hydrolysis cleanup)
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma or urine samples on ice.
-
Vortex the samples to ensure homogeneity.
-
-
Acidification:
-
Hydrolysis:
-
Neutralization and Cleanup:
-
After hydrolysis, cool the samples on ice.
-
For plasma, the precipitated proteins can be pelleted by centrifugation.
-
The pH of the supernatant (for plasma) or the hydrolyzed urine should be adjusted to a range suitable for the subsequent solid-phase extraction (SPE) step, typically around pH 6-7.
-
Proceed with a validated SPE protocol for the cleanup and concentration of metanephrines prior to LC-MS/MS analysis.
-
Quantitative Data Summary
The efficiency of acid hydrolysis is dependent on several factors. The following tables summarize key quantitative data from validation studies.
Table 1: Comparison of Acid Hydrolysis Conditions for Plasma Metanephrines
| Parameter | Suboptimal Condition | Result | Optimal Condition | Result | Reference |
| Incubation Time | 10 minutes | ~30% Underestimation | 30 minutes | Complete Deconjugation | [6][7][8] |
| Acid | Not specified | - | 0.1M Boiling Perchloric Acid | Complete Deconjugation | [6][7][8] |
| Analyte Hydrolysis Rate | Not applicable | - | Analyte-dependent | MT >> NMN > MN | [6][7] |
Table 2: Optimized Acid Hydrolysis Conditions for Urine Metanephrines
| Parameter | Optimal Condition | Result | Reference |
| pH | 0.7 - 0.9 | Highest yields and minimal variance | [1] |
| Incubation Time | 20 minutes | Complete Hydrolysis | [1] |
| Temperature | Boiling water bath | - | [1] |
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis for total metanephrine quantification.
Caption: Total metanephrine analysis workflow.
Conclusion
The accurate measurement of total metanephrines is paramount for the biochemical diagnosis of pheochromocytoma and paraganglioma. The provided acid hydrolysis protocol has been optimized based on current scientific literature to ensure complete deconjugation of sulfated metanephrines, thereby minimizing the risk of underestimation. Adherence to proper sample handling procedures and the optimized hydrolysis conditions outlined in this document will contribute to reliable and reproducible results in both clinical and research settings. For all applications, it is recommended to perform in-house validation of the entire analytical method.
References
- 1. Regional release and removal of catecholamines and extraneuronal metabolism to metanephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical Diagnosis of Pheochromocytoma and Paraganglioma - Paraganglioma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. Catecholamine Synthesis & Breakdown Mnemonic for USMLE [pixorize.com]
Application Notes and Protocols for Derivatization of Metanephrine for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metanephrine, a metabolite of epinephrine, is a crucial biomarker for the diagnosis and monitoring of pheochromocytoma and paraganglioma, rare neuroendocrine tumors. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of metanephrine in biological matrices. However, due to its polar nature and low volatility, direct GC-MS analysis of metanephrine is challenging. Derivatization is a critical sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity.
These application notes provide detailed protocols for two effective derivatization techniques for the GC-MS analysis of metanephrine: a dual silylation/acylation method and an acylation method using pentafluoropropionic anhydride.
Experimental Workflow Overview
The general workflow for the analysis of metanephrine by GC-MS involves sample preparation, including hydrolysis of conjugated metanephrines and solid-phase extraction, followed by derivatization, and subsequent GC-MS analysis.
Method 1: Dual Silylation and Acylation with MSTFA and MBHFBA
This method employs a simultaneous derivatization using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to silylate the hydroxyl groups and N-methyl-bis-heptafluorobutyramide (MBHFBA) to acylate the amine group of metanephrine. This dual approach yields a stable and volatile derivative suitable for GC-MS analysis.[1][2][3]
Experimental Protocol
1. Sample Preparation (Urine)
1.1. Acid Hydrolysis (for total metanephrine): To a 1 mL aliquot of urine, add an appropriate volume of concentrated hydrochloric acid to reach a final concentration of 0.6 M. Incubate the sample at 90-100°C for 20-30 minutes to deconjugate the metanephrines. Allow the sample to cool to room temperature.[3]
1.2. Internal Standard Addition: After cooling, add an internal standard solution (e.g., deuterated metanephrine-d3).
1.3. Solid-Phase Extraction (SPE): 1.3.1. Condition a mixed-mode cation exchange SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. 1.3.2. Load the hydrolyzed urine sample onto the conditioned SPE cartridge. 1.3.3. Wash the cartridge sequentially with 3 mL of deionized water, 3 mL of 0.1 M HCl, and 3 mL of methanol to remove interferences. 1.3.4. Dry the cartridge under vacuum for 5-10 minutes. 1.3.5. Elute the metanephrines with 3 mL of methanol containing 2% (v/v) ammonium hydroxide.[1]
1.4. Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
2. Derivatization
2.1. To the dry residue, add 50 µL of acetonitrile. 2.2. Add 25 µL of MSTFA and 25 µL of MBHFBA.[1][3] 2.3. Vortex the mixture for 1 minute. 2.4. Incubate at room temperature for 15-30 minutes. The reaction is typically rapid and does not require heating.[3]
3. GC-MS Analysis
3.1. Inject 1-2 µL of the derivatized sample into the GC-MS system. 3.2. GC Conditions (Example):
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Injector Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 120°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min. 3.3. MS Conditions (Example):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for the metanephrine derivative.
Method 2: Acylation with Pentafluoropropionic Anhydride (PFPA)
This method involves the acylation of the hydroxyl and amine groups of metanephrine using pentafluoropropionic anhydride (PFPA). The resulting pentafluoropropionyl derivatives are highly volatile and electron-capturing, making them suitable for sensitive detection by GC-MS.[4][5]
Experimental Protocol
1. Sample Preparation (Urine/Plasma)
1.1. Extraction: Perform acid hydrolysis (if measuring total metanephrine) and solid-phase extraction as described in Method 1 (steps 1.1 to 1.3).
1.2. Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
2. Derivatization
2.1. To the dry residue, add 50 µL of a suitable solvent such as ethyl acetate or acetonitrile. 2.2. Add 50 µL of PFPA.[4] 2.3. For enhanced reactivity, 10-20 µL of a catalyst such as pyridine or triethylamine (TEA) can be added. 2.4. Cap the vial tightly and heat at 60-70°C for 30 minutes.[5] 2.5. After cooling to room temperature, evaporate the excess reagent and solvent under a stream of nitrogen. 2.6. Reconstitute the dry residue in 50-100 µL of a suitable solvent (e.g., ethyl acetate) for injection.
3. GC-MS Analysis
3.1. Inject 1-2 µL of the reconstituted derivatized sample into the GC-MS system. 3.2. GC Conditions (Example):
- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Injector Temperature: 260°C.
- Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 3 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min. 3.3. MS Conditions (Example):
- Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) for enhanced sensitivity.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the characteristic fragment ions of the PFP-metanephrine derivative.
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of the two described derivatization methods for metanephrine analysis by GC-MS.
| Parameter | Method 1: MSTFA + MBHFBA | Method 2: PFPA |
| Linearity Range | 25 - 7000 µg/L[3][6][7] | 5 - 1000 ng/mL (for similar compounds)[1] |
| Limit of Detection (LOD) | Not explicitly stated, but assay is sensitive in the low µg/L range. | 2.5 - 10 ng/mL (for similar compounds)[1] |
| Limit of Quantification (LOQ) | 25 µg/L[3][6][7] | 5 - 10 ng/mL (for similar compounds)[1] |
| Intra-assay Precision (%CV) | < 5%[3][6][7] | < 15% (for similar compounds)[1] |
| Inter-assay Precision (%CV) | < 12%[3][6][7] | < 15% (for similar compounds)[1] |
| Recovery | High, but specific percentage not detailed in the primary source. | Not explicitly stated for metanephrine. |
Note: The quantitative data for the PFPA method is based on the analysis of structurally similar compounds (amphetamines) and should be considered as an estimate. Method validation with metanephrine standards is essential.
Signaling Pathways and Logical Relationships
The derivatization process can be visualized as a chemical transformation pathway where the functional groups of metanephrine are modified to enhance its suitability for GC-MS analysis.
Conclusion
The choice of derivatization technique for GC-MS analysis of metanephrine depends on the specific requirements of the assay, including desired sensitivity, sample throughput, and available instrumentation. The dual silylation/acylation method with MSTFA and MBHFBA is a robust and widely cited method that offers excellent precision. Acylation with PFPA is a valuable alternative, particularly when high sensitivity is required, due to the electron-capturing properties of the resulting derivatives. Both methods, when coupled with appropriate sample preparation and validated GC-MS conditions, provide reliable and accurate quantification of metanephrine for clinical and research applications.
References
- 1. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. weber.hu [weber.hu]
- 5. Stable-Isotope Dilution GC–MS Measurement of Metformin in Human Serum and Urine after Derivatization with Pentafluoropropionic Anhydride and Its Application in Becker Muscular Dystrophy Patients Administered with Metformin, l-Citrulline, or Their Combination | MDPI [mdpi.com]
- 6. shimadzu.co.kr [shimadzu.co.kr]
- 7. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Metanephrine Hydrochloride as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metanephrine, a metabolite of epinephrine, is a critical biomarker for the diagnosis of pheochromocytoma and paraganglioma, rare neuroendocrine tumors.[1][2] Accurate quantification of metanephrine in biological matrices such as plasma and urine is paramount for clinical diagnosis and research. Metanephrine hydrochloride is a high-purity certified reference material (CRM) essential for ensuring the accuracy, reliability, and traceability of these analytical measurements.[3] This document provides detailed application notes and protocols for the use of this compound CRM in clinical and research settings.
Core Applications
This compound CRM is primarily utilized in:
-
Calibration of Analytical Instruments: Establishing accurate calibration curves for methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Method Validation: Assessing the performance of analytical methods, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]
-
Quality Control: Routine monitoring of analytical performance to ensure consistent and reliable results.
-
Proficiency Testing: Used as a reference material in inter-laboratory comparison programs.[3]
Quantitative Data Summary
The use of this compound CRM in validated analytical methods yields the following performance characteristics:
Table 1: LC-MS/MS Method Performance for Metanephrine Quantification in Plasma
| Parameter | Metanephrine | Normetanephrine |
| Linearity Range | 0.11–13.92 nmol/L | 0.14–26.43 nmol/L |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
| Lower Limit of Quantification (LLOQ) | 0.123 nmol/L | 0.432 nmol/L |
| Accuracy (Within-run) | 96.5–99.8% | 96.5–99.8% |
| Precision (CV% Within-run) | 1.4–4.2% | 1.4–4.2% |
| Accuracy (Between-run) | 93.1–100.7% | 93.1–100.7% |
| Precision (CV% Between-run) | 1.7–7.0% | 1.7–7.0% |
Data synthesized from a validated LC-MS/MS method for plasma-free metanephrines.[4][5]
Table 2: UPLC-MS/MS Method Performance for Metanephrine Quantification in Urine
| Parameter | Metanephrine | Normetanephrine |
| Linearity Range | 14–11,941 nmol/L | 27–11,031 nmol/L |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Recovery | 103% (88–111%) | 109% (90–117%) |
| Intra-assay Precision (CV%) | ≤10.7% | ≤10.7% |
| Inter-assay Precision (CV%) | ≤4.0% | ≤4.0% |
Data from a UPLC-MS/MS analysis of urine free-metanephrines for clinical research.[6]
Experimental Protocols
Protocol 1: Quantification of Plasma-Free Metanephrines by LC-MS/MS
This protocol describes the quantification of metanephrine and normetanephrine in human plasma using a method validated according to FDA Bioanalytical Method Validation Guidance.[4][5]
1. Materials and Reagents:
-
This compound CRM
-
Northis compound CRM
-
Deuterated internal standards (e.g., Metanephrine-d3, Normetanephrine-d3)
-
HPLC-grade water, acetonitrile, methanol
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (weak cation-exchange)
-
Human plasma samples
2. Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE cartridges with methanol followed by HPLC-grade water.
-
To 1 mL of plasma, add the deuterated internal standards.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the metanephrines with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound CRM and Northis compound CRM into a blank matrix (e.g., charcoal-stripped serum).[7]
-
Process the calibration standards and quality control samples alongside the unknown plasma samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of metanephrines in the unknown samples from the calibration curve.
Protocol 2: Quantification of Urinary Metanephrines by LC-MS/MS
This protocol outlines the analysis of metanephrines in 24-hour urine collections.
1. Materials and Reagents:
-
This compound CRM
-
Northis compound CRM
-
Deuterated internal standards
-
Hydrochloric acid (HCl)
-
HPLC-grade water, methanol, acetonitrile
-
Formic acid
2. Sample Preparation (Acid Hydrolysis):
-
Collect a 24-hour urine sample in a container with a preservative such as boric acid or hydrochloric acid.
-
To a 1 mL aliquot of the urine sample, add the deuterated internal standards.
-
Add 50 µL of 6.0 mol/L HCl to the urine sample for acid hydrolysis to convert conjugated metanephrines to their unconjugated forms.[8]
-
Incubate the sample (e.g., at 90-100°C for 40 minutes).[9]
-
After cooling, the sample may be diluted and filtered before injection or further purified using SPE as described in Protocol 1.
3. LC-MS/MS Analysis:
-
The LC-MS/MS parameters are similar to those described in Protocol 1 for plasma analysis.
4. Calibration and Quantification:
-
Prepare calibration standards in a synthetic urine matrix or a pooled urine sample known to have low levels of metanephrines.
-
Process and analyze the calibrators, controls, and patient samples as described for plasma analysis.
Visualizations
Catecholamine Synthesis and Metabolism
The following diagram illustrates the biochemical pathway for the synthesis of catecholamines and their metabolism to metanephrines. Metanephrine is formed from epinephrine through the action of the enzyme Catechol-O-methyltransferase (COMT).[8][10]
Caption: Catecholamine synthesis and metabolism pathway.
Experimental Workflow for Metanephrine Analysis
This workflow diagram outlines the major steps involved in the quantification of metanephrines in biological samples using a CRM.
Caption: General workflow for metanephrine quantification.
Role of CRM in Ensuring Accurate Diagnosis
The use of a Certified Reference Material is fundamental to achieving accurate and reliable diagnostic results. This diagram illustrates the logical relationship.
Caption: Logical flow for accurate diagnosis using a CRM.
References
- 1. researchgate.net [researchgate.net]
- 2. smj.org.sg [smj.org.sg]
- 3. This compound - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 881-95-8) [witega.de]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Plasma Metanephrines for Differential Diagnosis of Adrenal Incidentaloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catecholamine - Wikipedia [en.wikipedia.org]
- 9. zivak.com [zivak.com]
- 10. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
Application Note: Cell-Based Assays for Characterizing the Effect of Metanephrine Hydrochloride on Trace Amine-Associated Receptor 1 (TAAR1)
Audience: This document is intended for researchers, scientists, and drug development professionals involved in G-protein coupled receptor (GPCR) pharmacology and neuroscience.
Introduction Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor (GPCR) that binds endogenous trace amines and psychoactive compounds.[1] It plays a significant role in modulating monoaminergic systems, including dopamine, norepinephrine, and serotonin neurotransmission, making it a promising therapeutic target for neuropsychiatric disorders like schizophrenia.[2][3] TAAR1 is primarily an intracellular receptor that couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][4][5] Additionally, TAAR1 activation can trigger other signaling cascades, including the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB).[4][6]
Metanephrine, a metabolite of epinephrine, has been identified as an agonist for TAAR1.[7][8] Understanding the interaction between Metanephrine hydrochloride and TAAR1 is crucial for elucidating the receptor's physiological roles and for the development of novel therapeutics. This application note provides detailed protocols for three robust cell-based assays to quantify the effect of this compound on TAAR1 activation: a direct cAMP accumulation assay, a downstream CRE-luciferase reporter gene assay, and an ERK1/2 phosphorylation assay.
Signaling Pathway and Experimental Overview
Activation of TAAR1 by an agonist such as Metanephrine initiates a primary signaling cascade through the Gαs protein. This stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA phosphorylates various downstream targets, including the transcription factor CREB, which then modulates gene expression. Alternative pathways, such as the activation of the MAPK/ERK pathway, can also be initiated.
References
- 1. TAAR1 - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 5. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metanephrines for Evaluating Palpitations and Flushing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis of Metanephrine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful technique for continuous sampling of the extracellular fluid in various tissues of living animals.[1][2] This method allows for the measurement of endogenous and exogenous substances, providing valuable insights into physiological and pathological processes, as well as the pharmacokinetics and pharmacodynamics of drug candidates. Metanephrine, a metabolite of epinephrine, is a crucial biomarker for diagnosing and monitoring neuroendocrine tumors such as pheochromocytoma and paraganglioma.[3] Furthermore, its levels in specific tissues can reflect sympathetic nervous system activity and catecholamine metabolism. These application notes provide a comprehensive overview and detailed protocols for the successful implementation of in vivo microdialysis to measure metanephrine concentrations in animal models.
Principle of In Vivo Microdialysis
Microdialysis operates on the principle of passive diffusion across a semi-permeable membrane.[1] A small microdialysis probe, consisting of a shaft with a semi-permeable membrane at the tip, is surgically implanted into the target tissue (e.g., brain, blood vessel, solid tumor). The probe is continuously perfused with a physiological solution (perfusate) at a low, constant flow rate.[2] Analytes present in the extracellular fluid, such as metanephrine, diffuse across the membrane into the perfusate down their concentration gradient. The resulting solution, termed the dialysate, is collected at specific time intervals and analyzed to determine the concentration of the analyte of interest. The concentration of the analyte in the dialysate is proportional to its concentration in the extracellular fluid.
Key Applications
-
Neuroscience: Investigating the role of metanephrine in central and peripheral nervous system function.
-
Oncology: Studying the release of metanephrine from neuroendocrine tumors in preclinical cancer models.
-
Pharmacology: Assessing the effects of novel therapeutics on catecholamine metabolism and sympathetic activity.
-
Pharmacokinetics: Determining the unbound concentration of metanephrine in specific tissues over time.
Data Presentation
Table 1: Typical In Vivo Microdialysis Parameters for Rodent Studies
| Parameter | Typical Value/Range | Notes |
| Animal Model | Rat (Sprague-Dawley, Wistar), Mouse (C57BL/6) | Choice depends on the specific research question. |
| Target Tissue | Brain (e.g., Striatum, Hypothalamus), Blood, Subcutaneous space, Tumor tissue | Stereotaxic coordinates are required for brain implantation. |
| Microdialysis Probe | Concentric or linear probes | Membrane material (e.g., PES, PAN) and molecular weight cut-off (MWCO) of 10-20 kDa are common for small molecules.[4] |
| Perfusate Composition | Artificial cerebrospinal fluid (aCSF) for brain studies; Ringer's solution for peripheral tissues. | See Table 2 for a typical aCSF recipe. |
| Flow Rate | 0.5 - 2.0 µL/min | A lower flow rate generally results in higher recovery but may have lower temporal resolution.[2] |
| Sample Collection Interval | 10 - 30 minutes | Depends on the temporal resolution required and the sensitivity of the analytical method. |
| In Vivo Recovery | 10 - 30% (Estimated for small molecules) | Must be determined experimentally for metanephrine using methods like the zero-net-flux or retrodialysis by analyte method. |
Table 2: Composition of Artificial Cerebrospinal Fluid (aCSF)
| Component | Concentration (mM) |
| NaCl | 147 |
| KCl | 2.7 |
| CaCl₂ | 1.2 |
| MgCl₂ | 0.85 |
| NaH₂PO₄ | 0.5 |
| NaHCO₃ | 25 |
| D-Glucose | 5.0 |
| pH | 7.4 |
Table 3: Performance Characteristics of Analytical Methods for Metanephrine Quantification
| Parameter | HPLC-ECD | LC-MS/MS |
| Linearity Range | 25 - 2000 pg/mL | 15 - 2000 pg/mL[5] |
| Lower Limit of Quantification (LLOQ) | ~25 pg/mL | ~15 pg/mL[5] |
| Intra-day Precision (%CV) | < 10% | < 7%[5] |
| Inter-day Precision (%CV) | < 15% | < 7%[5] |
| Sample Volume | 10 - 50 µL | 5 - 20 µL |
Experimental Protocols
Protocol 1: Surgical Implantation of Microdialysis Guide Cannula (Rat Brain)
This protocol describes the stereotaxic implantation of a guide cannula, which will hold the microdialysis probe during the experiment.
Materials:
-
Rat (e.g., Sprague-Dawley, 250-300g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement and stainless-steel screws
-
Surgical instruments (scalpel, forceps, etc.)
-
Antiseptic solution and sterile saline
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame. Ensure the head is level.
-
Shave the scalp and sterilize the area with an antiseptic solution.
-
Make a midline incision to expose the skull. Clean and dry the skull surface.
-
Drill small holes for the anchor screws and a larger hole at the stereotaxic coordinates for the target brain region (e.g., striatum: AP +1.0 mm, ML ±2.5 mm from bregma).
-
Insert the stainless-steel screws into the skull.
-
Slowly lower the guide cannula to the desired depth (e.g., DV -3.0 mm from the skull surface).
-
Secure the guide cannula to the skull and screws using dental cement.
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
Suture the scalp incision around the implant.
-
Administer post-operative analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment.
Protocol 2: In Vivo Microdialysis Procedure
This protocol outlines the steps for conducting the microdialysis experiment in a freely moving rat.
Materials:
-
Rat with implanted guide cannula
-
Microdialysis probe
-
Microinfusion pump and syringes
-
Fraction collector (refrigerated if possible)
-
Perfusate (e.g., aCSF)
-
Tubing (FEP or PEEK)
-
Liquid swivel (for freely moving animals)
Procedure:
-
On the day of the experiment, handle the rat and allow it to acclimatize to the experimental chamber for 1-2 hours.
-
Gently remove the dummy cannula from the guide cannula and insert the microdialysis probe.
-
Connect the inlet tubing of the probe to the syringe pump via a liquid swivel and the outlet tubing to the fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).
-
Allow a stabilization period of at least 60-90 minutes to achieve a stable baseline.
-
Begin collecting dialysate samples into vials at predetermined intervals (e.g., every 20 minutes).
-
For pharmacological studies, administer the test compound after collecting a stable baseline.
-
Continue collecting samples for the desired duration of the experiment.
-
At the end of the experiment, carefully remove the probe.
-
Euthanize the animal and perfuse with saline followed by formalin to verify probe placement histologically.
-
Immediately freeze the collected dialysate samples at -80°C until analysis. Metanephrine in plasma is stable for at least one year at -20°C or -80°C.
Protocol 3: Sample Analysis by HPLC with Electrochemical Detection (HPLC-ECD)
Materials:
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column
-
Mobile phase (see below)
-
Metanephrine standard solutions
-
Internal standard (optional but recommended)
-
Microcentrifuge tubes
Mobile Phase Example:
-
0.1 M Sodium dihydrogen phosphate
-
0.5 mM 1-Octanesulfonic acid (OSA)
-
0.1 mM EDTA
-
10-15% Methanol or Acetonitrile
-
Adjust pH to 3.0-3.5 with phosphoric acid
Procedure:
-
Prepare a series of metanephrine standard solutions in the perfusate to create a calibration curve.
-
Thaw the dialysate samples and standards on ice.
-
If using an internal standard, add it to each sample and standard.
-
Inject 10-20 µL of the sample or standard into the HPLC system.
-
Run the chromatographic separation under isocratic conditions.
-
Detect metanephrine using the electrochemical detector set at an appropriate oxidizing potential (e.g., +0.65 to +0.80 V).
-
Quantify the metanephrine concentration in the samples by comparing the peak area to the calibration curve.
Protocol 4: Sample Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-ECD.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Reversed-phase or HILIC column
-
Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile)
-
Metanephrine standard solutions and isotopically labeled internal standard (e.g., metanephrine-d3)
Procedure:
-
Prepare calibration standards and add the internal standard to all samples and standards.
-
Inject a small volume (5-10 µL) of the sample into the LC-MS/MS system.
-
Perform chromatographic separation using a gradient elution.
-
Detect metanephrine and the internal standard using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI) mode.
-
Example MRM transitions for metanephrine: Q1: 198.1 m/z -> Q3: 165.1 m/z (quantifier), Q1: 198.1 m/z -> Q3: 133.1 m/z (qualifier).
-
-
Quantify the metanephrine concentration based on the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Experimental workflow for in vivo microdialysis of metanephrine.
Caption: Simplified catecholamine metabolism pathway highlighting metanephrine.
Caption: Logical flow of an in vivo microdialysis study.
References
- 1. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unitedchem.com [unitedchem.com]
- 4. Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Protocol for 24-Hour Urine Collection for Metanephrine Analysis: Application Notes for Researchers
For Immediate Release
These application notes provide a detailed protocol for the 24-hour urine collection for metanephrine analysis, a critical diagnostic tool in the research and clinical evaluation of pheochromocytoma and paraganglioma. Adherence to this protocol is crucial for ensuring sample integrity and obtaining accurate, reliable results for researchers, scientists, and drug development professionals.
Introduction
Metanephrines, the metabolites of catecholamines (epinephrine and norepinephrine), are sensitive biomarkers for detecting catecholamine-producing tumors. The 24-hour urine collection is a non-invasive method that provides an integrated measure of metanephrine levels over a full day, minimizing the impact of short-term physiological fluctuations. Accurate measurement is highly dependent on proper patient preparation, meticulous sample collection, and appropriate specimen handling.
Quantitative Data Summary
Proper preservation and storage are paramount for maintaining the stability of metanephrines in a 24-hour urine sample. The following table summarizes the key quantitative parameters for sample handling.
| Parameter | Adult | Pediatric |
| Preservative | 10 g of boric acid or 25 mL of 50% acetic acid | 3 g of boric acid or 15 mL of 50% acetic acid |
| Storage Temperature | Refrigerated (2-8°C) | Refrigerated (2-8°C) |
| Transport Temperature | Refrigerated (2-8°C) | Refrigerated (2-8°C) |
| Sample Stability (Refrigerated) | Up to 28 days[1][2] | Up to 28 days[1][2] |
| Sample Stability (Frozen at -20°C) | Up to 28 days[1][2] | Up to 28 days[1][2] |
| Sample Stability (Room Temperature) | Stable for up to 7 days without preservative[3][4]. However, refrigeration is strongly recommended to inhibit bacterial growth and for the stability of other potential analytes. | Not recommended. |
Experimental Protocol
This protocol outlines the necessary steps for patients and laboratory personnel to ensure a valid 24-hour urine collection for metanephrine analysis.
Patient Preparation (3 Days Prior to and During Collection)
To minimize the risk of falsely elevated results, patients should be instructed to adhere to the following dietary and medication restrictions.
Dietary Restrictions:
-
Avoid caffeine-containing foods and beverages : This includes coffee (including decaffeinated), tea, soda, and chocolate.[5]
-
Avoid certain fruits : Bananas, pineapple, plums, kiwi, and citrus fruits should be avoided.[1]
-
Avoid nuts : Particularly walnuts.[6]
-
Avoid alcohol and nicotine products .[1]
-
Avoid intense physical exercise and minimize stress for 24 hours before and during the collection period.[3]
Medication Review:
A thorough review of the patient's current medications is critical. The following medications are known to interfere with metanephrine testing and should be discontinued for at least one week prior to collection, only if clinically feasible and approved by a physician :
-
Monoamine oxidase inhibitors (MAOIs)[5]
-
Decongestants (e.g., pseudoephedrine)[1]
-
Amphetamines[1]
-
Levodopa[1]
-
Prochlorperazine[1]
-
Buspirone[1]
24-Hour Urine Collection Procedure
Materials:
-
A large, clean, plastic container for urine collection, pre-treated with the appropriate preservative (see table above). The container may be opaque to protect the sample from light.
-
A smaller, clean container or a collection hat to void into before transferring to the main collection container.
Step-by-Step Instructions:
-
Start of Collection (Day 1):
-
During Collection (24-Hour Period):
-
All subsequent urine for the next 24 hours must be collected.[1]
-
For each urination, the patient should first void into the smaller container or collection hat and then carefully pour the urine into the large, pre-acidified collection container.[6] This is a safety precaution to avoid splashing the acid preservative.
-
The large collection container should be kept tightly capped and refrigerated (or in a cooler with ice packs) throughout the entire collection period.[1]
-
-
End of Collection (Day 2):
-
Exactly 24 hours after the start time, the patient should completely empty their bladder and add this final urine sample to the collection container.[5] This marks the end time of the collection.
-
If the patient needs to urinate within 10 minutes before or after the 24-hour mark, this can be considered the final collection.[1]
-
Post-Collection Handling
-
Labeling: The collection container must be clearly labeled with the patient's full name, date of birth, and the start and end dates and times of the collection.
-
Transport: The entire 24-hour urine sample should be transported to the laboratory as soon as possible, maintaining a refrigerated temperature.
-
Laboratory Processing: Upon receipt, the laboratory should mix the entire 24-hour collection well, measure and record the total volume, and then take an aliquot for analysis.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the 24-hour urine collection protocol.
References
- 1. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 2. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 3. Stability of urinary fractionated metanephrines and catecholamines during collection, shipment, and storage of samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. labcorp.com [labcorp.com]
- 6. childrensmn.org [childrensmn.org]
- 7. Specimen Collection : Metanephrines, Urine [rch.org.au]
Application Notes: Immunohistochemical Localization of Metanephrine
Introduction
Metanephrine is a metabolite of epinephrine and a crucial biomarker for diagnosing pheochromocytoma and paraganglioma. While typically measured in plasma and urine, its localization within tissues can provide valuable insights into catecholamine metabolism and the pathophysiology of neuroendocrine tumors. Immunohistochemistry (IHC) offers a powerful technique to visualize the spatial distribution of metanephrine within the cellular context of tissue samples. However, the detection of small molecules like metanephrine by IHC presents unique challenges compared to larger protein antigens. These application notes provide a comprehensive overview and a generalized protocol for the immunohistochemical localization of metanephrine, intended for researchers, scientists, and drug development professionals.
Challenges in Metanephrine Immunohistochemistry:
-
Small Molecular Size: Metanephrine is a small molecule (molar mass: 197.23 g/mol ), which can be difficult to retain within the tissue matrix during fixation and subsequent processing steps.
-
Antibody Production: Generating highly specific antibodies against small molecules requires conjugation to a larger carrier protein to elicit a robust immune response. The specificity of the resulting antibody is critical to avoid cross-reactivity with structurally similar molecules like epinephrine and normetanephrine.
-
Fixation: Standard formalin fixation may not be optimal for immobilizing small, soluble molecules like metanephrine. Alternative fixation methods or modifications to standard protocols may be necessary to ensure its retention in the tissue.
-
Protocol Optimization: As there is no universally validated, commercially available IHC protocol for metanephrine, significant optimization of each step, from tissue preparation to signal detection, is required.
Conceptual Diagram: Catecholamine Metabolism
Caption: Metabolic conversion of epinephrine to metanephrine by the enzyme COMT.
Experimental Protocol: Immunohistochemical Staining of Metanephrine
This protocol is a generalized guideline and requires extensive optimization for specific antibodies, tissues, and experimental conditions.
Materials
-
Primary Antibody: A polyclonal or monoclonal antibody specifically raised against a metanephrine-carrier protein conjugate. The antibody should be validated for IHC applications.
-
Tissue Samples: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides.
-
Deparaffinization and Rehydration Reagents: Xylene or a xylene substitute, and graded ethanol series (100%, 95%, 70%).
-
Antigen Retrieval Solution: Citrate buffer (10 mM, pH 6.0) or Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0). The optimal buffer must be determined empirically.
-
Wash Buffer: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) with 0.05% Tween-20.
-
Blocking Solution: 5% normal serum (from the same species as the secondary antibody) in PBS or TBS.
-
Secondary Antibody: Biotinylated or enzyme-conjugated secondary antibody corresponding to the host species of the primary antibody.
-
Detection System: Avidin-Biotin Complex (ABC) kit or a polymer-based detection system with a suitable chromogen (e.g., DAB, AEC).
-
Counterstain: Hematoxylin.
-
Mounting Medium: Aqueous or permanent mounting medium.
Experimental Workflow Diagram
Caption: General workflow for the immunohistochemical detection of metanephrine.
Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Rehydrate through graded ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
This step is critical for unmasking the epitope. Heat-Induced Epitope Retrieval (HIER) is generally recommended.
-
Pre-heat antigen retrieval solution to 95-100°C.
-
Immerse slides in the hot retrieval solution and incubate for 20-40 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in wash buffer.
-
Optimization Note: The choice of retrieval buffer (citrate vs. Tris-EDTA) and the duration of heating can significantly impact staining and must be optimized.
-
-
Blocking:
-
Incubate sections with a peroxidase block (if using an HRP-conjugated secondary antibody) for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with wash buffer.
-
Incubate sections with the blocking solution for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-metanephrine antibody in blocking solution to its optimal concentration (determined by titration).
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (3 x 5 minutes).
-
Incubate sections with the diluted secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer (3 x 5 minutes).
-
Incubate sections with the detection reagent (e.g., ABC reagent or polymer-based system) according to the manufacturer's instructions.
-
Rinse slides with wash buffer (3 x 5 minutes).
-
Develop the signal with the appropriate chromogen (e.g., DAB) until the desired staining intensity is reached. Monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Lightly counterstain the sections with hematoxylin.
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate the sections through graded ethanol series.
-
Clear in xylene (or substitute).
-
Mount with a permanent mounting medium.
-
-
Microscopy and Analysis:
-
Examine the slides under a light microscope. Metanephrine staining should be evaluated based on its intensity and subcellular localization.
-
Data Presentation and Interpretation
Quantitative analysis of metanephrine IHC can be performed by scoring the staining intensity and the percentage of positive cells. This data should be summarized in a clear and structured table for comparison across different samples or experimental conditions.
Table 1: Example of a Scoring System for Metanephrine IHC
| Score | Staining Intensity | Percentage of Positive Cells |
| 0 | No staining | < 1% |
| 1+ | Weak staining | 1-25% |
| 2+ | Moderate staining | 26-50% |
| 3+ | Strong staining | > 50% |
Table 2: Example of Quantitative Data Summary
| Sample ID | Tissue Type | Staining Score | Notes |
| Sample A | Pheochromocytoma | 3+ | Strong, diffuse cytoplasmic staining |
| Sample B | Normal Adrenal Medulla | 1+ | Weak, focal cytoplasmic staining |
| Sample C | Negative Control | 0 | No specific staining observed |
Logical Relationship Diagram: IHC Optimization
Troubleshooting & Optimization
Technical Support Center: Metanephrine Hydrochloride LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the LC-MS/MS analysis of metanephrine hydrochloride.
Troubleshooting Guide & FAQs
This section addresses specific problems in a question-and-answer format to help you quickly identify and solve experimental challenges.
Q1: What are the common causes of poor peak shape (tailing, fronting, or splitting) for metanephrine?
Poor peak shape can arise from several factors related to the analyte, column, mobile phase, or HPLC system.[1][2][3][4]
-
Peak Tailing: This is often caused by secondary interactions between the basic metanephrine molecule and residual acidic silanol groups on the silica-based column stationary phase.[1] Other causes include column contamination, improper mobile phase pH, column overload, and excessive extra-column volume.[1][5]
-
Peak Fronting: This may indicate column overload, where too much sample is injected, or insufficient column temperature leading to poor mass transfer kinetics.[1]
-
Split Peaks: A partially blocked column inlet frit is a common culprit, causing the sample band to split as it enters the column.[1][5] An injection solvent that is significantly stronger than the mobile phase can also lead to peak splitting.[5]
Q2: My signal intensity is low or inconsistent. What should I check?
Low or variable signal intensity can be due to issues with sample stability, matrix effects, or instrument settings.
-
Analyte Stability: Metanephrines are susceptible to degradation. Ensure proper sample collection and storage. For instance, in plasma, metanephrines are generally stable at room temperature for up to 24 hours and for longer periods when stored at 4°C, -20°C, or -80°C.[6]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of metanephrine in the MS source, leading to inaccurate quantification.[7][8][9] Thorough sample preparation, such as solid-phase extraction (SPE), is crucial to minimize these effects.[10][11] The use of a stable isotope-labeled internal standard (e.g., metanephrine-d3) can help compensate for matrix effects.[10]
-
Ion Source Contamination: A dirty ion source can lead to reduced signal intensity. Regular cleaning and maintenance of the MS source are recommended.[2]
-
Improper MS/MS Parameters: Optimize MS parameters, including collision energy and MRM transitions, to ensure maximum sensitivity for metanephrine.
Q3: I'm observing a shift in retention time. What could be the cause?
Retention time shifts can compromise analyte identification and quantification.[2] Common causes include:
-
Changes in Mobile Phase Composition: Inaccurate preparation or evaporation of mobile phase components can alter its composition and affect retention times. Always use freshly prepared mobile phase.[1][2]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Fluctuating Column Temperature: Inconsistent column temperature can cause retention time variability. Ensure the column oven is functioning correctly.[1]
-
System Leaks or Blockages: Leaks in the LC system can cause pressure fluctuations and affect the flow rate, leading to retention time shifts.[2]
Q4: How can I minimize matrix effects in my analysis?
Matrix effects are a significant challenge in the analysis of metanephrines from biological samples.[7][8][9] Several strategies can be employed to mitigate them:
-
Effective Sample Preparation: Solid-phase extraction (SPE) is a widely used and effective technique for cleaning up samples and reducing matrix interferences.[1][10] Protein precipitation followed by dilution is another approach that can be sufficient in some cases.[7][9]
-
Chromatographic Separation: Good chromatographic separation can resolve metanephrine from co-eluting matrix components that may cause ion suppression or enhancement.[12] Both reversed-phase (using columns like PFP) and hydrophilic interaction chromatography (HILIC) have been successfully used.[11][12]
-
Use of Stable Isotope-Labeled Internal Standards: A co-eluting stable isotope-labeled internal standard (e.g., metanephrine-d3) experiences similar matrix effects as the analyte. By calculating the ratio of the analyte peak area to the internal standard peak area, these effects can be compensated for.[10]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[8]
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for this compound LC-MS/MS analysis. Note that these values may vary depending on the specific instrumentation and experimental conditions.
Table 1: Typical LC-MS/MS Parameters for Metanephrine Analysis
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 180.1 | [8] |
| Product Ion (m/z) | 148.1 | [8] |
| Metanephrine-d3 IS Precursor Ion (m/z) | 183.1 | [8] |
| Metanephrine-d3 IS Product Ion (m/z) | 151.1 | [8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [7][8][9] |
Table 2: Performance Characteristics
| Parameter | Typical Value | Reference |
| Recovery | 88% - 111% | [10][12] |
| Matrix Effect | Can vary significantly, but should be compensated by IS | [10] |
| Linearity (R²) | > 0.99 | [10][12] |
| Intra-assay Precision (CV) | < 6% | [10] |
Detailed Experimental Protocol
This section outlines a general methodology for the analysis of metanephrine in plasma using LC-MS/MS with solid-phase extraction (SPE).
1. Sample Preparation (Solid-Phase Extraction)
-
Pre-treatment: To 200 µL of plasma sample, add an appropriate amount of the metanephrine-d3 internal standard solution.
-
Conditioning: Condition a mixed-mode or weak cation exchange SPE cartridge with methanol followed by an equilibration buffer (e.g., 50 mM ammonium acetate).[13]
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a series of solutions to remove interfering substances. A typical wash sequence could be water, followed by a mixture of methanol and acetonitrile.[14]
-
Elution: Elute the metanephrines from the cartridge using an appropriate solvent, such as 5% formic acid in a methanol:acetonitrile mixture.[14]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for injection (e.g., 0.2% formic acid in water).[10]
2. LC-MS/MS Analysis
-
LC System: A UPLC or HPLC system.
-
Column: A reversed-phase C18 or Pentafluorophenyl (PFP) column is commonly used.[7][10] Alternatively, a HILIC column can be employed for the analysis of these polar compounds.[11][14]
-
Mobile Phase: A typical mobile phase for reversed-phase chromatography consists of a gradient of an aqueous solution with a small amount of acid (e.g., 0.2% formic acid) and an organic solvent like methanol or acetonitrile.[10]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[1]
-
Injection Volume: Typically 5-20 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization in positive ion mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1.
Visual Workflow and Logic Diagrams
The following diagrams illustrate key workflows and relationships in troubleshooting this compound LC-MS/MS analysis.
Caption: Troubleshooting workflow for common peak shape issues.
Caption: Overview of the experimental workflow for metanephrine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. The Stability Evaluation of Plasma and Urine Metanephrines for Diagnosing Pheochromocytoma and Paraganglioma by LC-MS/MS [jlmqa.org]
- 7. Matrix interference in LC-ESI-MS/MS analysis of metanephrines in protein precipitated plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Matrix interference in LC-ESI-MS/MS analysis of metanephrines in protein precipitated plasma samples | Semantic Scholar [semanticscholar.org]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
- 12. waters.com [waters.com]
- 13. data.biotage.co.jp [data.biotage.co.jp]
- 14. Trace-Level Analysis of Metanephrines in Plasma by HILIC LC-MS/MS [restek.com]
Technical Support Center: Quantification of Plasma Metanephrine Hydrochloride
Welcome to the technical support center for the quantification of plasma metanephrine hydrochloride. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a particular focus on mitigating matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of metanephrines in plasma?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the analysis of metanephrines from plasma, endogenous components like phospholipids, salts, and proteins can suppress or enhance the ionization of the target analytes in the mass spectrometer's ion source.[1][2] This interference can lead to inaccurate quantification, poor precision, and reduced sensitivity of the assay.[1][2]
Q2: What are the most common sample preparation techniques to minimize matrix effects for plasma metanephrine analysis?
A2: The most prevalent and effective techniques are Solid-Phase Extraction (SPE), particularly with weak cation exchange (WCX) sorbents, and to a lesser extent, protein precipitation.[3][4][5] SPE is highly effective at removing interfering phospholipids and other matrix components, leading to cleaner extracts and reduced matrix effects.[6] While simpler, protein precipitation is often associated with less clean extracts and may require further dilution to mitigate matrix effects.[7][8]
Q3: How do I choose the right Solid-Phase Extraction (SPE) protocol?
A3: The choice of SPE protocol depends on the specific requirements of your assay. Weak cation exchange (WCX) SPE is a popular choice for metanephrines due to their weakly acidic nature.[4][5] A general protocol involves conditioning the SPE cartridge (e.g., with methanol and water), loading the pre-treated plasma sample, washing away interferences (e.g., with water, methanol, and acetonitrile with a small percentage of formic acid), and finally eluting the analytes with a solvent mixture (e.g., acetonitrile with a higher percentage of formic acid).[6][9] Automated SPE systems can also be used to improve throughput and reproducibility.[9]
Q4: Can isotopically labeled internal standards completely eliminate matrix effects?
A4: While the use of stable, isotopically labeled internal standards is crucial and can compensate for matrix effects, it may not completely eliminate inaccuracies.[6][10] It is important to remember that matrix effects can differ between the analyte and its corresponding internal standard.[7][8] Therefore, thorough method validation, including the assessment of matrix effects across different lots of plasma, is essential.[1]
Q5: What are some common drugs that can interfere with plasma metanephrine analysis?
A5: Several medications can pharmacodynamically interfere with plasma metanephrine measurements, potentially causing false-positive results. These include tricyclic antidepressants, serotonin-norepinephrine reuptake inhibitors (SNRIs), alpha and beta-blockers, and monoamine oxidase inhibitors.[11][12] It is advisable for patients to abstain from these medications for a period before sample collection, if clinically feasible.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. Lofepramine is basic, and the wrong pH can affect its ionization state.[1] | Adjust the mobile phase pH to be 2-3 units below the pKa of metanephrine for reversed-phase chromatography to ensure consistent ionization.[1] |
| Injection of the sample in a solvent stronger than the initial mobile phase. | Ensure the reconstitution solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[1] | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the issue persists, consider replacing the column.[1] | |
| Low Analyte Recovery | Inefficient elution from the SPE cartridge. | The elution solvent must be strong enough to disrupt the interaction between the metanephrines and the SPE sorbent. Try a stronger elution solvent or increase the elution volume.[1] |
| Suboptimal pH during liquid-liquid extraction (LLE). | Adjust the pH of the aqueous phase to ensure the metanephrines are in a neutral state for efficient extraction into the organic solvent. | |
| Analyte degradation. | Prepare working solutions fresh daily to prevent degradation due to oxidation.[13] | |
| High Matrix Effect (Ion Suppression or Enhancement) | Insufficient removal of phospholipids and other matrix components. | Optimize the SPE wash steps. Consider using a mixed-mode SPE sorbent for more effective removal of interferences. |
| Co-elution of interfering compounds. | Adjust the chromatographic gradient to better separate the analytes from matrix components. Hydrophilic Interaction Chromatography (HILIC) can be an alternative to reversed-phase for better retention and separation of polar metanephrines.[14] | |
| Simple sample preparation (e.g., protein precipitation alone). | While simple, protein precipitation may not provide a sufficiently clean extract.[7] Consider adding a dilution step after precipitation or switching to a more robust sample preparation method like SPE.[7][8][15] | |
| Inconsistent Results | Variability in manual sample preparation. | Utilize automated liquid handling systems for SPE to reduce operator-dependent variability and improve reproducibility.[9] |
| Differences between plasma lots. | Evaluate matrix effects using at least six different lots of the biological matrix during method validation to ensure the method is robust.[1] |
Experimental Protocols & Data
Table 1: Comparison of Sample Preparation Methods for Plasma Metanephrines
| Method | Key Steps | Reported Recovery (%) | Observed Matrix Effect (%) | Reference |
| Solid-Phase Extraction (SPE) - Weak Cation Exchange (WCX) | 1. Condition with Methanol & Water2. Load pre-treated plasma3. Wash with Water, Methanol, & 0.2% Formic Acid in Acetonitrile4. Elute with 2% Formic Acid in Acetonitrile | 88 - 104 | 36 - 78 | [6] |
| Solid-Phase Extraction (SPE) - Mixed-Mode | 1. Load pre-treated plasma2. Wash with Ammonium Acetate & Methanol3. Elute with Methanol containing 2% Formic Acid4. Evaporate and reconstitute | Low matrix effects reported | Minimal matrix effects reported | |
| Protein Precipitation | 1. Add Methanol to plasma2. Centrifuge3. Dilute supernatant | Sufficient for sample preparation, but matrix effects need careful evaluation | Unusual interference observed for D3-labeled normetanephrine internal standard | [7][8] |
Note: Recovery and matrix effect values can vary depending on the specific LC-MS/MS system, reagents, and protocol used.
Visualized Workflows
Caption: A generalized workflow for plasma metanephrine sample preparation using Solid-Phase Extraction (SPE).
Caption: A logical workflow for troubleshooting and mitigating matrix effects in plasma metanephrine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis | Separation Science [sepscience.com]
- 4. preprints.org [preprints.org]
- 5. Quantitative Measurement of Plasma Free Metanephrines by a Simple and Cost-Effective Microextraction Packed Sorbent with Porous Graphitic Carbon and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Matrix interference in LC-ESI-MS/MS analysis of metanephrines in protein precipitated plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix interference in LC-ESI-MS/MS analysis of metanephrines in protein precipitated plasma samples | Semantic Scholar [semanticscholar.org]
- 9. waters.com [waters.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. Metanephrines Fractionated Free LC MS MS Plasma | Quest Diagnostics [questdiagnostics.com]
- 13. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. researchgate.net [researchgate.net]
Impact of drug interference on Metanephrine hydrochloride measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring Metanephrine hydrochloride and understanding the impact of potential drug interference.
Frequently Asked Questions (FAQs)
Q1: What are metanephrines and why are they measured?
A1: Metanephrines are the inactive metabolites of the catecholamine hormones, epinephrine (adrenaline) and norepinephrine (noradrenaline).[1] These hormones are produced by the adrenal glands and the nervous system in response to stress.[1][2] Measurement of metanephrine and normetanephrine levels in urine or plasma is a highly sensitive test for diagnosing pheochromocytomas and paragangliomas, which are rare tumors that can produce excessive amounts of catecholamines.[1][3][4]
Q2: What are the common methods for measuring metanephrines?
A2: The gold standard for measuring plasma free metanephrines and urine fractionated metanephrines is liquid chromatography with tandem mass spectrometry (LC-MS/MS).[5][6] This method is less susceptible to analytical interference compared to other methods.[5] Liquid chromatography with electrochemical detection is also a reliable technique.[6]
Q3: What can cause false-positive results in metanephrine testing?
A3: False-positive results can be caused by a variety of factors, including:
-
Medications: Many drugs can interfere with the measurement, either by affecting the analytical process or by altering the physiological levels of catecholamines and their metabolites.[5][7]
-
Diet: While dietary factors have a minimal impact on plasma free metanephrines, they can influence urine de-conjugated (total) metanephrines and plasma 3-methoxytyramine levels. It is often recommended to avoid catecholamine-rich foods like bananas, citrus fruits, coffee, tea, and chocolate before testing.[7][8]
-
Stress and Illness: Physical or emotional stress, serious illnesses, and strenuous physical activity can lead to temporary increases in metanephrine levels.[1][2][3][9]
-
Substance Use: Caffeine, nicotine, and alcohol can also affect the results.[1][7][10]
Q4: Which medications are most commonly associated with interference in metanephrine measurement?
A4: A wide range of medications can interfere with metanephrine testing. The most common classes of interfering drugs include tricyclic antidepressants, serotonin-norepinephrine reuptake inhibitors (SNRIs), monoamine oxidase inhibitors (MAOIs), sympathomimetics, and some antihypertensive drugs.[3][4][5] For a detailed list of interfering drugs, please refer to the "Drug Interference Data" section below.
Q5: How can drug interference be minimized?
A5: To minimize drug interference, it is ideal to discontinue potentially interfering medications before testing. The withdrawal period can vary, with recommendations ranging from 5 days to at least 2 weeks, depending on the drug.[3] However, medication should never be stopped without consulting the prescribing physician.[7] If medication cannot be discontinued, it is crucial to interpret the results with caution and consider follow-up testing.[5][6]
Troubleshooting Guide
Issue: Elevated metanephrine levels with no clinical suspicion of pheochromocytoma.
Possible Cause:
-
Drug interference is a common cause of unexpected elevations in metanephrine levels.[4]
-
Physiological stress, diet, or improper sample collection can also lead to false positives.[1][2]
Troubleshooting Steps:
-
Review Patient Medication and Diet: Carefully review all prescription medications, over-the-counter drugs, and dietary supplements the patient is taking.[7] Compare this list against the known interfering substances (see tables below).
-
Assess Patient's Condition: Evaluate for any recent stressors, illnesses, or strenuous physical activity that could have influenced the results.[3][9]
-
Verify Sample Collection Protocol: Ensure that the sample was collected according to the recommended protocol (e.g., supine rest for plasma collection, proper 24-hour urine collection).[3][8]
-
Consider Repeat Testing: If an interfering factor is identified and can be eliminated (e.g., discontinuing a medication under medical supervision), repeat the test after an appropriate washout period.[5][7]
-
Utilize a More Specific Assay: If not already used, re-analyze the sample using LC-MS/MS, which is less prone to analytical interference.[5][6]
-
Perform a Clonidine Suppression Test: For mild elevations, a clonidine suppression test can help differentiate between true- and false-positive results.[6][11]
Drug Interference Data
The following tables summarize common drugs that can interfere with metanephrine measurements. Interference can be analytical (the drug directly interferes with the assay) or pharmacodynamic (the drug affects the body's production or metabolism of catecholamines).[5]
Table 1: Drugs with High Potential for Interference
| Drug Class | Examples | Type of Interference | Effect on Metanephrines |
| Tricyclic Antidepressants | Imipramine, Amitriptyline | Pharmacodynamic | Clear Increase (≥3-fold)[3][4][5] |
| SNRIs | Venlafaxine, Duloxetine | Pharmacodynamic | Mild to Clear Increase[5][11] |
| MAO Inhibitors | Phenelzine, Selegiline | Pharmacodynamic | Clear Increase (≥3-fold)[3][5] |
| Sympathomimetics | Ephedrine, Pseudoephedrine, Amphetamines | Pharmacodynamic | Mild to Clear Increase[3][5] |
| Phenoxybenzamine | Dibenzyline | Pharmacodynamic & Analytical | Clear Increase (≥3-fold)[4][5][12] |
| Levodopa | Sinemet | Pharmacodynamic | Mild to Clear Increase[3][13] |
| Cocaine | - | Pharmacodynamic | Clear Increase (≥3-fold)[3][14] |
Table 2: Drugs with Moderate to Mild Potential for Interference
| Drug Class | Examples | Type of Interference | Effect on Metanephrines |
| Beta-Blockers | Labetalol, Sotalol | Analytical & Pharmacodynamic | Mild Increase (<3-fold)[15] |
| Calcium Channel Blockers | Verapamil, Diltiazem | Pharmacodynamic | Mild Increase (<3-fold)[5] |
| Diuretics | Hydrochlorothiazide | Pharmacodynamic | Mild Increase (<3-fold)[12] |
| Stimulants | Caffeine, Nicotine | Pharmacodynamic | Mild Increase (<3-fold)[7] |
| Acetaminophen (Paracetamol) | Tylenol | Analytical | Mild Increase (<3-fold)[1][3][16] |
| Buspirone | Buspar | Analytical | Mild Increase (<3-fold)[8][12] |
| Eletriptan | Relpax | Analytical | Potential for false positive in urine[12] |
Note: The extent of interference can vary depending on the individual, the dose of the medication, and the specific assay used.[1] Some studies suggest that certain antihypertensive agents like β-blockers, diuretics, and ACE inhibitors do not significantly affect plasma free metanephrines measured by LC-MS/MS.[17]
Experimental Protocols
1. Plasma Free Metanephrine Measurement
-
Patient Preparation:
-
Ideally, discontinue interfering medications for at least 5 days to 2 weeks prior to the test, with physician approval.[3]
-
The patient should avoid caffeine, alcohol, and nicotine for at least 24 hours before the test.[3][7]
-
The patient should be fasting overnight.[5]
-
Minimize physical activity and stress before and during the sample collection.[2][9]
-
-
Sample Collection:
-
Sample Processing:
-
Centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma.
-
Transfer the plasma to a separate tube and store it frozen (e.g., at -80°C) until analysis.
-
-
Analysis:
-
Use a validated LC-MS/MS method for the quantification of metanephrine and normetanephrine.[6]
-
2. 24-Hour Urine Fractionated Metanephrine Measurement
-
Patient Preparation:
-
Follow the same medication and dietary restrictions as for plasma testing.[8]
-
The patient should be well-hydrated.
-
-
Sample Collection:
-
Begin the collection in the morning by emptying the bladder and discarding the first urine sample.[7][8]
-
Record the start time.
-
Collect all subsequent urine for the next 24 hours in a provided container, which may contain a preservative (e.g., hydrochloric acid or acetic acid).[8][10]
-
The container should be kept refrigerated or in a cool place during the collection period.[7]
-
The final collection should be at the same time the following day.[8]
-
-
Sample Processing:
-
Measure and record the total volume of the 24-hour urine collection.
-
Mix the entire collection well.
-
Take an aliquot (a smaller, representative sample) for analysis.
-
Store the aliquot frozen until analysis.
-
-
Analysis:
Visualizations
Caption: Catecholamine biosynthesis and metabolism pathway.
Caption: Workflow for troubleshooting elevated metanephrine results.
Caption: Logical relationships in metanephrine testing and interpretation.
References
- 1. Metanephrines - 24 hr urine | Pathology Tests Explained [pathologytestsexplained.org.au]
- 2. testing.com [testing.com]
- 3. Metanephrines for Evaluating Palpitations and Flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. mp.pl [mp.pl]
- 7. pheopara.org [pheopara.org]
- 8. mskcc.org [mskcc.org]
- 9. Is it necessary to avoid any specific medications before a urine metanephrine test? | Drlogy [drlogy.com]
- 10. Metanephrines and Normetanephrines, Urine | MLabs [mlabs.umich.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. ELETRIPTAN (RELPAXA™) CAUSING FALSE POSITIVE ELEVATIONS IN URINARY METANEPHRINES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug interference with measurement of metanephrines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pheopara.org [pheopara.org]
- 16. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 17. No influence of antihypertensive agents on plasma free metanephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Metanephrine and Its Isomers
Welcome to the technical support center for the chromatographic separation of metanephrine and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to assist in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating metanephrine and its isomers?
The main challenges in separating metanephrine and its isomers, including normetanephrine, stem from their high polarity. In traditional reversed-phase (RP) liquid chromatography, this polarity can lead to insufficient retention on nonpolar stationary phases, resulting in poor separation from the solvent front and from each other.[1][2] Achieving adequate retention and separation often requires careful method development. Furthermore, biological samples like plasma and urine introduce matrix effects that can cause ion suppression in LC-MS/MS analysis, impacting sensitivity and accuracy.[1] The presence of structurally similar endogenous compounds and drug metabolites can also lead to analytical interferences.
Q2: What are the most common chromatographic modes for separating metanephrine and its isomers?
The two most prevalent liquid chromatography (LC) modes for this application are Reversed-Phase (RP) chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC).[2]
-
Reversed-Phase (RP) Chromatography: Often used with C18 columns, RP-HPLC is a traditional approach. However, due to the polar nature of metanephrines, modifications such as the use of ion-pairing reagents or polar-embedded/end-capped columns are often necessary to achieve sufficient retention and separation.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is increasingly favored for analyzing polar compounds like metanephrines. It can provide better separation from endogenous interferences compared to reversed-phase methods.[2]
Q3: How can I achieve chiral separation of metanephrine enantiomers?
Standard chromatographic methods are not sufficient to separate enantiomers (stereoisomers). For chiral separation, specialized techniques are required:[3]
-
Chiral Stationary Phases (CSPs): The most direct method is to use a chiral column. Polysaccharide-based chiral columns, such as those based on amylose or cellulose, are commonly used.[3] The separation is based on the differential interaction of the enantiomers with the chiral selector on the stationary phase.[4]
-
Chiral Derivatization: This involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can then be separated on a standard (non-chiral) column.[4]
-
Chiral Mobile Phase Additives (CMPAs): In this technique, a chiral selector is added to the mobile phase. The selector forms transient diastereomeric complexes with the enantiomers, leading to different retention times on a standard column.[5]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape, such as tailing or fronting, can significantly affect the accuracy and precision of quantification.[6]
Q: My metanephrine/normetanephrine peaks are tailing. What are the possible causes and solutions?
-
Cause: Secondary interactions between the basic amine groups of the analytes and residual acidic silanol groups on the silica-based stationary phase are a common cause of peak tailing.[7][8]
-
Solutions:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.0) can suppress the ionization of silanol groups and ensure the analyte is fully protonated, minimizing secondary interactions.[7]
-
Use an End-Capped Column: Employ a column with high-quality end-capping to reduce the number of accessible silanol groups.[7]
-
Add a Competing Base: A small amount of a basic additive, like triethylamine, in the mobile phase can competitively bind to the active silanol sites.[7]
-
Reduce Column Overload: Injecting a lower concentration or smaller volume of the sample can prevent peak tailing due to mass overload.[8]
-
Q: My peaks are fronting. What could be the issue?
-
Cause: Peak fronting is often caused by column overload or poor sample solubility in the mobile phase.[8][9]
-
Solutions:
-
Reduce Sample Concentration/Volume: Dilute the sample or inject a smaller volume to avoid overloading the column.[9]
-
Ensure Sample Solubility: The sample solvent should be compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.[6]
-
Check for Column Collapse: Inappropriate pH or temperature conditions can lead to column collapse, causing peak fronting.[8]
-
Workflow for Troubleshooting Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Insufficient Retention and Co-elution
Achieving adequate retention and separating metanephrines from each other and from matrix components is a common hurdle.
Q: My metanephrine and normetanephrine peaks have very low retention times and are eluting close to the solvent front in my reversed-phase method. How can I improve retention?
-
Cause: The high polarity of metanephrines leads to weak interaction with nonpolar stationary phases like C18.[2]
-
Solutions:
-
Use a Polar-Embedded or Polar-Endcapped RP Column: These columns are designed to provide enhanced retention for polar analytes.[2]
-
Employ a HILIC Column: HILIC is an alternative chromatographic mode that is well-suited for retaining and separating highly polar compounds.[2]
-
Use Ion-Pairing Reagents: Adding an ion-pairing reagent like sodium octyl sulfate to the mobile phase can form a more retained complex with the analytes. However, be aware that these reagents are often not ideal for MS detection.[2]
-
Q: Metanephrine and normetanephrine are co-eluting. How can I improve their separation?
-
Cause: The chromatographic conditions are not optimized for the subtle structural differences between metanephrine and normetanephrine.
-
Solutions:
-
Optimize the Gradient: A shallower gradient can often improve the separation of closely eluting peaks.[2]
-
Adjust the Mobile Phase pH: Fine-tuning the mobile phase pH can alter the ionization and, consequently, the retention times of the two analytes differently, potentially enhancing their separation.[2]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Logical Relationship for Improving Separation
Caption: Strategies for improving chromatographic separation.
Issue 3: Matrix Effects and Interferences
Biological samples are complex and can interfere with the analysis.
Q: I am observing signal suppression or enhancement in my LC-MS/MS analysis. How can I mitigate matrix effects?
-
Cause: Co-eluting endogenous components from the sample matrix (e.g., urine, plasma) can interfere with the ionization of the target analytes in the mass spectrometer source.[1]
-
Solutions:
-
Improve Sample Preparation: Use a more effective sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.[7]
-
Optimize Chromatography: Adjust the LC gradient to separate the analytes from the majority of the matrix components.[2]
-
Use a Divert Valve: Program a divert valve to direct the early and late eluting, unretained, and highly retained matrix components to waste instead of the MS source.[2]
-
Use Stable Isotope-Labeled Internal Standards: Deuterated internal standards for metanephrine and normetanephrine can help to compensate for matrix effects during quantification.[3]
-
Q: What are some common drug interferences in metanephrine analysis?
-
Cause: Certain medications can interfere with the measurement of metanephrines, either by affecting the analytical method or by altering the physiological levels of catecholamines and their metabolites.[10][11]
-
Common Interfering Drugs:
-
Note: The use of LC-MS/MS-based assays can reduce the likelihood of analytical interference from many drugs compared to other methods.[10][11]
Experimental Protocols
Example Protocol: Reversed-Phase HPLC for Metanephrine and Normetanephrine in Urine
This protocol is a generalized example based on common practices.[14][15][16]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Hydrolysis (for total metanephrines): Acidify urine samples and heat to deconjugate the metanephrines.[17]
-
Extraction:
-
Condition a weak cation exchange (WCX) SPE cartridge with methanol followed by water.[18]
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., 5% formic acid in acetonitrile).[7]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[16]
-
Mobile Phase: An isocratic mobile phase can be used, for example, a mixture of sodium dihydrogen phosphate, citric acid monohydrate, acetonitrile, and sodium octyl sulfate, with the pH adjusted to around 2.9.[16]
-
Flow Rate: 0.5 mL/min.[16]
-
Column Temperature: 30°C.[16]
-
Injection Volume: 10 µL.[16]
-
Detection: UV or Photodiode Array (PDA) detector at a specified wavelength (e.g., 347 nm), or coupled to a mass spectrometer.[15][16]
Experimental Workflow for Metanephrine Analysis
Caption: A typical experimental workflow for metanephrine analysis.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of metanephrine and normetanephrine from various studies.
Table 1: HPLC and LC-MS/MS Method Performance
| Parameter | Metanephrine | Normetanephrine | Reference |
| Linearity Range | |||
| HPLC-PDA | 10–2000 ng/mL | 10–2000 ng/mL | [15][16] |
| LC-MS/MS | 0.2–27.4 µmol/L | 0.3–14.6 µmol/L | [19] |
| LC-MS/MS (Plasma) | 0.11–13.92 nmol/L | 0.14–26.43 nmol/L | [18] |
| Lower Limit of Quantification (LLOQ) | |||
| HPLC-PDA | 10 ng/mL | 10 ng/mL | [16] |
| LC-MS/MS | 10 nmol/L | 10 nmol/L | [17] |
| HPLC-Coulometric | 0.25 nmol/mL | - | [20] |
| Recovery | |||
| HPLC-PDA | 90.2% | 87.5% | [16] |
| LC-MS/MS | 88-111% | 90-117% | [1] |
| Intra-assay Precision (%CV) | |||
| LC-MS/MS | ≤10.7% | ≤10.7% | [1] |
| LC-MS/MS | <5% | <10% | [19] |
| Inter-assay Precision (%CV) | |||
| LC-MS/MS | ≤4.0% | ≤4.0% | [1] |
Table 2: Example Chromatographic Parameters
| Parameter | HPLC-PDA Method | LC-MS/MS Method |
| Column | RP C-18 (5 µm, 4.6 ×150 mm)[16] | Atlantis T3[19] or Restek perfluorophenyl[17] |
| Mobile Phase | Isocratic: 0.1 M sodium dihydrogen phosphate, 0.024 M citric acid monohydrate, 9% acetonitrile, 0.5 mM sodium octyl sulfate, pH 2.9[16] | Isocratic: 0.2% formic acid in 5% methanol with a gradient cleanout[17] |
| Flow Rate | 0.5 mL/min[16] | Not specified |
| Run Time | ~15 minutes (analytes elute <13 min)[16] | 6-8.5 minutes[17][19] |
| Detection | PDA at 347 nm[16] | Positive electrospray ionization MS/MS[19] |
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. open.bu.edu [open.bu.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. benchchem.com [benchchem.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chemtech-us.com [chemtech-us.com]
- 10. Metanephrines for Evaluating Palpitations and Flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. Metanephrines - 24 hr urine | Pathology Tests Explained [pathologytestsexplained.org.au]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Solid-Phase Extraction of Metanephrine Hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the solid-phase extraction (SPE) of Metanephrine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of solid-phase extraction (SPE) sorbent used for this compound?
A1: The most common SPE sorbent for Metanephrine and its metabolites is a weak cation exchange (WCX) sorbent.[1][2][3][4] This is due to the basic nature of metanephrines (pKa ≈ 9-9.3), which are protonated under acidic conditions, allowing for efficient retention on the WCX sorbent.[2]
Q2: Why am I seeing low recovery of this compound?
A2: Low recovery can be attributed to several factors:
-
Improper pH during sample loading: The sample pH should be adjusted to ensure Metanephrine is in its protonated, cationic form for effective binding to the WCX sorbent.
-
Inappropriate wash solvent: Using a wash solvent that is too strong can prematurely elute the analyte. A common approach is to use a polar solvent like water or methanol to remove polar interferences, followed by a less polar organic solvent to remove hydrophobic interferences.[4][5]
-
Inefficient elution: The elution solvent must be strong enough to disrupt the ionic interaction between Metanephrine and the sorbent. This is typically achieved by using an acidified organic solvent.[1][4] For example, 5% formic acid in an acetonitrile/methanol mixture is a common elution solvent.[1][4]
-
Sample matrix effects: The presence of interfering substances in the sample matrix can suppress the signal of the analyte.[1][2]
Q3: What are "matrix effects" and how can they affect my results?
A3: Matrix effects are the alteration of the ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. This can lead to either ion enhancement (an artificially high signal) or ion suppression (an artificially low signal), affecting the accuracy and reproducibility of your results.[1][2] For instance, a process efficiency of 121% for metanephrine at low concentrations has been reported, likely due to matrix-induced ion enhancement.[1][2][6]
Q4: How can I minimize matrix effects?
A4: To minimize matrix effects, you can:
-
Optimize the sample pre-treatment: This can include protein precipitation or liquid-liquid extraction before SPE.
-
Improve the SPE wash steps: Use a sequence of wash solvents with varying polarities to remove a wider range of interferences.
-
Use a matrix-matched calibration curve: Prepare your calibration standards in a blank matrix that is similar to your samples.[2]
-
Employ a more selective analytical technique: Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer greater specificity and can help to mitigate the impact of co-eluting interferences.[1]
Q5: Is it necessary to acidify urine samples before SPE?
A5: For the measurement of fractionated metanephrines, acidification of urine samples is not strictly necessary if the samples are analyzed or frozen within a week of collection.[7][8] However, for catecholamines, immediate acidification is crucial to prevent degradation.[7][8] It's important to note that acidification can significantly impact the extraction efficiency depending on the SPE sorbent used. For weak cation exchange, peak areas were found to be substantially lower in acidified samples compared to unacidified ones.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Improper pH of the sample during loading. | Ensure the sample is acidified to a pH where Metanephrine is protonated (cationic) for strong retention on the WCX sorbent. |
| Wash solvent is too strong, causing premature elution. | Use a weaker wash solvent. A typical sequence is water followed by methanol or a methanol/acetonitrile mixture.[4][5] | |
| Incomplete elution of the analyte. | Increase the strength of the elution solvent. Use an acidified organic solvent, such as 5% formic acid in methanol/acetonitrile.[1][4][5] Ensure the elution volume is sufficient. | |
| High Variability in Results | Inconsistent sample processing. | Ensure uniform sample pre-treatment, loading, washing, and elution steps for all samples. Automation can improve consistency. |
| Variability in SPE cartridge packing. | Use high-quality, certified SPE cartridges from a reputable supplier. | |
| Matrix effects. | Implement strategies to minimize matrix effects as described in the FAQs (e.g., matrix-matched calibrators, optimized wash steps).[2] | |
| High Background/Interferences | Insufficient removal of matrix components. | Optimize the wash steps. Consider adding an additional wash step with a different solvent.[4][5] |
| Contamination from reagents or labware. | Use high-purity solvents and reagents (e.g., HPLC or LC-MS grade).[1] Ensure all labware is thoroughly cleaned. | |
| Poor Peak Shape in Chromatography | Incompatibility of the elution solvent with the initial mobile phase. | Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[5][9] |
| Presence of interfering substances. | Improve the SPE cleanup by optimizing the wash steps. |
Experimental Protocols
Protocol 1: Weak Cation Exchange (WCX) SPE for Metanephrine from Plasma
This protocol is a general guideline based on common practices.[1][4][5]
1. Sorbent Conditioning:
-
Add 1 mL of methanol to the WCX SPE cartridge.
-
Allow the methanol to pass through the sorbent bed by gravity or with gentle positive pressure.
2. Sorbent Equilibration:
-
Add 1 mL of HPLC-grade water to the cartridge.
-
Allow the water to pass through, ensuring the sorbent bed does not go dry.
3. Sample Loading:
-
Pre-treat the plasma sample by diluting it with an acidic solution (e.g., 0.1% formic acid in water).[1]
-
Centrifuge the sample to remove any particulates.
-
Load 1 mL of the supernatant onto the conditioned and equilibrated SPE cartridge.
-
Allow the sample to pass through the sorbent at a slow, steady flow rate (e.g., 1-2 mL/min).
4. Wash Steps:
-
Wash 1 (Polar Interferences): Add 1 mL of HPLC-grade water and allow it to pass through.
-
Wash 2 (Hydrophobic Interferences): Add 1 mL of methanol or a mixture of methanol/acetonitrile (1:1 v/v) and allow it to pass through.[5][9]
5. Elution:
-
Elute the this compound with 1-2 mL of an acidified organic solvent. A common choice is 5% formic acid in a 1:1 (v/v) mixture of acetonitrile and methanol.[1][4][5]
-
Collect the eluate in a clean collection tube.
6. Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for your LC-MS/MS analysis.[5][9]
Protocol 2: "Load-Wash-Elute" SPE for Metanephrine from Urine
This is a simplified protocol that may be suitable for some applications and reduces sample preparation time.[9]
1. Sample Pre-treatment:
-
Dilute the urine sample with HPLC-grade water (e.g., 1:1 v/v).[9]
2. Sample Loading:
-
Directly load 1 mL of the diluted sample onto the WCX SPE cartridge (no conditioning or equilibration steps are required for some modern SPE plates).[9][10]
-
Apply positive pressure to maintain a steady flow rate.
3. Wash Steps:
-
Wash 1: Add 1 mL of water.
-
Wash 2: Add 1 mL of a methanol/acetonitrile mixture (1:1 v/v).[9]
4. Elution:
-
Elute with a solution of methanol/acetonitrile (1:1 v/v) containing 5% formic acid.[9]
5. Post-Elution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[9]
Quantitative Data Summary
| Parameter | Metanephrine | Normetanephrine | Reference |
| Linearity Range | 0.11–13.92 nmol/L | 0.14–26.43 nmol/L | [1][2][6] |
| 10–4,000 pg/mL | 24–4,000 pg/mL | [5] | |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [1][2][6] |
| > 0.99 | > 0.99 | [10] | |
| SPE Efficiency/Recovery | 97% | 95% | [11] |
| > 80% | > 80% | [10] | |
| Process Efficiency (at lowest conc.) | 121% | - | [1][2][6] |
| Lower Limit of Quantification (LLOQ) | 0.123 nmol/L | 0.432 nmol/L | [2] |
Visualizations
Caption: General workflow for solid-phase extraction of Metanephrine.
References
- 1. preprints.org [preprints.org]
- 2. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis | Separation Science [sepscience.com]
- 4. phenomenex.com [phenomenex.com]
- 5. restek.com [restek.com]
- 6. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of urinary fractionated metanephrines and catecholamines during collection, shipment, and storage of samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
Addressing analytical challenges in measuring low concentrations of Metanephrine
Welcome to the technical support center for the analysis of low concentrations of metanephrine. This resource is designed for researchers, scientists, and drug development professionals to navigate the analytical challenges encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common pre-analytical errors when measuring metanephrines and how can I avoid them?
A1: Pre-analytical errors are a significant source of variability in metanephrine measurements, accounting for up to 75% of laboratory errors.[1][2] Key errors include improper patient preparation, incorrect sample collection and handling, and medication interferences.
To minimize these errors, adhere to the following guidelines:
-
Patient Preparation:
-
Diet: Avoid foods and beverages that can influence catecholamine levels for at least 24-72 hours prior to sample collection. These include caffeine (coffee, tea), bananas, citrus fruits, chocolate, cocoa, and vanilla.[3][4]
-
Medications: Several medications can interfere with metanephrine levels. It is crucial to consult with the referring physician to temporarily discontinue interfering drugs if possible.[5] Common interferents include antidepressants and amphetamines.[4]
-
Stress and Exercise: Avoid physical and emotional stress, as well as vigorous exercise, before and during sample collection as they can elevate catecholamine release.[3]
-
-
Sample Collection (24-Hour Urine):
-
Complete Collection: It is essential to collect every urine sample over a 24-hour period for accurate results, as catecholamine release varies throughout the day.
-
Preservatives: Use the correct collection container with the specified preservative, typically hydrochloric acid (HCl), to ensure sample stability.[5][6] Do not discard or rinse out the preservative.[5]
-
Refrigeration: The urine sample must be kept refrigerated during the entire 24-hour collection period.[3]
-
-
Sample Collection (Plasma):
-
Fasting: Patients are typically required to fast for at least 8 hours before the blood draw, with only water permitted.[3]
-
Resting Position: The patient should be in a supine (lying down) position for at least 30 minutes before blood collection to minimize physiological fluctuations in metanephrine levels.[3]
-
Q2: I am observing high variability in my ELISA results for low-concentration metanephrine samples. What could be the cause?
A2: High variability in ELISA results at low concentrations can stem from several factors:
-
Assay Sensitivity: Competitive ELISAs, which are commonly used for small molecules like metanephrine, are generally less sensitive than sandwich ELISAs and more susceptible to interference from matrix components.[7]
-
Matrix Effects: The sample matrix (e.g., plasma, urine) can interfere with the antibody-antigen binding, leading to inaccurate results, especially at low analyte concentrations.[8]
-
Cross-Reactivity: The antibodies used in the ELISA kit may cross-react with other structurally similar molecules present in the sample, leading to false positives.
-
Spike Recovery Issues: Poor spike recovery, particularly at low concentrations, can indicate a problem with the assay's ability to accurately measure the analyte in the sample matrix.[7][9] One study noted that a metanephrine ELISA was not suitable for feline urine due to poor spike recovery.[9]
Q3: My LC-MS/MS results show significant ion suppression/enhancement. How can I troubleshoot this?
A3: Matrix effects, leading to ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of metanephrines, particularly when using simpler sample preparation methods like protein precipitation.[10][11][12]
Troubleshooting steps include:
-
Sample Preparation: While simple protein precipitation is fast, it may not sufficiently clean up the sample.[10][11][12] Consider more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[8][13]
-
Chromatographic Separation: Optimize the chromatographic method to separate metanephrine from co-eluting matrix components that may be causing ion suppression or enhancement.
-
Internal Standards: The use of stable isotope-labeled internal standards is crucial to compensate for matrix effects.[13] However, it's important to note that matrix effects can differ between the analyte and the internal standard, so this may not always guarantee accuracy.[10][12]
-
Dilution: Diluting the sample extract can sometimes mitigate matrix effects, but this may also reduce the analyte concentration to below the limit of quantification.[10][12]
Troubleshooting Guides
Guide 1: Inconsistent Results in 24-Hour Urine Metanephrine Measurement
| Observed Problem | Potential Cause | Recommended Action |
| Falsely Elevated Results | Improper patient preparation (e.g., consumption of interfering foods/medications, stress).[4] | Review and reinforce patient preparation instructions. |
| Incomplete 24-hour urine collection. | Emphasize the importance of collecting all urine during the 24-hour period. | |
| Incorrect recording of total urine volume.[14] | Double-check and verify the recorded total volume. | |
| Falsely Low Results | Degradation of metanephrines due to improper storage or lack of preservative.[5][6] | Ensure the collection container has the correct preservative and is kept refrigerated. |
| Incomplete 24-hour urine collection. | Re-instruct the patient on the importance of a complete collection. |
Guide 2: Poor Sensitivity and Reproducibility in Plasma Metanephrine Analysis by LC-MS/MS
| Observed Problem | Potential Cause | Recommended Action |
| Low Signal Intensity / Poor Sensitivity | Inefficient sample extraction and cleanup.[11] | Optimize the solid-phase extraction (SPE) protocol or consider alternative extraction methods. |
| Ion suppression due to matrix effects.[10][12][13] | Improve chromatographic separation to resolve metanephrine from interfering compounds. | |
| Suboptimal mass spectrometry parameters. | Tune the mass spectrometer for optimal sensitivity for metanephrine and its fragments. | |
| High Variability / Poor Reproducibility | Inconsistent sample preparation. | Ensure consistent execution of the sample preparation protocol for all samples. |
| Uncompensated matrix effects.[10][12] | Use a stable isotope-labeled internal standard and evaluate its ability to track the analyte. | |
| Carryover from previous high-concentration samples.[15] | Implement a robust wash cycle between sample injections. |
Quantitative Data Summary
The following tables summarize key performance characteristics of different analytical methods for metanephrine measurement.
Table 1: Performance Characteristics of LC-MS/MS Methods for Plasma Metanephrine
| Parameter | Method 1 | Method 2 | Method 3 |
| Lower Limit of Quantification (LLOQ) | 0.123 nmol/L[8] | 0.03 nmol/L[13] | 12.4 pg/mL (approx. 0.06 nmol/L)[15] |
| Linearity Range | 0.11–13.92 nmol/L[8] | 0.03 to 8.2 nmol/L[13] | 24.7–2717 pg/mL[15] |
| Intra-assay CV (%) | < 20% at LLOQ[8] | < 5.2%[13] | ≤ 12.8%[15] |
| Inter-assay CV (%) | Not Specified | Not Specified | ≤ 12.8%[15] |
| Recovery (%) | Not Specified | 88.0–109.0%[15] | Not Specified |
Table 2: Performance Characteristics of ELISA Methods for Urine Metanephrine
| Parameter | Method 1 (Feline Urine) | Method 2 (Human Urine) |
| Intra-assay CV (%) | 10.2%[7][9] | Not Specified |
| Inter-assay CV (%) | 4.1%[7][9] | Not Specified |
| Spike Recovery (%) | 65-90%[7][9] | Not Specified |
| Lower Detection Limit | Not Specified | 4 ng/mL[16] |
Experimental Protocols & Methodologies
LC-MS/MS Method for Plasma Free Metanephrines
This protocol is a generalized representation based on common practices.[8][13]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a weak cation exchange SPE cartridge.
-
Load 500 µL of plasma sample (to which an internal standard has been added).
-
Wash the cartridge with a series of buffers to remove interfering substances.
-
Elute the metanephrines with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column or a pentafluorophenyl column is often used.[10]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+) is commonly employed.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Transitions: Specific precursor-to-product ion transitions are monitored for metanephrine and its internal standard. For example, m/z 180.1 → 148.1 for metanephrine.[13]
-
Visualizations
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Preanalytics - The most important measures to avoid preanalytical errors // TECOM Analytical Systems [tecom-as.com]
- 3. capitalpath.com.au [capitalpath.com.au]
- 4. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 5. Collecting urine for measurement of metanephrines - information for patients | CUH [cuh.nhs.uk]
- 6. novamedline.com [novamedline.com]
- 7. Evaluation of an ELISA for metanephrines in feline urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of an ELISA for metanephrines in feline urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix interference in LC-ESI-MS/MS analysis of metanephrines in protein precipitated plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Matrix interference in LC-ESI-MS/MS analysis of metanephrines in protein precipitated plasma samples | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. False elevations in urinary metanephrines: under-recognised pitfall with 24-hour urinary volume collection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Measurement of Plasma Free Metanephrines by a Simple and Cost-Effective Microextraction Packed Sorbent with Porous Graphitic Carbon and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. weldonbiotech.com [weldonbiotech.com]
Impact of diet and lifestyle on urinary Metanephrine levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urinary metanephrine measurements. Accurate quantification of urinary metanephrines is crucial for various research applications, and this guide addresses common issues related to diet and lifestyle that can impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary dietary factors that can interfere with urinary metanephrine levels?
A1: Certain foods and beverages can significantly alter urinary metanephrine levels, potentially leading to inaccurate results. It is crucial to advise study participants to avoid specific items prior to and during the 24-hour urine collection period.[1][2][3][4] Key examples include:
-
Caffeine-containing products: Coffee, tea, and some sodas can elevate catecholamine levels.[1][2][3][4]
-
Catecholamine-rich foods: Bananas, citrus fruits, nuts (especially walnuts and pecans), avocado, pineapple, and tomatoes contain substances that can interfere with measurements.[1][5][6][7][8][9][10]
-
Vanilla-containing products: Foods with vanilla should be avoided.[1][3][4]
-
Chocolate: Contains compounds that can affect test results.[1][3][4]
Q2: Which lifestyle factors can influence urinary metanephrine concentrations?
A2: Several lifestyle factors can cause physiological changes in catecholamine secretion, impacting urinary metanephrine levels. These include:
-
Physical Stress and Illness: Acute illness and significant physical stress can lead to temporary, and sometimes substantial, increases in metanephrine levels.[11][12]
-
Emotional Stress: Psychological stress can also elevate catecholamine release, affecting results.[4][12][13]
-
Vigorous Exercise: Strenuous physical activity should be avoided before and during the collection period as it can increase catecholamine secretion.[2][12][13][14][15][16]
-
Smoking and Nicotine Products: Nicotine is a known stimulant that can affect catecholamine levels.[1]
Q3: What medications are known to interfere with urinary metanephrine testing?
A3: A wide range of medications can interfere with urinary metanephrine measurements, either by affecting the analytical method or by altering catecholamine metabolism. It is critical to have a complete list of all medications, including over-the-counter drugs and supplements, that a participant is taking.[2][17] If clinically feasible, some medications may need to be discontinued for a period before testing, but this should only be done under medical supervision.[18][19][20] Common interfering medications include:
-
Sympathomimetics[17]
-
Certain antihypertensives (e.g., alpha-blockers, beta-blockers, calcium channel blockers)[22]
-
Monoamine oxidase (MAO) inhibitors[17]
-
Phenylephrine[21]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly High Metanephrine Levels (False Positive) | Dietary indiscretion (consumption of interfering foods/beverages).[5][6][7][8] | Review the participant's dietary log for the collection period. If non-compliance is identified, a repeat collection with strict dietary adherence is recommended. |
| Concurrent medication use.[17][18][21][22] | Cross-reference the participant's medication list with known interfering drugs. Consult with a medical professional about the feasibility of temporarily discontinuing the medication and repeating the collection. | |
| High levels of physical or emotional stress.[11][12][13] | Inquire about any significant stressors or illnesses during the collection period. If present, consider a repeat collection during a period of relative calm. | |
| Inconclusive or Borderline Results | Incomplete 24-hour urine collection. | Verify the total volume of the 24-hour collection. If the volume is unexpectedly low, it may indicate an incomplete collection, and a repeat collection should be considered. |
| Mild dietary or lifestyle influences. | A repeat collection with more stringent controls on diet and lifestyle may be warranted to clarify the results. |
Quantitative Impact of Interferences
The following table summarizes the potential quantitative impact of certain dietary and pharmacological interferences on urinary metanephrine and normetanephrine levels.
| Interfering Substance/Factor | Metabolite(s) Affected | Observed Impact | Reference |
| Catecholamine-Rich Diet | Deconjugated Normetanephrine | Up to 2-fold increase | [5][6][7][8] |
| Phenylephrine | Metanephrine | False elevation | [21] |
| Propranolol | Metanephrine | Negative interference | [21] |
| Theophylline | Metanephrine | Negative interference | [21] |
| α-blockers | Metanephrine & Normetanephrine | Increased concentration | [22] |
| β-blockers | Normetanephrine | Significantly higher levels | [22] |
| Calcium Channel Blockers | Normetanephrine | Significantly higher levels | [22] |
| Loop Diuretics | Normetanephrine | Significantly higher levels | [22] |
Experimental Protocols
Protocol: 24-Hour Urine Collection for Metanephrine Analysis
1. Participant Preparation:
-
Provide the participant with a 24-hour urine collection container, which may contain an acid preservative.[14][19][20]
-
Instruct the participant to carefully read and follow all instructions.[14]
-
Advise the participant to avoid the interfering foods, beverages, medications (if medically permissible), and lifestyle factors for at least 3 days before and during the 24-hour collection period.[1]
2. Collection Procedure:
-
On the morning of the collection, the participant should empty their bladder upon waking and discard this first urine sample. The exact time should be recorded as the start time.[1][14][20]
-
All subsequent urine passed during the day and night must be collected in the provided container.[1][14][20]
-
The collection should be stored in a cool, dark place, such as a refrigerator, throughout the collection period.[2][19]
-
The following morning, at the same time the collection started, the participant should empty their bladder and add this final urine to the container. This marks the end of the 24-hour collection.[1][14][20]
3. Sample Handling and Submission:
-
Ensure the collection container is securely capped and labeled with the participant's full name, date of birth, and the start and end times of the collection.[14][20]
-
The complete 24-hour urine collection should be returned to the laboratory as soon as possible after collection.[14]
Protocol: Sample Preparation and Analysis by LC-MS/MS
High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the measurement of urinary metanephrines due to its high sensitivity and specificity.[22]
1. Sample Preparation (General Steps):
-
Measure and record the total volume of the 24-hour urine collection.
-
Take an aliquot of the well-mixed urine.
-
Perform acid hydrolysis to deconjugate the metanephrines (if measuring total metanephrines).
-
Utilize solid-phase extraction (SPE) or another appropriate extraction method to purify and concentrate the metanephrines from the urine matrix.
-
Reconstitute the extracted sample in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a suitable chromatographic column and mobile phase gradient to separate metanephrine and normetanephrine.
-
Employ tandem mass spectrometry with multiple reaction monitoring (MRM) for sensitive and specific detection and quantification of the target analytes.
-
Use isotopically labeled internal standards for accurate quantification.
Visualizations
References
- 1. mskcc.org [mskcc.org]
- 2. pheopara.org [pheopara.org]
- 3. drlogy.com [drlogy.com]
- 4. Are there any specific foods to avoid before a urine metanephrine test? | Drlogy [drlogy.com]
- 5. Dietary influences on plasma and urinary metanephrines: implications for diagnosis of catecholamine-producing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. academic.oup.com [academic.oup.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Urine Collection Diet (For 5HIAA, Catecholamine & Metanephrines) | QML Pathology [qml.com.au]
- 11. Metanephrines - 24 hr urine | Pathology Tests Explained [pathologytestsexplained.org.au]
- 12. testing.com [testing.com]
- 13. drlogy.com [drlogy.com]
- 14. nnuh.nhs.uk [nnuh.nhs.uk]
- 15. Plasma free metanephrine and normethanephrine levels correlated to plasma catecholamine after acute running in amateur runner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Collecting urine for measurement of metanephrines - information for patients | CUH [cuh.nhs.uk]
- 17. researchgate.net [researchgate.net]
- 18. What medications can influence urine metanephrine levels? | Drlogy [drlogy.com]
- 19. childrensmn.org [childrensmn.org]
- 20. ruh.nhs.uk [ruh.nhs.uk]
- 21. Drug interference with measurement of metanephrines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mp.pl [mp.pl]
Minimizing ion suppression in electrospray ionization of Metanephrine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the electrospray ionization (ESI) of metanephrine and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of metanephrines?
Ion suppression is a phenomenon in electrospray ionization mass spectrometry (ESI-MS) where the ionization efficiency of the target analyte, such as metanephrine, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][2] In the analysis of metanephrines from biological samples like plasma or urine, endogenous components such as salts, proteins, and phospholipids are common causes of ion suppression.[3][4][5]
Q2: What are the primary causes of ion suppression for metanephrine analysis?
The primary causes of ion suppression in metanephrine analysis are matrix effects originating from the biological sample.[6][7] These include:
-
Endogenous compounds: Phospholipids, salts, and proteins from plasma or urine can co-elute with metanephrine and interfere with the ionization process.[4][5]
-
Competition for charge: In the ESI source, there is a limited amount of charge available on the droplets.[1][8] Co-eluting matrix components can compete with metanephrine for this charge, leading to a reduction in its ionization.[3]
-
Changes in droplet properties: High concentrations of interfering compounds can alter the surface tension and viscosity of the ESI droplets, which hinders solvent evaporation and the release of gas-phase analyte ions.[1][2]
-
Mobile phase additives: While necessary for chromatographic separation, some mobile phase additives can cause ion suppression.[1][9]
Q3: How can I detect and evaluate the extent of ion suppression in my assay?
A common method to assess ion suppression is the post-column infusion experiment.[4][7] In this technique, a constant flow of a standard solution of metanephrine is introduced into the LC flow after the analytical column and before the ESI source. A blank matrix sample is then injected onto the column. Any dip in the constant signal of the infused metanephrine at the retention time of interfering compounds indicates ion suppression.
Q4: Can the use of an isotopically labeled internal standard completely eliminate the problem of ion suppression?
While the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended and can compensate for ion suppression to a large extent, it may not guarantee complete accuracy.[4][6][7] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification based on the analyte-to-IS ratio.[3] However, in some cases, interferences can be different for the analyte and its corresponding SIL-IS, potentially leading to inaccurate results.[6][7] Therefore, it is crucial to thoroughly evaluate matrix effects during method development.[6][7]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting and minimizing ion suppression in your metanephrine analysis.
Problem: Low or inconsistent metanephrine signal.
This is a common symptom of ion suppression. The following workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for low metanephrine signal.
Step 1: Evaluate Sample Preparation
Inadequate sample cleanup is a major contributor to ion suppression. Consider the following techniques to remove interfering matrix components.[3][5]
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples.[4][10] Weak cation exchange (WCX) SPE is commonly used for metanephrine extraction.[4]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective at removing interfering substances.[5]
-
Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing phospholipids and may result in more significant ion suppression compared to SPE or LLE.[1][5] If using PPT, dilution of the extract can help mitigate matrix effects.[6][7]
Step 2: Optimize Chromatography
Chromatographic separation of metanephrine from co-eluting matrix components is crucial.
-
Column Chemistry: Consider using a pentafluorophenyl (PFP) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. PFP columns have shown adequate separation for metanephrines.[6][7] HILIC columns are well-suited for retaining polar compounds like metanephrines in highly organic mobile phases, which can enhance ESI sensitivity.[11][12]
-
Mobile Phase: The composition of the mobile phase can significantly impact ionization efficiency.[13]
-
Additives: Formic acid is a commonly used mobile phase additive that can improve sensitivity in positive ESI mode. However, avoid non-volatile buffers, as they can contaminate the MS system and cause ion suppression.[1]
-
Organic Solvent: Eluting analytes in a higher percentage of organic solvent can improve desolvation efficiency in the ESI source.[11]
-
Step 3: Adjust ESI Source Parameters
Fine-tuning the ESI source parameters can sometimes help to minimize ion suppression. Experiment with the following:
-
Capillary voltage
-
Nebulizing gas pressure
-
Drying gas flow rate and temperature
Step 4: Dilute the Sample
If the above steps do not sufficiently improve the signal, diluting the sample extract can reduce the concentration of interfering matrix components.[1][2] However, be mindful that this will also dilute the analyte, which may be a limitation for trace-level analysis.[1]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline for SPE of metanephrines from plasma.
Caption: General workflow for SPE of metanephrines from plasma.
-
Sample Pre-treatment: To 0.5 mL of plasma, add 50 µL of the internal standard mix and 0.5 mL of 10 mM ammonium phosphate buffer (pH 6.5).[10]
-
SPE Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of 10 mM ammonium phosphate buffer (pH 6.5).[10]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[10]
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a methanol:acetonitrile (50:50) solution to remove unbound interferences.[12]
-
Elution: Elute the metanephrines from the cartridge, for example, with two aliquots of 0.9 mL of 5% formic acid in methanol:acetonitrile (50:50).[12]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-55°C.[10][12] Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 0.2% formic acid in water).[10]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effects and Recovery of Metanephrines
| Sample Preparation Method | Analyte | Matrix Effect (%) | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Metanephrine | 36 - 78 | 88 - 104 | [10] |
| Normetanephrine | 36 - 78 | 88 - 104 | [10] | |
| Protein Precipitation (Methanol) | Metanephrine | Not specified | Not specified | [6] |
| Normetanephrine | Not specified | Not specified | [6] | |
| Protein Precipitation (Isopropanol) | Metanephrine | No ion suppression observed at retention time | Not specified | [4] |
| Normetanephrine | No ion suppression observed at retention time | Not specified | [4] |
Note: Matrix effect values below 100% indicate ion suppression, while values above 100% indicate ion enhancement. Recovery is a measure of the extraction efficiency of the sample preparation method.
Table 2: Example LC-MS/MS Parameters for Metanephrine Analysis
| Parameter | Setting | Reference |
| LC System | ||
| Column | Pentafluorophenyl or HILIC | [6][12] |
| Mobile Phase A | 0.2% Formic acid in water | [14] |
| Mobile Phase B | Methanol | [14] |
| Gradient | Isocratic or gradient elution | [14] |
| Flow Rate | 0.2 - 0.6 mL/min | [15] |
| MS/MS System | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [4] |
| MRM Transitions | Metanephrine: e.g., 180.1 → 148.1 m/z | [4] |
| d3-Metanephrine: e.g., 183.1 → 168.1 m/z | [4] | |
| Normetanephrine: e.g., 166.1 → 134.1 m/z | [4] | |
| d3-Normetanephrine: e.g., 169.1 → 137.2 m/z | [4] |
Note: These are example parameters and should be optimized for your specific instrumentation and application.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix interference in LC-ESI-MS/MS analysis of metanephrines in protein precipitated plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. waters.com [waters.com]
- 12. Trace-Level Analysis of Metanephrines in Plasma by HILIC LC-MS/MS [restek.com]
- 13. DSpace [research-repository.griffith.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Metanephrine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of metanephrines. Metanephrine and normetanephrine are critical biomarkers for the diagnosis of pheochromocytoma and paraganglioma. The selection of an appropriate analytical method is paramount for accurate clinical diagnosis and therapeutic drug monitoring. This document outlines detailed experimental protocols and presents a cross-validated performance comparison to aid researchers and clinicians in selecting the optimal method for their specific needs.
Methodologies: A Head-to-Head Comparison
The choice between HPLC and LC-MS/MS for metanephrine analysis depends on a variety of factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. While HPLC with electrochemical detection has been a traditional and reliable method, LC-MS/MS has emerged as a more sensitive and specific technique.
High-Performance Liquid Chromatography (HPLC)
HPLC methods for metanephrine analysis typically involve a reversed-phase column to separate the analytes from other urinary components. Detection is commonly achieved using electrochemical detection (ECD) or a photodiode array (PDA) detector, which offer good sensitivity for electroactive compounds like metanephrines.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique allows for the precise measurement of metanephrines even at very low concentrations and can minimize interferences from the complex sample matrix.[1][2]
Quantitative Performance Comparison
The following tables summarize the key performance parameters for both HPLC and LC-MS/MS methods for the analysis of metanephrine (MN) and normetanephrine (NMN), compiled from various validation studies.
Table 1: Performance Characteristics of HPLC Methods for Metanephrine Analysis
| Parameter | Metanephrine (MN) | Normetanephrine (NMN) | Reference |
| Linearity Range | 10–2000 ng/mL | 10–2000 ng/mL | [3][4] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 10 ng/mL | [3] |
| Limit of Detection (LOD) | 0.25 nmol/mL | - | [5] |
| Accuracy (% Recovery) | 90.2% | 87.5% | [3] |
| Precision (%RSD) | <15% (Intra- and Inter-day) | <15% (Intra- and Inter-day) | [3][4] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Metanephrine Analysis
| Parameter | Metanephrine (MN) | Normetanephrine (NMN) | Reference |
| Linearity Range | 0.04–50.0 nmol/L | 0.08–100.0 nmol/L | [6][7] |
| Lower Limit of Quantification (LLOQ) | 0.04 nmol/L | 0.08 nmol/L | [6][7] |
| Limit of Detection (LOD) | 0.008 nmol/L | 0.016 nmol/L | [6][7] |
| Accuracy (% Bias) | -4.80% to 2.00% | -7.50% to -2.25% | [6] |
| Precision (%CV) | 1.86–5.69% | 2.78–7.50% | [6][7] |
Experimental Protocols
Detailed methodologies for the analysis of metanephrines in urine are provided below. These protocols represent a synthesis of commonly employed techniques.
HPLC with Photodiode Array (PDA) Detection: Experimental Protocol
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of a 24-hour urine sample, add an internal standard (e.g., 3-methoxy-4-hydroxy benzylamine hydrochloride).
-
Add 1.5 mL of a 2 g/L solution of 2-aminoethyl-diphenylborinate and vortex.
-
Perform extraction with ethyl acetate.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 50–60 °C.
-
Reconstitute the residue in the mobile phase for injection.[4]
-
-
Chromatographic Conditions:
LC-MS/MS Experimental Protocol
-
Sample Preparation (Solid-Phase Extraction):
-
To a urine or plasma sample, add a deuterated internal standard.
-
For urine samples, perform acid hydrolysis to measure total metanephrines.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., weak cation exchange).
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the metanephrines with an appropriate solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.[6][7][8]
-
-
Chromatographic Conditions:
-
Column: A variety of columns can be used, including HILIC or reversed-phase columns like Acquity UPLC BEH Amide.[8][9]
-
Mobile Phase: A gradient elution is typically used with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).[8]
-
Flow Rate: Generally in the range of 0.3-0.5 mL/min.[8]
-
-
Mass Spectrometric Conditions:
Experimental Workflow and Signaling Pathways
To visualize the cross-validation process, the following diagrams illustrate the general experimental workflow.
References
- 1. Analysis of Urinary Metanephrines Using Liquid Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Analysis of Urinary Metanephrines Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Plasma Metanephrines for Differential Diagnosis of Adrenal Incidentaloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of liquid chromatography-tandem mass spectrometry method for quantification of plasma metanephrines for differential diagnosis of adrenal incidentaloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Performance characteristics of an LC-MS/MS method for the determination of plasma metanephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Plasma Free Metanephrines vs. Urinary Metanephrines for Pheochromocytoma and Paraganglioma Diagnosis
A definitive guide for researchers and clinicians on the diagnostic performance, methodologies, and clinical workflow of the two primary biochemical tests for pheochromocytoma and paraganglioma.
The accurate diagnosis of pheochromocytoma and paraganglioma (PPGL), rare catecholamine-secreting neuroendocrine tumors, is paramount due to the potential for life-threatening hypertensive crises. The cornerstone of diagnosis lies in the biochemical confirmation of excessive catecholamine production, primarily through the measurement of their metabolites, metanephrines. For decades, the debate has centered on the optimal biological sample for this measurement: plasma or urine. This guide provides a comprehensive comparison of plasma free metanephrines and 24-hour urinary fractionated metanephrines, presenting experimental data, detailed methodologies, and a clinical workflow to aid researchers, scientists, and drug development professionals in their understanding and application of these critical diagnostic tools.
Diagnostic Accuracy: A Quantitative Comparison
The diagnostic performance of a test is determined by its ability to correctly identify individuals with and without the disease. This is primarily assessed through sensitivity and specificity. A high sensitivity indicates a low rate of false negatives, while high specificity signifies a low rate of false positives. The following table summarizes the diagnostic accuracy of plasma free metanephrines and 24-hour urinary fractionated metanephrines from various studies.
| Test | Sensitivity (%) | Specificity (%) | Key Findings |
| Plasma Free Metanephrines | 96 - 100[1][2] | 85 - 98[1][3][4] | Generally considered to have superior sensitivity, making it an excellent "rule-out" test.[1] False positives can be a concern.[3] |
| 24-Hour Urinary Fractionated Metanephrines | 86 - 97[1][5] | 86 - 99.7[1][4][6] | Often demonstrates higher specificity, leading to fewer false-positive results.[3][7] May have slightly lower sensitivity compared to plasma tests.[3] |
Experimental Protocols: A Detailed Look at the Methodologies
The measurement of metanephrines, whether in plasma or urine, is predominantly performed using liquid chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[8][9]
Analysis of Plasma Free Metanephrines by LC-MS/MS
This method involves the direct measurement of metanephrine and normetanephrine that are not conjugated to sulfate.
1. Sample Collection and Handling:
-
Blood should be drawn from a patient who has been in a supine position for at least 30 minutes to minimize physiological fluctuations in catecholamine levels.[10]
-
The blood sample is collected in a pre-chilled EDTA tube.
-
The sample must be kept on ice and centrifuged in a refrigerated centrifuge within two hours of collection to separate the plasma.
-
The resulting plasma is stored frozen until analysis.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Pre-treatment: A known volume of plasma (e.g., 0.5 mL) is mixed with a solution containing deuterated internal standards of metanephrine and normetanephrine. This is followed by the addition of a buffer (e.g., 10 mM NH4H2PO4, pH 6.5).[7]
-
SPE Cartridge Conditioning: A weak cation exchange (WCX) SPE cartridge is conditioned sequentially with methanol and the buffer solution.[7]
-
Sample Loading: The pre-treated plasma sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a series of solutions (e.g., water, methanol, and 0.2% formic acid in acetonitrile) to remove interfering substances.[7]
-
Elution: The metanephrines are eluted from the cartridge using a solution such as 2% formic acid in acetonitrile.[7]
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of a solution compatible with the LC-MS/MS system (e.g., 0.2% formic acid in water).[7]
3. LC-MS/MS Analysis:
-
An aliquot of the reconstituted sample is injected into the LC-MS/MS system.
-
The metanephrines are separated from other components on a chromatographic column.
-
The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to specifically detect and quantify metanephrine, normetanephrine, and their internal standards based on their unique mass-to-charge ratios.
Analysis of 24-Hour Urinary Fractionated Metanephrines by LC-MS/MS
This method measures the total amount of metanephrines (both free and sulfate-conjugated) excreted in the urine over a 24-hour period.
1. Sample Collection and Handling:
-
The patient is instructed to discard the first morning void and then collect all subsequent urine for the next 24 hours, including the first void of the following morning.[11]
-
The entire 24-hour urine collection should be kept refrigerated during and after collection.[12]
-
A preservative, such as hydrochloric acid (HCl) or boric acid, is often added to the collection container to maintain the stability of the analytes.[13][14]
-
The total volume of the 24-hour collection is measured and recorded. A small aliquot is taken for analysis.
2. Sample Preparation (Acid Hydrolysis and SPE):
-
Acid Hydrolysis: A key step for urinary metanephrines is the hydrolysis of the sulfate conjugates to their free form. A measured volume of the urine aliquot is mixed with an acid (e.g., HCl) and heated (e.g., in a boiling water bath for 20-30 minutes) to break the sulfate bond. The pH should be carefully controlled (optimally between 0.7-0.9) to ensure complete and reproducible hydrolysis.
-
Internal Standard Addition: Deuterated internal standards are added to the hydrolyzed urine sample.
-
Solid-Phase Extraction (SPE): Similar to the plasma method, the hydrolyzed urine sample is cleaned up using a solid-phase extraction procedure to remove interfering substances before LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
The analysis proceeds in the same manner as for plasma samples, with the purified and concentrated sample being injected into the LC-MS/MS system for separation and quantification of metanephrine and normetanephrine.
Clinical Diagnostic Workflow
The choice between plasma and urinary metanephrines often depends on the clinical context, including the pre-test probability of disease and local laboratory availability and expertise. The following diagram illustrates a typical diagnostic workflow for a patient with suspected pheochromocytoma or paraganglioma.
Conclusion
Both plasma free metanephrines and 24-hour urinary fractionated metanephrines are excellent biochemical tests for the diagnosis of pheochromocytoma and paraganglioma. The choice between them is often nuanced. Plasma free metanephrines offer superior sensitivity, making them ideal for ruling out the disease. However, they are more susceptible to false positives due to physiological stress and improper sample collection. 24-hour urinary fractionated metanephrines, while slightly less sensitive, generally provide higher specificity, which is advantageous in low-risk populations to avoid unnecessary follow-up investigations. Ultimately, the selection of the initial test should be guided by clinical suspicion, patient characteristics, and the availability of a reliable laboratory with well-established reference intervals for their chosen methodology. For researchers and drug development professionals, a thorough understanding of the pre-analytical and analytical variables of each test is crucial for the accurate interpretation of study results and the development of novel diagnostic or therapeutic strategies.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. » Laboratory Alliance of Central New York, LLC [laboratoryalliance.com]
- 3. Metanephrines Fractionated by HPLC-MS/MS, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. waters.com [waters.com]
- 10. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Metanephrines and Normetanephrines, Urine | MLabs [mlabs.umich.edu]
- 13. Synthetic calibrators for the analysis of total metanephrines in urine: revisiting the conditions of hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. smj.org.sg [smj.org.sg]
Metanephrine vs. Normetanephrine Levels: A Comparative Guide for Pheochromocytoma Subtype Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of metanephrine and normetanephrine levels across various subtypes of pheochromocytoma and paraganglioma (PPGLs). Understanding these distinct biochemical signatures is crucial for accurate diagnosis, guiding genetic testing, and developing targeted therapeutic strategies. This document summarizes key quantitative data, outlines experimental protocols for biomarker measurement, and visualizes the underlying biochemical pathways and analytical workflows.
Biochemical Phenotypes of Pheochromocytoma Subtypes
Pheochromocytomas and paragangliomas are neuroendocrine tumors characterized by the excessive secretion of catecholamines: epinephrine, norepinephrine, and dopamine. The metabolic pathways within these tumors lead to the production of their respective O-methylated metabolites: metanephrine (from epinephrine), normetanephrine (from norepinephrine), and 3-methoxytyramine (from dopamine). The specific genetic mutations underlying different PPGL syndromes result in distinct enzymatic activities and, consequently, unique biochemical phenotypes.[1] These phenotypes are broadly categorized as adrenergic, noradrenergic, and dopaminergic.[1]
Table 1: Biochemical Phenotypes and Associated Genetic Mutations in Pheochromocytoma and Paraganglioma
| Biochemical Phenotype | Predominant Secretion | Associated Genetic Mutations | Primary Metabolite Elevation |
| Adrenergic | Epinephrine (and Norepinephrine) | MEN2 (Multiple Endocrine Neoplasia type 2), NF1 (Neurofibromatosis type 1) | Metanephrine (and Normetanephrine) |
| Noradrenergic | Norepinephrine | VHL (von Hippel-Lindau) | Normetanephrine |
| Dopaminergic | Dopamine | SDHB, SDHD (Succinate Dehydrogenase subunits B and D) | 3-Methoxytyramine (often with Normetanephrine) |
Quantitative Comparison of Plasma Metanephrines Across Genetic Subtypes
The measurement of plasma free metanephrines is the recommended initial test for diagnosing PPGLs due to its high sensitivity.[2] The relative levels of normetanephrine, metanephrine, and 3-methoxytyramine can strongly indicate the underlying genetic cause of the tumor.[3]
Table 2: Quantitative Plasma Free Metanephrine and Normetanephrine Levels in Hereditary Pheochromocytoma Subtypes
| Genetic Mutation | N | Plasma Normetanephrine (pg/mL) Mean ± SD | Plasma Metanephrine (pg/mL) Mean ± SD | Plasma 3-Methoxytyramine (pg/mL) Mean ± SD |
| MEN 2 | 38 | 1025 ± 1231 | 1335 ± 1881 | 114 ± 153 |
| NF1 | 10 | 2154 ± 2496 | 1279 ± 1215 | 231 ± 242 |
| VHL | 66 | 2226 ± 3010 | 45 ± 34 | 48 ± 57 |
| SDHB/SDHD | 59 | 2481 ± 3110 | 52 ± 41 | 586 ± 1030 |
| Controls | 65 | 210 ± 258 | 171 ± 584 | 555 ± 707 |
Data adapted from multiple sources, including a study on 173 patients with hereditary pheochromocytoma and a separate study on 53 patients with PHEO/PGL.[3][4] Note that control values may vary between studies.
Experimental Protocols
Accurate quantification of plasma metanephrines is critical for differential diagnosis. The most widely accepted and robust method is liquid chromatography with tandem mass spectrometry (LC-MS/MS).
Protocol: Measurement of Plasma Free Metanephrines by LC-MS/MS
This protocol provides a general framework. Specific parameters may need to be optimized based on the instrumentation and reagents used.
1. Patient Preparation and Sample Collection:
-
Fasting: An overnight fast is recommended, especially if 3-methoxytyramine is being measured.[5]
-
Posture: The patient should be in a supine position for at least 30 minutes prior to blood collection to minimize physiological fluctuations in catecholamine levels.[2]
-
Blood Collection: Blood should be drawn into a chilled tube containing EDTA.[5] The sample should be placed on ice immediately.
-
Processing: The blood sample should be centrifuged in a refrigerated centrifuge within two hours of collection. The resulting plasma is then transferred to a separate tube and frozen at -80°C until analysis.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Protein Precipitation: Plasma samples (e.g., 100 µL) are first treated with a precipitation solution (e.g., containing internal standards) to remove proteins.[6]
-
SPE Cartridge Conditioning: A weak cation-exchange (WCX) SPE cartridge is conditioned with methanol and then equilibrated with water.[7]
-
Sample Loading: The supernatant from the protein precipitation step is diluted and loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with solutions like water and methanol to remove interfering substances.[7]
-
Elution: The metanephrines are eluted from the cartridge using an appropriate solvent, such as 5% formic acid in acetonitrile.[7] The eluate is then dried down.
-
Reconstitution: The dried residue is reconstituted in a solution compatible with the LC mobile phase.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[6]
-
Column: A C18 or a specialized column for polar analytes is typically used.
-
Mobile Phase: A gradient of aqueous and organic mobile phases, often containing a modifier like formic acid, is used to separate normetanephrine, metanephrine, and 3-methoxytyramine.
-
-
Mass Spectrometry Detection:
-
Ionization: Heated electrospray ionization (HESI) in positive ion mode is commonly employed.[6]
-
Detection: A triple quadrupole mass spectrometer is operated in selected reaction monitoring (SRM) mode. Specific precursor-to-product ion transitions for each analyte and their deuterated internal standards are monitored for quantification.[6]
-
4. Data Analysis:
-
The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve generated from standards of known concentrations.
Visualizations
Catecholamine Biosynthesis and Metabolism Pathway
The following diagram illustrates the enzymatic conversion of tyrosine to the catecholamines and their subsequent metabolism to metanephrines. The key enzymes involved are Tyrosine Hydroxylase (TH), Aromatic L-Amino Acid Decarboxylase (AADC), Dopamine β-Hydroxylase (DBH), Phenylethanolamine N-Methyltransferase (PNMT), and Catechol-O-Methyltransferase (COMT).[8][9]
Experimental Workflow for Pheochromocytoma Diagnosis
This diagram outlines the logical flow from patient presentation to biochemical diagnosis and potential genetic subtyping based on plasma metanephrine analysis.
References
- 1. Measurements of Plasma Methoxytyramine, Normetanephrine and Metanephrine as Discriminators of Different Hereditary forms of Pheochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Diagnosis of Pheochromocytoma and Paraganglioma - Paraganglioma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Measurements of plasma methoxytyramine, normetanephrine, and metanephrine as discriminators of different hereditary forms of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma free metanephrine, normetanephrine, and 3-methoxytyramine for the diagnosis of pheochromocytoma/paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pheopara.org [pheopara.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
A Comparative Analysis of Solid-Phase Extraction Sorbents for Metanephrine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of metanephrines is crucial for various clinical and research applications. Solid-phase extraction (SPE) is a cornerstone of sample preparation for this analysis, and the choice of sorbent significantly impacts the reliability and efficiency of the method. This guide provides a comparative analysis of different SPE sorbents for metanephrine extraction, supported by experimental data and detailed protocols.
The selection of an appropriate SPE sorbent is critical for achieving high recovery, minimizing matrix effects, and ensuring the sensitivity and specificity of metanephrine analysis, which is often performed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This comparison focuses on the performance of commonly used sorbents, providing a clear overview to aid in method development and optimization.
Performance Comparison of SPE Sorbents
The following table summarizes the quantitative performance of different solid-phase extraction sorbents for the analysis of metanephrine and its analog, normetanephrine. The data is compiled from various studies and application notes, highlighting key performance indicators such as recovery and matrix effects.
| Sorbent Type | Product Example | Analyte | Recovery (%) | Matrix Effect (%) | Sample Type | Reference |
| Mixed-Mode Weak Cation Exchange (WCX) | Waters Oasis WCX µElution Plate | Metanephrine | 97 | 16.4 (Ion Enhancement) | Plasma | |
| Normetanephrine | 95 | 8.7 (Ion Enhancement) | Plasma | |||
| Waters Oasis WCX 96-well Plate | Metanephrine | ~95 | Low | Plasma | [3] | |
| Normetanephrine | ~98 | Low | Plasma | [3] | ||
| Phenomenex Strata-X-C | Metanephrine | >85 | Not specified | Plasma | [1] | |
| Normetanephrine | >85 | Not specified | Plasma | [1] | ||
| Mixed-Mode Strong Cation Exchange (SCX) | UCT CLEAN UP® CCX | Metanephrine | Good | Not specified | Urine | [4] |
| Normetanephrine | Good | Not specified | Urine | [4] | ||
| Hydrophilic-Lipophilic Balance (HLB) | Waters Oasis HLB | Not specified | Good for polar and non-polar compounds | Not specified | General | [5][6] |
| Mixed-Mode Weak Cation Exchange Polymer | Phenomenex Strata-X-CW | Metanephrine | >86 | Not specified | Urine | [7] |
| Normetanephrine | >86 | Not specified | Urine | [7] |
Experimental Workflow
The general workflow for solid-phase extraction of metanephrines from biological samples is a multi-step process designed to isolate and concentrate the analytes of interest while removing potential interferences.
Caption: General workflow for solid-phase extraction of metanephrines.
Detailed Experimental Protocols
Below are detailed methodologies for solid-phase extraction of metanephrines using different sorbents as described in the cited literature.
Protocol 1: Mixed-Mode Weak Cation Exchange (Waters Oasis WCX µElution Plate) for Plasma[4][9]
-
Sample Pre-treatment: Dilute 250 µL of plasma with 250 µL of 50 mM ammonium acetate.
-
Sorbent Conditioning: Condition the Oasis WCX µElution plate wells with 200 µL of methanol.
-
Sorbent Equilibration: Equilibrate the wells with 200 µL of water.
-
Sample Loading: Load the pre-treated sample onto the plate.
-
Interference Wash 1: Wash the wells with 200 µL of 20 mM ammonium acetate.
-
Interference Wash 2: Wash the wells with 200 µL of 50:50 acetonitrile:isopropanol.
-
Analyte Elution: Elute the analytes with two aliquots of 25 µL of 85:15 acetonitrile:water containing 2% formic acid.
Protocol 2: Mixed-Mode Weak Cation Exchange (Phenomenex Strata-X-C) for Plasma[1]
-
Sorbent Conditioning: Condition the Strata-X-C SPE cartridge with 1 mL of methanol.
-
Sorbent Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Sample Pre-treatment and Loading: Dilute the plasma sample with 0.1% formic acid in water, centrifuge, and load 1 mL of the supernatant.
-
Interference Wash: Wash the cartridge sequentially with 1 mL of water and 1 mL of methanol.
-
Analyte Elution: Elute the metanephrines with 5% formic acid in acetonitrile.
Protocol 3: Mixed-Mode Strong Cation Exchange (UCT CLEAN UP® CCX) for Urine[5]
-
Sorbent Conditioning: Condition the CLEAN UP® CCX cartridge with 3 mL of methanol, followed by 3 mL of deionized water.
-
Sample Pre-treatment and Loading: Adjust the pH of the urine sample and load it onto the cartridge.
-
Interference Wash: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 50:50 methanol:acetonitrile.
-
Drying: Dry the cartridge under high vacuum for approximately 10 minutes.
-
Analyte Elution: Elute the analytes with an appropriate solvent. The specific elution solvent for metanephrines was not detailed in the summary but would typically be a basic or acidified organic solvent.
Discussion
Mixed-mode sorbents, particularly weak cation exchangers (WCX), are frequently employed for metanephrine extraction.[8] These sorbents offer a dual retention mechanism, combining reversed-phase and ion-exchange properties, which enhances selectivity for the polar and basic metanephrine molecules.[8][9] The choice between different brands of WCX sorbents, such as Waters Oasis WCX and Phenomenex Strata-X-C, may depend on specific laboratory preferences, cost, and the desired balance between recovery and sample cleanliness.
Hydrophilic-Lipophilic Balance (HLB) sorbents provide a versatile option for retaining a broad range of compounds, from polar to non-polar.[5] While specific performance data for metanephrine on HLB sorbents was not extensively detailed in the initial search, their water-wettable nature and balanced retention characteristics make them a viable consideration for method development.[6]
Strong cation exchange (SCX) sorbents are also utilized, although some literature suggests that they may lead to reduced recovery of catecholamines under certain elution conditions.[4]
Ultimately, the optimal SPE sorbent and protocol will depend on the specific requirements of the assay, including the sample matrix, desired limits of quantification, and available analytical instrumentation. The data and protocols presented in this guide serve as a valuable starting point for the development and implementation of robust and reliable methods for metanephrine analysis.
References
- 1. preprints.org [preprints.org]
- 2. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. unitedchem.com [unitedchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. lcms.cz [lcms.cz]
- 7. phenomenex.com [phenomenex.com]
- 8. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
Inter-Laboratory Comparison of Metanephrine Hydrochloride Quantification: A Guide for Researchers
This guide provides a comparative overview of analytical methodologies for the quantification of metanephrine and normetanephrine, key biomarkers for the diagnosis of pheochromocytoma and paraganglioma (PPGL).[1][2] It is intended for researchers, scientists, and drug development professionals seeking to understand the performance and protocols of current analytical methods. The measurement of plasma free metanephrines is the recommended screening test when a pheochromocytoma is suspected due to its high sensitivity.[3][4]
Comparative Performance of Analytical Methods
Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of plasma free metanephrines, demonstrating superior sensitivity and specificity over other methods like high-performance liquid chromatography (HPLC) with electrochemical detection.[3][5] Inter-laboratory comparisons have shown that analytical methods for metanephrines are generally well-harmonized between laboratories, particularly when using LC-MS/MS with deuterated internal standards.[1][6]
Below is a summary of typical performance characteristics for LC-MS/MS methods from various studies.
Table 1: Performance Characteristics of Plasma Free Metanephrine Quantification by LC-MS/MS
| Parameter | Metanephrine (MN) | Normetanephrine (NMN) | Reference |
| Linear Range | 0.04–50.0 nmol/L | 0.08–100.0 nmol/L | [5] |
| 0.11–13.92 nmol/L | 0.14–26.43 nmol/L | [7] | |
| Lower Limit of Quantification (LLOQ) | 0.123 nmol/L | 0.432 nmol/L | [7][8] |
| Intra-Assay Precision (CV%) | < 5% | < 10% | [9] |
| < 5% | < 5% | [10] | |
| Inter-Assay Precision (CV%) | < 12% | < 12% | [11][12] |
| < 6% | < 6% | [10] | |
| Accuracy / Recovery | 96.3–101.5% | 95.7–98.1% | [7] |
| 71.5–95.2% (Mean Recovery) | 71.5–95.2% (Mean Recovery) | [5] |
CV: Coefficient of Variation
Alternative Method: 24-Hour Urinary Metanephrine Analysis
An alternative to plasma free metanephrine testing is the measurement of fractionated metanephrines in a 24-hour urine collection.[13][14] While plasma testing is often preferred for its high sensitivity, urinary analysis can be a useful confirmatory test.[3][15]
-
Advantages: Urine testing can detect excess production that might be missed with a blood test due to the fluctuating nature of hormone secretion.[14] It is also less susceptible to short-term stress-induced elevations.
-
Disadvantages: The 24-hour collection process can be cumbersome for patients, and incomplete collections can lead to inaccurate results.[16] Urinary analysis may also have lower sensitivity compared to plasma testing.[7]
Experimental Protocols & Workflows
Catecholamine Metabolism Signaling Pathway
The quantification of metanephrines is crucial because they are the metabolites of catecholamines (epinephrine and norepinephrine). Tumors like pheochromocytomas continuously produce metanephrines, making them reliable biomarkers.[3][17]
Typical Experimental Workflow for Plasma Metanephrine Quantification
The following diagram outlines a standard workflow for the analysis of plasma free metanephrines using LC-MS/MS.
Detailed Experimental Protocol: Plasma Free Metanephrines by LC-MS/MS
This protocol is a synthesized representation of methods described in the literature.[5][8][10]
-
Patient Preparation and Sample Collection:
-
To ensure optimal accuracy, patients should be in a supine (lying down) position for at least 20-30 minutes before blood collection to prevent false positives from postural-related stimulus.[17]
-
Blood should be drawn into a chilled lavender-top (EDTA) tube.[17]
-
The sample should be centrifuged in a refrigerated centrifuge, and the plasma must be separated and frozen immediately.[17]
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Internal Standard Addition: Deuterated internal standards (e.g., d3-Metanephrine, d3-Normetanephrine) are added to a known volume of plasma, calibrators, and quality control samples.[5]
-
Extraction: A weak cation-exchange SPE cartridge is typically used.[8] The plasma sample is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with various solvents to remove interfering substances.
-
Elution: The metanephrines and their internal standards are eluted from the cartridge.
-
Evaporation and Reconstitution: The eluate is often evaporated to dryness and then reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system.[11]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC system. Separation is typically achieved on a C18 or PFP (pentafluorophenyl) column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile).[10]
-
Mass Spectrometric Detection:
-
The eluent from the LC column is directed to a triple quadrupole mass spectrometer.
-
Ionization is performed using positive electrospray ionization (ESI+).[5]
-
The analytes are detected in multiple-reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the native metanephrines and their deuterated internal standards.[5] For example, a common transition for metanephrine is m/z 180.1 → 165.1.[5]
-
-
-
Data Analysis and Quantification:
-
The concentration of metanephrine and normetanephrine in the samples is determined by calculating the ratio of the peak area of the native analyte to the peak area of its corresponding deuterated internal standard.
-
A calibration curve, generated from the analysis of calibrators with known concentrations, is used to interpolate the concentration of the unknown samples.
-
References
- 1. benchchem.com [benchchem.com]
- 2. testing.com [testing.com]
- 3. wardelab.com [wardelab.com]
- 4. Free plasma metanephrines as a screening test for pheochromocytoma in low-risk patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Plasma Metanephrines for Differential Diagnosis of Adrenal Incidentaloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harmonization of LC-MS/MS Measurements of Plasma Free Normetanephrine, Metanephrine, and 3-Methoxytyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantification of Metanephrine and Normetanephrine in Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. ovid.com [ovid.com]
- 12. Rapid Analysis of Metanephrine and Normetanephrine in Urine by Gas Chromatography-Mass Spectrometry [ouci.dntb.gov.ua]
- 13. pheopara.org [pheopara.org]
- 14. testing.com [testing.com]
- 15. mayocliniclabs.com [mayocliniclabs.com]
- 16. mskcc.org [mskcc.org]
- 17. labcorp.com [labcorp.com]
Validating a Novel Analytical Method for Metanephrine Analysis Using Certified Reference Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of metanephrine, a critical biomarker for the diagnosis of pheochromocytoma and paraganglioma.[1][2] The focus is on the validation of a new analytical method utilizing certified reference materials (CRMs) to ensure accuracy, precision, and traceability in clinical research and diagnostics.
The Critical Role of Metanephrine Measurement
Metanephrines, the O-methylated metabolites of catecholamines (epinephrine and norepinephrine), are considered the most specific indicators for diagnosing tumors originating from chromaffin cells.[1][3] Accurate and reliable measurement of metanephrine levels in biological matrices, such as plasma and urine, is therefore paramount for clinical decision-making.[1][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, specificity, and throughput.[1][5]
The Foundation of a Validated Method: Certified Reference Materials
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] Certified Reference Materials (CRMs) are indispensable tools in this process, providing a benchmark for accuracy and traceability.[6][7] They are used to:
-
Build linear calibration curves and verify instrument response.[7]
-
Assess accuracy and precision by comparing results to the certified value.[6]
-
Determine the limit of detection (LOD) and limit of quantification (LOQ) .[7]
-
Ensure data integrity and audit readiness .[7]
Deuterated internal standards, a type of CRM, are particularly crucial in LC-MS/MS methods to compensate for matrix effects and variations in sample processing.[2][8][9][10]
Comparative Analysis of Analytical Methods
The choice of analytical method and specimen type (plasma or urine) can significantly impact diagnostic accuracy.
Method Performance Comparison
Below is a summary of performance characteristics for different analytical methods used for metanephrine determination.
| Parameter | LC-MS/MS Method (Urine) | LC-MS/MS Method (Plasma) | GC-MS Method (Urine) | HPLC Method (Urine) |
| Linearity | 10-5000 µg/L[2][10] | 27.80–1384 ng/L[3] | 25-7000 µg/L[11][12] | Not explicitly stated, but compared with GC-MS[11][12] |
| Intra-assay Precision (%CV) | <5%[13] | <10.2%[3] | <5%[11][12] | Not explicitly stated |
| Inter-assay Precision (%CV) | 5.7-8.6%[2][10] | <9.1%[3] | <12%[11][12] | Not explicitly stated |
| Recovery | 91-114%[2][10] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | 10 µg/L[2][10] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Specimen Type Comparison: Plasma vs. Urine
| Specimen Type | Advantages | Disadvantages | Sensitivity | Specificity |
| Plasma (Free Metanephrines) | Highest sensitivity; can help predict tumor characteristics.[4][5] | Requires stringent collection protocols (supine position, fasting).[5] | 95.4% - 100%[4][5] | 89% - 98%[5] |
| Urine (Fractionated Metanephrines) | More practical for routine use; fewer false positives in low-risk patients.[5] | 24-hour collection can be cumbersome.[5] | 86% - 97%[5] | 86% - 95%[5] |
Experimental Protocols for a Validated LC-MS/MS Method
The following section details a typical experimental protocol for the analysis of urinary conjugated metanephrines using LC-MS/MS, a robust and widely accepted method.
Sample Preparation and Hydrolysis
-
Internal Standard Addition : To 1 mL of urine sample, add 250 ng of d3-metanephrine (d3-MN) and 500 ng of d3-normetanephrine (d3-NMN) as stable isotope internal standards.[2][10]
-
Hydrolysis : Hydrolyze the samples for 20 minutes in a 100°C water bath to convert conjugated metanephrines to their free form.[2][10]
-
Neutralization : Neutralize the samples after hydrolysis.[2][10]
Solid-Phase Extraction (SPE)
Solid-phase extraction is employed to clean up the sample and concentrate the analytes of interest.[14]
-
Conditioning : Condition the SPE cartridge.
-
Sample Loading : Load the hydrolyzed and neutralized urine sample onto the SPE cartridge.
-
Washing : Wash the cartridge to remove interfering substances.
-
Elution : Elute the metanephrines with an appropriate solvent, such as methanol.[2][10]
LC-MS/MS Analysis
The purified extract is then analyzed by LC-MS/MS.
-
Chromatographic Separation : Separate the analytes on a reversed-phase column.[2][10]
-
Mass Spectrometric Detection : Perform detection using a tandem mass spectrometer in the selected-reaction-monitoring (SRM) mode.[2][10]
Visualizing the Process
Catecholamine Metabolism to Metanephrines
Caption: Metabolic pathway of catecholamines to metanephrines.
Experimental Workflow for Metanephrine Analysis
Caption: Experimental workflow for LC-MS/MS analysis of metanephrines.
Conclusion
The validation of a new analytical method for metanephrine quantification is a rigorous process that relies heavily on the use of certified reference materials to ensure the reliability of results. LC-MS/MS has demonstrated superior sensitivity and specificity compared to other methods, making it the technique of choice for this critical diagnostic test.[2][10] The choice between plasma and urine as the sample matrix depends on the clinical setting and the need to balance sensitivity with practical considerations for sample collection. Ultimately, a well-validated analytical method is essential for providing accurate and dependable data for the diagnosis and management of pheochromocytoma and related disorders.
References
- 1. Analysis of Urinary Metanephrines Using Liquid Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Validation of liquid chromatography-tandem mass spectrometry method for analysis of urinary conjugated metanephrine and normetanephrine for screening of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. [Comparison of the effectiveness of various methods for determining the level of metanephrines in the diagnosis of pheochromocytomas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Method validation using Certified Reference Materials (CRMs) [aroscientific.com]
- 7. Metanephrine hydrochloride - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 881-95-8) [witega.de]
- 8. (+\-)-Metanephrine-D3 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 9. Metanephrine-D3 HCl Diagnostic Reference Material - USA MedPremium [usamedpremium.com]
- 10. academic.oup.com [academic.oup.com]
- 11. ovid.com [ovid.com]
- 12. Rapid Analysis of Metanephrine and Normetanephrine in Urine by Gas Chromatography-Mass Spectrometry [ouci.dntb.gov.ua]
- 13. Quantification of Metanephrine and Normetanephrine in Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
A Comparative Guide to Metanephrine Assays for Pheochromocytoma and Paraganglioma Diagnosis
For researchers, scientists, and drug development professionals engaged in the study of neuroendocrine tumors, the accurate measurement of metanephrines—the metabolites of catecholamines epinephrine and norepinephrine—is paramount for the biochemical diagnosis of pheochromocytoma and paraganglioma (PPGL). This guide provides an objective comparison of the sensitivity and specificity of various metanephrine assays, supported by experimental data, to aid in the selection of the most appropriate testing strategy.
Data Presentation: Performance of Metanephrine Assays
The diagnostic accuracy of metanephrine testing is highly dependent on the sample type (plasma or urine) and the analytical methodology employed. While plasma free metanephrines are often recommended as the first-line test due to superior sensitivity, 24-hour urinary fractionated metanephrines serve as a viable alternative.[1] The choice between plasma and urine testing can be influenced by the clinical context, with plasma testing favored for high-risk patients and urine testing for those at lower risk to minimize false-positive results.[2]
Below is a summary of the performance characteristics of the most common metanephrine assays, compiled from various studies.
| Assay Type | Analytical Method | Sensitivity | Specificity | Key Findings & Citations |
| Plasma Free Metanephrines | LC-MS/MS | 96% - 100% | 85% - 99.7% | Considered the most sensitive test, recommended for high-risk patients.[1][2][3][4][5] Specificity can be lower, especially when samples are collected in a seated position (75.6%), but improves with BMI-adjusted cut-offs (87.2%).[6] |
| Immunoassay (ELISA/EIA) | 74% - 100% | 88% - 100% | Performance is variable. Some kits may underestimate concentrations, leading to poor sensitivity (74.1%) with standard cut-offs.[4] With adjusted cut-offs, sensitivity can increase to ~96%.[4] Other studies report high sensitivity (94-100%) but potentially lower specificity than LC-MS/MS.[7][8] | |
| Plasma Total Metanephrines | Not specified | 95% | 91% | Performs equivalently to plasma free and urinary fractionated metanephrines in patients without renal insufficiency.[9][10][11] |
| Urinary Fractionated Metanephrines | LC-MS/MS or HPLC | 86% - 100% | 74% - 98% | An acceptable alternative to plasma testing, may yield fewer false-positive results, making it suitable for low-risk patients.[1][2][6] |
| Urinary Free Metanephrines | Not specified | 97% - 100% | 94% - 98% | A reliable method with high diagnostic accuracy, comparable to other established biochemical tests.[12][13] |
| Urinary Total Metanephrines & Catecholamines (Combined) | Not specified | 90% | 98% | Offers high specificity but may miss some cases compared to plasma free metanephrines.[2][14] |
Note: Sensitivity and specificity values are ranges compiled from multiple studies. Performance can vary based on patient populations, pre-analytical conditions, and specific laboratory protocols.
Signaling Pathway
The biochemical diagnosis of pheochromocytoma hinges on detecting the overproduction of catecholamines and their metabolites. Within the tumor cells, catecholamines are metabolized to metanephrines, which are then released into circulation. This continuous metabolic process within the tumor makes metanephrines more sensitive and specific diagnostic markers than the parent catecholamines, which are often released episodically.[3]
Experimental Protocols
Standardized protocols are crucial for minimizing pre-analytical errors and ensuring the diagnostic accuracy of metanephrine measurements.
Patient Preparation
To reduce physiological catecholamine release that can lead to false-positive results, the following steps are recommended:
-
Fasting: The patient should fast (except for water) and refrain from smoking for at least four hours before blood collection.[15]
-
Medication Review: Discontinue epinephrine and epinephrine-like drugs, if clinically permissible, for at least one week before specimen collection.[15]
Sample Collection and Handling
Plasma Free Metanephrines:
-
Positioning: For optimal specificity, the patient should be in a supine position for at least 30 minutes prior to blood collection.[1] Samples can be drawn in a seated position, but this may increase the rate of false positives.[6]
-
Blood Draw: Collect blood into tubes containing EDTA as an anticoagulant.[7] An indwelling venous catheter is ideal to avoid the stress of venipuncture.[1]
-
Processing: Centrifuge the blood to separate the plasma, preferably within 30 minutes of collection.[7]
-
Storage: Immediately freeze the separated plasma and store it at -40°C or colder until analysis.[7]
24-Hour Urinary Fractionated Metanephrines:
-
Collection: The patient collects all urine produced over a 24-hour period into a container provided by the laboratory, which typically contains an acid preservative.
-
Storage: The collection container should be kept refrigerated or in a cool place during the entire 24-hour collection period.
-
Processing: Upon receipt in the laboratory, the total volume is measured, and an aliquot is taken for analysis. An acid hydrolysis step is required to convert sulfated (conjugated) metanephrines into their free forms before measurement.[16][17]
Analytical Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is widely regarded as the gold standard for measuring metanephrines due to its high analytical specificity and sensitivity.[1][18]
-
Sample Preparation: This is a critical step to remove interfering substances from the plasma or urine matrix. Common techniques include automated online solid-phase extraction (SPE) or manual SPE, microextraction by packed sorbent (MEPS), or simple protein precipitation.[19][20][21]
-
Chromatographic Separation: The prepared sample extract is injected into a high-performance liquid chromatography (HPLC) system. The metanephrines are separated from other components on a chromatographic column (e.g., porous graphitic carbon).[19]
-
Mass Spectrometric Detection: As the separated compounds exit the HPLC column, they are ionized and detected by a tandem mass spectrometer. The instrument is set to monitor for specific mass-to-charge transitions unique to metanephrine and normetanephrine, ensuring highly specific quantification.[20][21]
Immunoassays (ELISA/EIA): Enzyme-linked immunosorbent assays are an alternative to LC-MS/MS.
-
Principle: These assays utilize antibodies specific to metanephrine and normetanephrine. The patient's sample is added to a microtiter plate pre-coated with these antibodies.
-
Detection: An enzyme-linked secondary antibody is used to generate a colorimetric or chemiluminescent signal, the intensity of which is proportional to the concentration of the metanephrines in the sample.
-
Considerations: Immunoassays can be susceptible to cross-reactivity and matrix effects, which may affect accuracy.[22] Some commercial kits have shown a negative bias, underestimating metanephrine concentrations, which can compromise diagnostic sensitivity unless appropriately adjusted cut-off values are used.[4][7]
Conclusion
The measurement of plasma free metanephrines by LC-MS/MS generally offers the highest sensitivity for the diagnosis of pheochromocytoma and paraganglioma.[1][5] However, its specificity can be influenced by pre-analytical factors such as patient posture.[6] 24-hour urinary fractionated metanephrines provide a highly specific alternative, which may be preferable for initial screening in lower-risk populations to avoid false-positive results.[2] While immunoassays are available, their performance can be variable, and laboratories should carefully validate their chosen method against a reference method like LC-MS/MS.[4][7] Ultimately, the selection of an assay should be based on the clinical scenario, the available laboratory expertise, and a thorough understanding of the performance characteristics of the chosen method.
References
- 1. droracle.ai [droracle.ai]
- 2. A comparison of biochemical tests for pheochromocytoma: measurement of fractionated plasma metanephrines compared with the combination of 24-hour urinary metanephrines and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Measurements of plasma metanephrines by immunoassay vs liquid chromatography with tandem mass spectrometry for diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma metanephrines in the diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diagnostic accuracy of plasma free metanephrines in a seated position compared with 24-hour urinary metanephrines in the investigation of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme-linked immunoassay for plasma-free metanephrines in the biochemical diagnosis of phaeochromocytoma in adults is not ideal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Diagnostic accuracy of free and total metanephrines in plasma and fractionated metanephrines in urine of patients with pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Urinary Free Metanephrines for Diagnosis of Pheochromocytoma and Paraganglioma [e-enm.org]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. wardelab.com [wardelab.com]
- 16. ovid.com [ovid.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. Quantitative Measurement of Plasma Free Metanephrines by a Simple and Cost-Effective Microextraction Packed Sorbent with Porous Graphitic Carbon and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Metanephrine Hydrochloride and its Free Base as Analytical Standards
For researchers, scientists, and professionals in drug development, the choice of an analytical standard is a critical decision that directly impacts the accuracy and reliability of experimental results. When working with metanephrine, a key biomarker for diagnosing pheochromocytoma and paraganglioma, the selection between its hydrochloride salt and free base form as an analytical standard warrants careful consideration. This guide provides an objective comparison of these two forms, supported by physicochemical data and detailed experimental protocols, to aid in making an informed choice.
Physicochemical Properties: A Head-to-Head Comparison
The hydrochloride salt of metanephrine is overwhelmingly the more common choice for an analytical standard, primarily due to its enhanced solubility and stability.[1] The addition of the hydrochloride moiety increases the polarity of the molecule, making it more soluble in aqueous solutions, which are common solvents for preparing standard solutions in analytical chemistry.[1] While specific experimental data directly comparing the two forms is scarce in publicly available literature, general principles of medicinal chemistry suggest that the free base form is likely to be less soluble in water and potentially less stable.[1]
| Property | Metanephrine Hydrochloride | Metanephrine Free Base |
| Molecular Formula | C₁₀H₁₅NO₃ · HCl | C₁₀H₁₅NO₃ |
| Molecular Weight | 233.69 g/mol | 197.23 g/mol |
| Appearance | White to off-white powder | Crystalline solid |
| Solubility in Water | 12 mg/mL[2] | Expected to be lower than the hydrochloride salt |
| Stability | Generally more stable, particularly in solution.[1] Recommended storage at 2-8°C, desiccated.[2] | Generally less stable than the salt form, may be more susceptible to oxidation.[1] Recommended storage at -20°C. |
| Hygroscopicity | May be hygroscopic; should be stored in a desiccated environment. | Less likely to be hygroscopic compared to the salt form. |
| Common Use | Widely used as a high-purity reference standard for LC-MS/MS and GC-MS methods.[3] | Less commonly used as an analytical standard. |
Impact on Analytical Performance
The choice between the hydrochloride and free base forms can have practical implications for the analytical workflow.
-
Preparation of Standard Solutions: Due to its higher aqueous solubility, this compound is easier to dissolve when preparing stock and working standard solutions.[2] This can lead to more accurate and reproducible concentrations. When using the free base, an organic solvent may be required for initial dissolution before further dilution in an aqueous medium.
-
Stoichiometric Calculations: When preparing a standard solution of a specific concentration of the metanephrine cation, it is crucial to account for the mass of the hydrochloride counter-ion if using the salt form. The molecular weight of the salt (233.69 g/mol ) must be used to calculate the precise amount of substance to be weighed. For the free base, the molecular weight is 197.23 g/mol . Failure to account for this difference will result in a significant error in the final concentration of the standard.
-
Stability and Storage: The enhanced stability of the hydrochloride salt contributes to a longer shelf-life for both the solid material and prepared stock solutions.[1] Stock solutions of this compound are typically stable for several months when stored appropriately at 2-8°C. The stability of free base solutions may be shorter, and they are often recommended to be prepared fresh.
Experimental Protocols
Below are detailed methodologies for the preparation of analytical standards and a typical workflow for the analysis of metanephrines in a biological matrix.
Preparation of a Metanephrine Standard Stock Solution
This protocol outlines the steps for preparing a 1 mg/mL stock solution of metanephrine.
Materials:
-
This compound or Metanephrine free base analytical standard
-
High-purity water (e.g., Milli-Q or equivalent) or appropriate organic solvent (for free base if necessary)
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Pipettes
Procedure:
-
Weighing the Standard: Accurately weigh the required amount of the metanephrine standard using a calibrated analytical balance.
-
For this compound: To prepare a 1 mg/mL solution of the metanephrine cation, weigh out 1.185 mg of this compound (1 mg * (233.69 g/mol / 197.23 g/mol)).
-
For Metanephrine Free Base: Weigh out 1.000 mg of the metanephrine free base.
-
-
Dissolution: Carefully transfer the weighed standard into a 10 mL volumetric flask.
-
For this compound: Add a small amount of high-purity water to dissolve the solid.
-
For Metanephrine Free Base: If not readily soluble in water, dissolve in a minimal amount of a suitable organic solvent (e.g., methanol or DMSO) before adding high-purity water.
-
-
Dilution to Volume: Once the standard is completely dissolved, dilute the solution to the 10 mL mark of the volumetric flask with high-purity water.
-
Mixing: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (2-8°C for the hydrochloride salt, -20°C for the free base unless stability studies indicate otherwise).
Experimental Workflow for Metanephrine Analysis in Plasma
This workflow illustrates the typical steps involved in quantifying metanephrine in a plasma sample using LC-MS/MS.
Caption: A typical experimental workflow for the quantification of metanephrine in plasma samples.
Metanephrine and the TAAR1 Signaling Pathway
Metanephrine is not merely an inactive metabolite; it is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[2] Activation of TAAR1 triggers downstream signaling cascades that can modulate monoaminergic neurotransmission. Understanding this pathway is crucial for researchers investigating the biological roles of metanephrine beyond its diagnostic utility.
Caption: Metanephrine activates the TAAR1 receptor, initiating both Gs and G13 signaling pathways.
Conclusion
For routine analytical applications, this compound is the superior choice for an analytical standard due to its higher aqueous solubility, greater stability, and widespread availability as a high-purity certified reference material. These characteristics contribute to more convenient and reliable preparation of standard solutions, which is fundamental to achieving accurate quantitative results.
The free base form of metanephrine may be of interest in specific research contexts, such as in studies of its biological activity where the absence of the hydrochloride counter-ion is desired. However, for most analytical purposes, the practical advantages of the hydrochloride salt make it the recommended standard. When using either form, it is imperative to use the correct molecular weight in all calculations to ensure the accuracy of the final reported concentrations.
References
A Comparative Guide to the Stability of Metanephrine in Different Anticoagulants
For researchers, scientists, and drug development professionals, the accurate measurement of plasma metanephrines is critical for various clinical and research applications, most notably in the diagnosis of pheochromocytoma and paraganglioma. The preanalytical phase, particularly the choice of anticoagulant and sample handling conditions, plays a pivotal role in the reliability of these measurements. This guide provides a comparative analysis of the stability of metanephrine in plasma collected with different anticoagulants, supported by experimental data, to aid in the selection of the most appropriate sample collection and processing protocols.
Comparative Stability of Metanephrine: A Data-Driven Overview
The stability of metanephrine and its counterpart, normetanephrine, can be significantly influenced by the anticoagulant used during blood collection, as well as the storage temperature and duration. The following table summarizes quantitative data from a study by Yu et al. (2021), which compared the stability of metanephrines in EDTA plasma, heparin plasma, and serum.
| Anticoagulant/Matrix | Storage Temperature | Time Point | Mean Percent Deviation of Metanephrine | Mean Percent Deviation of Normetanephrine |
| EDTA Plasma | 4°C | 24 hours | -2.8% | -3.5% |
| 72 hours | -6.9% | -7.8% | ||
| 7 days | -12.5% | -14.2% | ||
| Heparin Plasma | 4°C | 24 hours | -3.9% | -4.1% |
| 72 hours | -8.2% | -9.1% | ||
| 7 days | -15.1% | -16.8% | ||
| Serum | 4°C | 24 hours | 1.5% | 1.2% |
| 72 hours | 0.8% | 0.5% | ||
| 7 days | -0.6% | -1.1% | ||
| *Statistically significant decrease (p < 0.01) compared to baseline. |
Key Findings:
-
Superior Stability in Serum: The data indicates that metanephrines are significantly more stable in serum compared to both EDTA and heparin plasma when stored at 4°C.
-
Progressive Degradation in Plasma: Both EDTA and heparin plasma show a statistically significant decrease in metanephrine and normetanephrine concentrations over time at 4°C.
-
EDTA vs. Heparin: While both plasma types exhibit degradation, the percentage deviation was slightly higher in heparin plasma compared to EDTA plasma.
A study by Danese et al. (2020) further highlights the critical impact of pre-centrifugation conditions. Storing whole blood at room temperature led to a significant decrease in both metanephrine and normetanephrine concentrations in as little as one hour. This underscores the importance of prompt centrifugation and separation of plasma or serum.
Experimental Protocols
The following are summaries of the experimental methodologies employed in the cited stability studies.
Protocol 1: Comparative Stability in Plasma and Serum (Yu et al., 2021)
-
Sample Collection: Blood samples were collected from healthy volunteers into three types of tubes: serum separator tubes, tubes with EDTA-K2, and tubes with lithium heparin.
-
Sample Processing:
-
Serum tubes were left to clot at room temperature for 30 minutes before centrifugation.
-
EDTA and heparin tubes were immediately centrifuged at 3000g for 10 minutes.
-
-
Storage Conditions: Aliquots of serum, EDTA plasma, and heparin plasma were stored at 4°C for 24 hours, 72 hours, and 7 days, and at -80°C for 7 days.
-
Analysis: Metanephrine and normetanephrine concentrations were measured at baseline (immediately after processing) and at each subsequent time point using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Evaluation: The mean percent deviation from the baseline concentration was calculated for each condition to assess stability.
Protocol 2: Short-Term Stability in Whole Blood and Plasma (Danese et al., 2020)
-
Sample Collection: Blood samples were collected in tubes containing EDTA.
-
Whole Blood Stability:
-
Aliquots of whole blood were stored at room temperature (RT) and at 4°C.
-
Samples were centrifuged and plasma was separated at 1, 2, and 3 hours post-collection.
-
-
Plasma Stability:
-
A portion of the blood was immediately centrifuged to obtain plasma.
-
Aliquots of the separated plasma were stored at RT and at 4°C for 2, 4, and 6 hours.
-
-
Analysis: Metanephrine and normetanephrine levels were quantified using an LC-MS/MS assay at each time point.
-
Data Evaluation: Results were compared to baseline (T0) measurements to determine the extent of degradation.
Visualizing Key Processes
Catecholamine Metabolism Pathway
The following diagram illustrates the metabolic pathway from catecholamines (epinephrine and norepinephrine) to their O-methylated metabolites, metanephrine and normetanephrine, through the action of the enzyme Catechol-O-methyltransferase (COMT).
Evaluating the Diagnostic Accuracy of Metanephrines for Paraganglioma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the diagnostic accuracy of metanephrines with other available biomarkers for the detection of paraganglioma. The information is compiled from recent studies and clinical guidelines to support researchers and drug development professionals in this field.
Comparative Diagnostic Accuracy of Biochemical Tests
The diagnosis of paraganglioma relies heavily on biochemical evidence of excessive catecholamine production. Metanephrines, the O-methylated metabolites of catecholamines, have emerged as the most reliable biomarkers. The following tables summarize the diagnostic performance of various tests.
| Table 1: Diagnostic Accuracy of Plasma Metanephrines and a Salivary Metanephrines | |||
| Test | Sensitivity | Specificity | Method |
| Plasma Free Metanephrines | 99%[1][2][3] | 89%[1][2][3] | LC-MS/MS or EIA |
| Salivary Metanephrines | 89%[4][5][6] | 87%[4][5][6] | LC-MS/MS |
| Table 2: Diagnostic Accuracy of Urinary Metanephrines and Other Biochemical Tests | |||
| Test | Sensitivity | Specificity | Method |
| Urinary Fractionated Metanephrines | 97%[1] | 69%[1] | 24-hour urine collection |
| Urinary Free Metanephrines | 97.2%[7][8] | 98.1%[7][8] | 24-hour urine collection |
| Plasma Catecholamines | 84%[1] | 81%[1] | |
| Urinary Catecholamines | 86%[1] | 88%[1] | |
| Urinary Vanillylmandelic Acid (VMA) | 64%[1] | 95%[1] |
Experimental Protocols
Accurate diagnosis is contingent on meticulous adherence to experimental protocols. The following sections outline the key methodologies for the principal biochemical tests.
Measurement of Plasma Free Metanephrines
Measurement of plasma free metanephrines is considered the most sensitive test for diagnosing paraganglioma.[6]
Patient Preparation:
-
Patients should discontinue medications such as tricyclic antidepressants and phenoxybenzamine for at least two weeks prior to sample collection.
-
Caffeine, nicotine, and strenuous exercise should be avoided for at least 24 hours before the test.
-
Fasting overnight is recommended.
Sample Collection:
-
Blood should be drawn from the patient in a supine position after at least 30 minutes of rest to minimize sympathoadrenal activation.[1]
-
Blood is collected in a chilled tube containing EDTA.
Sample Processing and Analysis:
-
The blood sample is immediately centrifuged at 4°C to separate the plasma.
-
The plasma is stored at -80°C until analysis.
-
Analysis is typically performed using liquid chromatography with tandem mass spectrometry (LC-MS/MS) or enzyme immunoassay (EIA).[9] LC-MS/MS is generally preferred due to its higher sensitivity and specificity.
Measurement of Urinary Fractionated Metanephrines
This test is a reliable alternative to plasma testing and is not influenced by the sampling posture.[1]
Patient Preparation:
-
Similar to plasma testing, interfering medications should be discontinued.
-
Dietary restrictions may be necessary to avoid false positives.
Sample Collection:
-
A 24-hour urine collection is required.
-
The collection container must contain an acid preservative (e.g., hydrochloric acid) to stabilize the catecholamines and their metabolites.
Sample Processing and Analysis:
-
The total volume of the 24-hour urine collection is measured.
-
An aliquot is taken for analysis.
-
Analysis is performed using LC-MS/MS or high-performance liquid chromatography (HPLC) with electrochemical detection.
Signaling Pathways and Experimental Workflows
Visualizing the biochemical pathways and diagnostic workflows can aid in understanding the rationale behind the tests and the process of diagnosis.
Caption: Catecholamine synthesis and metabolism pathway.
Caption: Diagnostic workflow for paraganglioma.
Conclusion
The measurement of plasma free metanephrines and urinary fractionated metanephrines are the recommended initial tests for the diagnosis of paraganglioma, demonstrating superior sensitivity and specificity compared to other biochemical markers.[1] While plasma testing offers slightly higher sensitivity, urinary testing is a robust alternative. The choice of test may depend on factors such as patient age and the clinical setting.[1] Emerging methods, such as the measurement of salivary metanephrines, show promise but require further validation before they can replace current standards.[4][5][6] Accurate diagnosis is paramount and relies on a combination of appropriate test selection, rigorous adherence to sample collection and analysis protocols, and interpretation in the context of the patient's clinical presentation. Following a positive biochemical diagnosis, imaging studies are essential for tumor localization.[3][10]
References
- 1. Biochemical Diagnosis of Pheochromocytoma and Paraganglioma - Paraganglioma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diagnosis for Pheochromocytoma and Paraganglioma: A Joint Position Statement of the Korean Pheochromocytoma and Paraganglioma Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnosis for Pheochromocytoma and Paraganglioma: A Joint Position Statement of the Korean Pheochromocytoma and Paraganglioma Task Force [e-enm.org]
- 4. Diagnostic Accuracy of Salivary Metanephrines in Pheochromocytomas and Paragangliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Diagnostic Accuracy of Salivary Metanephrines in Pheochromocytomas and Paragangliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urinary Free Metanephrines for Diagnosis of Pheochromocytoma and Paraganglioma [e-enm.org]
- 8. researchgate.net [researchgate.net]
- 9. Performance of plasma fractionated free metanephrines by enzyme immunoassay in the diagnosis of pheochromocytoma and paraganglioma in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paraganglioma - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
Safety Operating Guide
Proper Disposal of Metanephrine Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of metanephrine hydrochloride is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this chemical, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety goggles or glasses |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or fume hood. If dust formation is likely, a particle respirator is recommended.[1] |
Handling Precautions:
-
Avoid direct contact with skin and eyes.[2]
-
Do not ingest or inhale the substance.[2]
-
Wash hands thoroughly after handling.[2]
Step-by-Step Disposal Protocol
This compound must be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[1][3][4] It should not be discharged into drains or the environment.[3]
-
Segregation:
-
Labeling:
-
The waste container must be clearly labeled with the full chemical name: "this compound".[2]
-
Include relevant hazard symbols. While some safety data sheets (SDS) do not classify it as hazardous under GHS, it is often labeled as irritating to the eyes, respiratory system, and skin.[7][8]
-
Indicate the approximate quantity of the waste.[2]
-
-
Storage:
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) for chemical waste.[2][5][9]
-
The SAA should be located at or near the point of generation.[9]
-
Store incompatible waste types separately to prevent accidental reactions.[5] For example, keep acids and bases in separate containment.[6]
-
-
Collection and Disposal:
-
Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
Do not mix this compound waste with non-hazardous trash.[10]
-
Contaminated packaging should be treated and disposed of in the same manner as the unused product.[1]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. benchchem.com [benchchem.com]
- 3. witega.de [witega.de]
- 4. isotope.com [isotope.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | CAS 881-95-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. odu.edu [odu.edu]
- 10. acs.org [acs.org]
Essential Safety and Operational Guide for Handling Metanephrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Metanephrine hydrochloride in a laboratory setting. It includes detailed operational procedures, disposal plans, and emergency protocols to ensure the safe and effective use of this compound.
Immediate Safety Information
This compound requires careful handling due to its potential irritant properties. While some sources classify it as non-hazardous, others indicate that it can cause skin, eye, and respiratory irritation. Therefore, a cautious approach is mandatory.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. |
| Body Protection | Laboratory coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved particulate respirator (e.g., N95) is recommended. Work in a well-ventilated area, preferably a fume hood. |
First Aid Measures
Immediate response is crucial in case of exposure:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO₃ · HCl |
| Molecular Weight | 233.69 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| Melting Point | 171-175 °C |
| Boiling Point | Data not available |
| Flash Point | Data not available |
| Storage Temperature | 2-8°C, desiccated |
Operational Plan: Handling and Experimental Protocols
Adherence to standardized procedures is critical for both safety and experimental reproducibility.
General Handling Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Experimental Protocol: Preparation of a Standard Solution for HPLC Analysis
This protocol details the preparation of a this compound standard solution for use in High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
HPLC-grade water
-
Volumetric flasks (various sizes)
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Prepare a 1 mg/mL Stock Solution:
-
Accurately weigh 10 mg of this compound powder using an analytical balance.
-
Quantitatively transfer the powder to a 10 mL volumetric flask.
-
Add a small amount of HPLC-grade water to dissolve the powder.
-
Once dissolved, bring the volume up to the 10 mL mark with HPLC-grade water.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Prepare Working Standards:
-
Perform serial dilutions of the stock solution to prepare working standards of desired concentrations (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).
-
For a 100 µg/mL standard, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with HPLC-grade water.
-
Label all standard solutions clearly with the compound name, concentration, and preparation date.
-
-
Storage:
-
Store the stock and working standard solutions at 2-8°C in amber vials to protect from light. Solutions are typically stable for a short period; refer to specific analytical method validation for exact stability times.
-
Emergency and Disposal Plan
A clear plan for emergencies and waste disposal is essential for laboratory safety.
Spill Response
In the event of a spill, follow these steps:
Cleanup of a Small Powder Spill:
-
Gently cover the spill with absorbent paper towels to avoid raising dust.
-
Dampen the absorbent material with water to prevent the powder from becoming airborne.
-
Carefully scoop the material into a labeled, sealable waste container.
-
Clean the spill area with a detergent solution and then with water.
-
Place all contaminated materials, including PPE, into the hazardous waste container.
Disposal Plan
All waste containing this compound must be treated as chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
By adhering to these safety and operational guidelines, researchers can minimize risks and ensure the responsible handling of this compound in the laboratory. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before working with any chemical.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
